5-Iodo-2-methylbenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKAGZXVAJDQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397404 | |
| Record name | 5-IODO-2-METHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-68-5 | |
| Record name | 5-Iodo-2-methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60770-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-IODO-2-METHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Iodo-2-methylbenzofuran
An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylbenzofuran
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the benzofuran core, a privileged scaffold found in numerous bioactive compounds, and the strategically placed iodine atom at the C5 position, which serves as a versatile handle for further molecular elaboration through cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of robust synthetic strategies for accessing this valuable intermediate. We will explore two primary, logically distinct approaches: (A) the post-cyclization functionalization of the pre-formed 2-methylbenzofuran core via regioselective electrophilic iodination, and (B) the construction of the benzofuran ring from an iodinated phenolic precursor, ensuring absolute regiochemical control. This document provides detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the scientist in selecting the optimal route based on available resources and synthetic goals.
Part 1: Introduction and Strategic Importance
The benzofuran moiety is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The incorporation of a methyl group at the C2 position and an iodine atom at the C5 position creates a highly versatile intermediate. The C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the rapid diversification of the benzofuran scaffold.[2][3][4] Therefore, reliable and scalable access to this compound is of significant interest to the synthetic chemistry community.
Part 2: Retrosynthetic Analysis
Two logical retrosynthetic disconnections guide the synthesis of the target molecule. These distinct strategies form the core of our discussion.
-
Strategy A: Functional Group Interconversion (FGI). This approach involves the late-stage iodination of a pre-synthesized 2-methylbenzofuran intermediate. The key challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution.
-
Strategy B: C-C and C-O Bond Formation. This strategy builds the heterocyclic ring from a starting material that already contains the requisite iodine atom, such as 4-iodophenol. This method offers superior regiochemical control, as the position of the iodine is fixed from the outset.
References
- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fused Naphthobenzofurans - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 5-Iodo-2-methylbenzofuran (CAS 60770-68-5)
Introduction: The Benzofuran Scaffold and the Strategic Importance of 5-Iodo-2-methylbenzofuran
The benzofuran moiety is a cornerstone in the architecture of a vast number of natural products and pharmacologically active compounds.[1] This privileged heterocyclic scaffold is the foundation for drugs with applications ranging from antiarrhythmics to anticancer agents, underscoring its significance in medicinal chemistry.[2] Within this important class of molecules, this compound emerges as a highly versatile and strategic building block for the synthesis of novel chemical entities. Its utility is primarily derived from the presence of a reactive carbon-iodine bond at the 5-position of the benzofuran nucleus, which serves as a handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering the reader to effectively utilize this valuable compound in their research and development endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 60770-68-5 | [3] |
| Molecular Formula | C₉H₇IO | [3] |
| Molecular Weight | 258.06 g/mol | [3] |
| IUPAC Name | 5-iodo-2-methyl-1-benzofuran | [3] |
| Appearance | (Predicted) White to off-white solid | |
| XLogP3 | 3.4 | [3] |
Safety and Hazard Information:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Representative Pathway
While the direct synthesis of this compound is not extensively detailed in readily available literature, a robust and scientifically sound two-step pathway can be proposed based on established methods for benzofuran synthesis and subsequent electrophilic iodination. This approach first involves the construction of the 2-methylbenzofuran core, followed by regioselective iodination at the electron-rich 5-position.
Step 1: Synthesis of 2-Methylbenzofuran
A common and effective method for the synthesis of 2-substituted benzofurans is the reaction of a suitably substituted phenol with an α-haloketone. In this case, the reaction of salicylaldehyde with chloroacetone can be employed to construct the 2-methylbenzofuran ring system.
Step 2: Regioselective Iodination of 2-Methylbenzofuran
The 2-methylbenzofuran, being an electron-rich aromatic system, can undergo electrophilic substitution. The directing effects of the oxygen atom and the methyl group favor substitution at the 5-position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.[4][5]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2-Methylbenzofuran
-
To a stirred solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methylbenzofuran.
Step 2: Synthesis of this compound
-
Dissolve 2-methylbenzofuran (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess NIS.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy:
The following tables outline the predicted chemical shifts for the protons and carbons of this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-3 | ~6.3 | s | Furan proton |
| H-4 | ~7.6 | d | Aromatic proton |
| H-6 | ~7.5 | dd | Aromatic proton |
| H-7 | ~7.2 | d | Aromatic proton |
| -CH₃ | ~2.4 | s | Methyl protons |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~157 | Furan carbon |
| C-3 | ~105 | Furan carbon |
| C-3a | ~129 | Aromatic carbon |
| C-4 | ~125 | Aromatic carbon |
| C-5 | ~85 | Aromatic carbon (bearing I) |
| C-6 | ~135 | Aromatic carbon |
| C-7 | ~111 | Aromatic carbon |
| C-7a | ~154 | Aromatic carbon |
| -CH₃ | ~14 | Methyl carbon |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the aromatic and furanoid systems, as well as the C-H bonds of the methyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |
| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |
| 1250-1000 | Strong | C-O-C stretch (furan) |
| ~600 | Medium | C-I stretch |
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 258. A characteristic fragmentation pattern would involve the loss of an iodine atom, leading to a significant peak at m/z 131. Further fragmentation of the benzofuran ring system would also be observed.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures from simpler building blocks.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich nature of the benzofuran ring and the presence of the iodo-substituent make this compound an ideal partner in several key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.
-
Sonogashira Coupling: Coupling with terminal alkynes to create conjugated enynes, a scaffold present in many natural products and bioactive molecules.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes, providing a route to more complex unsaturated systems.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with a wide range of amines, a crucial transformation for the synthesis of many pharmaceutical agents.
Caption: Workflow for drug discovery using this compound as a key building block.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely published, synthesis and the reactivity of its carbon-iodine bond make it an attractive starting material for the generation of diverse molecular libraries. The ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of various functional groups, enabling the exploration of vast chemical space in the quest for new therapeutic agents. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
- 1. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
An In-depth Technical Guide to 5-Iodo-2-methylbenzofuran: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of 5-Iodo-2-methylbenzofuran, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's core properties, including its molecular weight, outlines a robust synthetic protocol, and explores its applications, particularly as a versatile building block for novel therapeutic agents.
Core Molecular Profile
This compound is a substituted benzofuran, a class of heterocyclic compounds prevalent in many biologically active molecules.[1][2] The strategic placement of an iodine atom at the 5-position and a methyl group at the 2-position makes it a valuable intermediate for further chemical modifications.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Weight | 258.06 g/mol | [CymitQuimica[3], Santa Cruz Biotechnology[4], PubChem[5]] |
| Molecular Formula | C₉H₇IO | [CymitQuimica[3], Santa Cruz Biotechnology[4], PubChem[5]] |
| CAS Number | 60770-68-5 | [CymitQuimica[3], Santa Cruz Biotechnology[4], PubChem[5]] |
| IUPAC Name | 5-iodo-2-methyl-1-benzofuran | [PubChem[5]] |
| Appearance | Solid (typical) | [Sigma-Aldrich[6]] |
| Purity | Min. 95% (typical) | [CymitQuimica[3]] |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of substituted benzofurans can be achieved through various strategies, with iodocyclization reactions being a particularly effective method.[1] This approach involves the cyclization of a suitably functionalized precursor in the presence of an iodine source.
Synthetic Workflow Overview
A general and robust method for synthesizing this compound involves the iodocyclization of an appropriate ortho-alkynylphenol. This process is efficient and allows for the direct incorporation of the iodine atom at the desired position.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound from a suitable precursor.
Materials:
-
2-(Prop-1-yn-1-yl)phenol (or a suitable derivative)
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
A suitable base (e.g., sodium bicarbonate)
-
An appropriate solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the 2-(prop-1-yn-1-yl)phenol derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the reaction mixture.
-
Addition of Iodine Source: Slowly add the iodinating agent (I₂ or NIS) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[7]
Role as a Synthetic Intermediate
The iodine atom at the 5-position is a key functional group that allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse molecular fragments, facilitating the creation of large and varied chemical libraries for drug screening.
The reactivity of the iodo-substituent provides a powerful tool for medicinal chemists to explore the structure-activity relationships of novel benzofuran derivatives. This strategic derivatization is crucial in the optimization of lead compounds during the drug discovery process.
Conclusion
This compound, with a molecular weight of 258.06 g/mol , is a fundamentally important heterocyclic compound.[3][4][5] Its well-defined properties and the accessibility of robust synthetic routes make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. The ability to leverage the reactive iodine handle for the construction of complex molecular architectures underscores its significance in the ongoing quest for novel therapeutic agents.
References
- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Iodo-2,3-dihydrobenzofuran 132464-84-7 [sigmaaldrich.com]
- 7. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMR Spectral Data of 5-Iodo-2-methylbenzofuran
This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Iodo-2-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the synthesis, predicted NMR spectral features, and the underlying principles of structural elucidation for this compound. Given the absence of publicly available experimental spectra for this compound, this guide presents a robust prediction and interpretation based on established NMR theory and empirical data from analogous structures.
Introduction: The Significance of Substituted Benzofurans
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. The introduction of a halogen, such as iodine, at the C5 position of the 2-methylbenzofuran scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This makes this compound a valuable intermediate for the synthesis of novel pharmaceutical agents and a subject of interest for detailed structural analysis. NMR spectroscopy is the most powerful tool for the unambiguous determination of the structure of such organic molecules.[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the electrophilic iodination of 2-methylbenzofuran. This reaction typically proceeds with high regioselectivity for the C5 position due to the directing effects of the heterocyclic oxygen atom.
Experimental Protocol: Iodination of 2-Methylbenzofuran
Materials:
-
2-Methylbenzofuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methylbenzofuran (1.0 equivalent) in acetonitrile.
-
To this stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Iodo-2-methylbenzofuran
This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Iodo-2-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy as applied to this specific heterocyclic compound. In the absence of a publicly available experimental spectrum, this guide establishes a robust, scientifically-grounded prediction of the chemical shifts, coupling constants, and splitting patterns based on foundational NMR principles and data from analogous structures.
Introduction: The Structural Significance of this compound
Benzofuran scaffolds are prevalent in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] The introduction of a methyl group at the 2-position and an iodine atom at the 5-position of the benzofuran ring system creates a molecule, this compound (C₉H₇IO), with unique electronic and steric properties.[2][3] These substitutions are anticipated to significantly influence the magnetic environment of the protons, leading to a distinct and interpretable ¹H NMR spectrum. Understanding this spectrum is crucial for the structural elucidation and purity assessment of this compound in synthetic and medicinal chemistry applications.
Theoretical Framework for Spectral Prediction
The prediction of a ¹H NMR spectrum for a substituted aromatic compound relies on the principle of substituent additivity. The chemical shift of a proton on an aromatic ring is influenced by the electronic effects (both inductive and resonance) of all substituents on the ring. By analyzing the known spectra of parent compounds and monosubstituted analogues, we can estimate the chemical shifts in a polysubstituted system.
For this compound, our predictive model will utilize:
-
Base Values: The ¹H NMR spectrum of 2-methylbenzofuran will serve as our foundational dataset for the protons on the benzofuran ring system.
-
Substituent Chemical Shifts (SCS): The effect of the iodine substituent on the benzene ring protons will be estimated by referencing the ¹H NMR data of iodobenzene.[4] The iodine atom is an interesting case, as it is deactivating yet ortho-, para-directing. Its influence on proton chemical shifts is a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect, along with magnetic anisotropy and steric effects.[5][6]
-
Coupling Constants: The splitting patterns of the aromatic protons will be predicted based on established ranges for ortho (³J, typically 6-10 Hz), meta (⁴J, typically 1-3 Hz), and potential long-range couplings (⁵J).[7][8]
Predicted ¹H NMR Spectrum of this compound
The structure of this compound, with the IUPAC numbering of the protons, is presented below.
Figure 1. Structure of this compound with proton numbering.
Detailed Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals: one singlet for the methyl group, one singlet for the furan proton, and three signals for the aromatic protons on the benzene ring.
-
2-Methyl Protons (2-CH₃):
-
Predicted Chemical Shift (δ): ~2.45 ppm. In the parent 2-methylbenzofuran, the methyl signal appears around 2.4-2.5 ppm. The iodine at the 5-position is distant and its effect on the methyl group's chemical shift is expected to be negligible.
-
Predicted Multiplicity: Singlet (s). These protons have no adjacent proton neighbors to couple with.
-
-
H-3 Proton:
-
Predicted Chemical Shift (δ): ~6.4 - 6.5 ppm. The H-3 proton of 2-methylbenzofuran is typically found around 6.4 ppm. The iodine at C-5 is not expected to significantly alter the electronic environment of this proton.
-
Predicted Multiplicity: Singlet (s). This proton is too far from the aromatic protons for significant coupling. While very weak long-range coupling to the methyl protons or H-4 might exist, it is unlikely to be resolved.
-
-
H-4 Proton:
-
Predicted Chemical Shift (δ): ~7.8 - 7.9 ppm. In iodobenzene, the proton ortho to the iodine is significantly deshielded and appears around 7.67 ppm.[4] The H-4 proton in this compound is ortho to the iodine substituent. We can therefore predict a downfield shift for this proton.
-
Predicted Multiplicity: Doublet (d). This proton will be split by the adjacent H-6 proton (meta coupling).
-
Predicted Coupling Constant (J): ~1.5 - 2.0 Hz (⁴J). This is a typical value for a four-bond meta coupling in an aromatic system.[9]
-
-
H-6 Proton:
-
Predicted Chemical Shift (δ): ~7.2 - 7.3 ppm. The H-6 proton is meta to the iodine atom. In iodobenzene, the meta protons are the least affected by the iodine, appearing around 7.30 ppm.[4]
-
Predicted Multiplicity: Doublet of doublets (dd). This proton is coupled to H-4 (meta coupling) and H-7 (ortho coupling).
-
Predicted Coupling Constants (J):
-
⁴J (H-6, H-4) ≈ 1.5 - 2.0 Hz
-
³J (H-6, H-7) ≈ 8.0 - 8.5 Hz (a typical ortho coupling constant).[10]
-
-
-
H-7 Proton:
-
Predicted Chemical Shift (δ): ~7.4 - 7.5 ppm. The H-7 proton is para to the iodine atom. In iodobenzene, the para proton is found at approximately 7.05 ppm.[4] However, in the benzofuran system, the H-7 proton is also adjacent to the oxygen-containing furan ring, which will influence its chemical shift.
-
Predicted Multiplicity: Doublet (d). This proton will be split by the adjacent H-6 proton (ortho coupling).
-
Predicted Coupling Constant (J): ~8.0 - 8.5 Hz (³J). This will be the same ortho coupling constant observed for the H-6 signal.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 2-CH₃ | ~2.45 | s (singlet) | - |
| H-3 | ~6.45 | s (singlet) | - |
| H-4 | ~7.85 | d (doublet) | ⁴J ≈ 1.8 |
| H-6 | ~7.25 | dd (doublet of doublets) | ⁴J ≈ 1.8, ³J ≈ 8.2 |
| H-7 | ~7.45 | d (doublet) | ³J ≈ 8.2 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of this compound.
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution of coupling patterns. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.
-
Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical acquisition parameters:
- Spectral width: ~16 ppm
- Pulse angle: 30-45 degrees
- Acquisition time: ~2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust as needed for adequate signal-to-noise ratio)
-
Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative number of protons. e. Analyze the multiplicities and measure the coupling constants for all split signals.
Conclusion
This technical guide provides a detailed, theory-based prediction of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for scientists working with this compound, aiding in its identification and characterization. The provided experimental protocol outlines the necessary steps to acquire an experimental spectrum to confirm these predictions. Further two-dimensional NMR experiments, such as COSY and HMBC, could be employed for unambiguous assignment of all proton and carbon signals.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Introduction to 5-Iodo-2-methylbenzofuran and the Role of ¹³C NMR
An In-depth Technical Guide to the ¹³C NMR of 5-Iodo-2-methylbenzofuran
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the theoretical underpinnings of chemical shifts in substituted benzofuran systems, offers a predictive framework for spectral assignment, and outlines a robust experimental protocol for data acquisition. The insights herein are grounded in established spectroscopic principles and data from analogous structures to provide a self-validating guide for the structural elucidation of this important synthetic intermediate.
This compound is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science.[1] The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. The introduction of an iodine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, while the 2-methyl group influences the electronic properties and steric profile of the molecule.
Unambiguous structural confirmation is paramount in any synthetic workflow. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides precise information about the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal (resonance) in the spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment. This guide will detail the expected ¹³C NMR spectrum of this compound, explaining the rationale behind the chemical shift of each carbon atom.
Theoretical Principles: Predicting Chemical Shifts in Substituted Benzofurans
Direct experimental ¹³C NMR data for this compound is not widely published. Therefore, a predictive analysis based on the foundational principles of substituent effects is the most scientifically rigorous approach. We can construct a reliable predicted spectrum by deconstructing the molecule into its core components—the benzofuran nucleus, the 2-methyl group, and the 5-iodo group—and analyzing their individual and combined effects.
The Benzofuran Core
The benzofuran system consists of nine unique carbon atoms. The chemical shifts of the parent benzofuran molecule serve as our baseline. Aromatic and heteroaromatic carbons typically resonate between δ 100 and 160 ppm.[2][3]
The Influence of the 2-Methyl Group
The methyl group (CH₃) at the C-2 position is a weak electron-donating group (EDG) through an inductive effect. Its primary impact is a significant downfield shift (deshielding) on the carbon to which it is attached (C-2) and a more modest effect on adjacent carbons. The methyl carbon itself will appear far upfield, typically in the δ 10-20 ppm range.[4]
The Influence of the 5-Iodo Group
The iodine substituent at the C-5 position has two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): As a halogen, iodine is electronegative and withdraws electron density through the sigma bond network, which tends to deshield nearby carbons.
-
Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic π-system, donating electron density.
However, for ¹³C NMR, the most dominant influence of iodine (and bromine) is the "heavy atom effect." This is a shielding (upfield shift) phenomenon experienced by the carbon atom directly bonded to the heavy halogen (the ipso-carbon). This effect is so pronounced that it often counteracts any deshielding from inductive effects, resulting in a signal that is significantly upfield compared to the corresponding carbon in the unsubstituted parent compound.[5][6] The effect on other carbons in the ring (ortho, meta, para) is more complex but generally follows predictable patterns of substituent chemical shift (SCS) effects.[7]
Predicted ¹³C NMR Spectrum and Assignment
By combining the baseline shifts of 2-methylbenzofuran with the known substituent effects of iodine, we can predict the ¹³C NMR spectrum of this compound. The numbering convention used for assignment is shown in the diagram below.
Caption: Structure and standard numbering of the benzofuran ring.
The predicted chemical shifts are summarized in the table below. These values are estimated based on additive rules and comparison with known data for 2-methylbenzofuran and iodobenzene.[4][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~156.5 | Quaternary carbon, significantly deshielded by the adjacent oxygen and the methyl substituent. |
| C-3 | ~102.0 | Shielded carbon adjacent to the oxygen and C-2. |
| C-3a | ~129.0 | Quaternary carbon at the ring junction. Moderately affected by the iodo group. |
| C-4 | ~129.5 | Deshielded aromatic CH, ortho to the iodine atom. |
| C-5 | ~85.0 | Key Signal: The ipso-carbon attached to iodine. Strongly shielded by the heavy atom effect.[5] |
| C-6 | ~114.0 | Aromatic CH, ortho to the iodine atom. |
| C-7 | ~124.0 | Aromatic CH, meta to the iodine atom. |
| C-7a | ~154.0 | Quaternary carbon at the ring junction, deshielded by the adjacent oxygen. |
| -CH₃ | ~14.5 | Methyl carbon, highly shielded and found in the typical aliphatic region. |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Acquisition
This section provides a self-validating, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.
Sample Preparation
-
Analyte: Weigh approximately 20-30 mg of this compound. Rationale: This provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans, especially for quaternary carbons which have long relaxation times.
-
Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at δ 77.16 ppm, which serves as a convenient internal reference.[2]
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for precise chemical shift calibration to δ 0.00 ppm. However, modern spectrometers can accurately reference the residual solvent signal.[5]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Rationale: Solid impurities can degrade spectral resolution by disrupting the magnetic field homogeneity.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Rationale: This range comfortably covers all expected carbon signals from the upfield methyl to potentially downfield quaternary carbons.
-
Acquisition Time (AQ): ~1.0-1.5 seconds. Rationale: Balances resolution with experimental time.
-
Relaxation Delay (D1): 5-10 seconds. Rationale: This is a critical parameter. Quaternary carbons (like C-2, C-3a, C-5, C-7a) lack attached protons and thus relax much more slowly. A longer delay is essential to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.
-
Number of Scans (NS): 1024 to 4096 scans. Rationale: Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.
Visualization of Experimental and Analytical Workflow
The logical flow from sample preparation to final spectral assignment is a critical, self-validating system.
Caption: Workflow for ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound is characterized by nine distinct signals. The most informative and unambiguous resonance for structural confirmation is the ipso-carbon C-5, which is predicted to appear at an unusually high field (around δ 85.0 ppm) due to the heavy atom effect of iodine. The remaining signals can be confidently assigned based on established substituent effects on the benzofuran framework. By employing the detailed experimental protocol provided, researchers can acquire high-quality, reproducible data. This guide serves as a comprehensive resource, blending theoretical prediction with practical application to facilitate the confident structural elucidation of this compound and related compounds in a drug discovery or materials science setting.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
The Supramolecular Architecture of 5-Iodo-2-methylbenzofuran Derivatives: A Technical Guide to Crystal Structure and Engineering
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on the 5-iodo-2-methylbenzofuran framework, providing an in-depth exploration of its crystal structure. We will dissect the causal relationships between the molecular design and the resulting supramolecular architecture, with a particular emphasis on the role of halogen bonding. This document serves as a technical resource, offering field-proven insights into the synthesis, crystallization, and structural analysis of these derivatives, aiming to empower researchers in the rational design of novel therapeutic agents.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a furan ring creates a rigid, planar system that can be readily functionalized at various positions. The introduction of a methyl group at the 2-position and an iodine atom at the 5-position imparts specific characteristics that are of great interest in drug design and materials science.
The iodine substituent is particularly noteworthy. Beyond its effect on the molecule's mass and lipophilicity, it acts as a powerful tool in crystal engineering. Iodine's ability to form halogen bonds—specific and directional non-covalent interactions—allows for the predictable assembly of molecules in the solid state.[3][4][5] This control over the crystal packing is paramount, as the solid-state structure of a pharmaceutical compound directly influences its stability, solubility, and bioavailability.
This guide will provide a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of this compound derivatives, offering a deeper understanding of their supramolecular chemistry.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization. The following protocols are generalized from established literature methods and represent a robust starting point for researchers.
General Synthetic Pathway
The synthesis of this compound derivatives often involves a multi-step process, with iodocyclization being a key strategy.[2] A common approach is outlined below. The causality behind these steps lies in the strategic construction of the benzofuran core followed by the introduction of desired substituents.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative
-
O-Alkylation: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.2 eq.) dropwise and heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The residue is the crude O-propargylated phenol.
-
Iodocyclization: Dissolve the crude O-propargylated phenol in a solvent such as dichloromethane or acetonitrile. Add an iodinating agent (e.g., I₂, N-iodosuccinimide, 1.1 eq.) and a base (e.g., NaHCO₃, 2.0 eq.). Stir the reaction at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the this compound core.
-
Further Derivatization (Optional): The iodine atom serves as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional diversity.
Single Crystal Growth: The Art of Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The choice of solvent and crystallization technique is determined by the solubility and stability of the compound.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent gradually decreases the solubility of the compound, inducing crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble. The vapor of the volatile solvent diffuses into the solution, causing the compound to crystallize.
The Crystal Structure: A Supramolecular Perspective
The solid-state architecture of this compound derivatives is governed by a delicate interplay of non-covalent interactions. X-ray crystallography reveals the precise arrangement of molecules in the crystal lattice.
Key Crystallographic Data: A Comparative Analysis
The following table summarizes the crystallographic data for representative this compound derivatives, providing a basis for structural comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran | C₁₆H₁₃IO₃S | Triclinic | P-1 | 7.2161(1) | 10.5267(2) | 11.3442(2) | 111.540(1) | 90.882(1) | 108.760(1) | [3] |
| 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran | C₁₆H₁₃IO₂S | Monoclinic | P2₁/c | 14.3793(3) | 11.4519(2) | 9.6419(2) | 90 | 107.854(1) | 90 | [4] |
| 5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran | C₁₇H₁₅IO₃S | Monoclinic | P2₁/c | 11.5480(5) | 9.9394(4) | 14.8911(6) | 90 | 107.611(1) | 90 | [5] |
| 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀FIO₂S | Triclinic | P-1 | 8.1348(3) | 8.6378(3) | 10.8350(4) | 86.063(1) | 82.088(1) | 66.408(1) | [6] |
Dominant Intermolecular Interactions
The supramolecular assembly of these derivatives is primarily directed by a combination of halogen bonds, hydrogen bonds, and π-π stacking interactions.
Caption: Key intermolecular interactions governing the crystal packing.
-
Halogen Bonding: The iodine atom at the 5-position is the key player in forming halogen bonds. The electron-withdrawing nature of the benzofuran ring system creates a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact favorably with nucleophilic atoms like oxygen (from sulfonyl or sulfinyl groups) or even other iodine atoms.[7] These C-I···O and C-I···I interactions are highly directional and contribute significantly to the stability of the crystal lattice. For instance, in 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, a notable I···O contact of 3.103 Å is observed.[4]
-
Hydrogen Bonding: While lacking classical hydrogen bond donors, these molecules often exhibit weak C-H···O hydrogen bonds. The hydrogen atoms of the methyl group or the aromatic rings can interact with the oxygen atoms of the sulfonyl or sulfinyl groups, forming networks of interconnected molecules.
-
π-π Stacking: The planar benzofuran ring system and any appended aryl groups readily participate in π-π stacking interactions. These can be either face-to-face or slipped-stack arrangements, further stabilizing the crystal structure. In 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, π–π interactions between the furan and benzene rings are observed with centroid–centroid distances of 3.667 Å and 3.701 Å.[3]
Structure-Activity Relationship and Applications
The precise three-dimensional arrangement of molecules in the crystal, as dictated by the interactions described above, has profound implications for the compound's properties and potential applications, particularly in drug development.
The Role of Halogenation in Biological Activity
The introduction of a halogen atom, such as iodine, into the benzofuran scaffold has been shown to enhance biological activity, particularly anticancer properties.[3] This is attributed to the ability of halogens to form halogen bonds with biological targets, thereby improving binding affinity.[3] The position of the halogen is a critical determinant of its biological effect.
Implications for Drug Development
A thorough understanding of the crystal structure of this compound derivatives is invaluable for:
-
Lead Optimization: By understanding how modifications to the molecular structure affect the crystal packing, medicinal chemists can rationally design derivatives with improved solid-state properties.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same compound can have different physical properties. A detailed structural analysis is the first step in identifying and characterizing polymorphs.
-
Co-crystal Design: The halogen bonding capabilities of the iodine atom can be exploited to design co-crystals with other molecules, which can be used to modify the physicochemical properties of an active pharmaceutical ingredient.
Conclusion
The crystal structure of this compound derivatives is a fascinating example of how molecular design directs supramolecular assembly. The interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions creates well-defined and stable crystal lattices. For researchers in drug discovery and materials science, a deep understanding of these principles is not merely academic; it is a critical tool for the rational design of molecules with desired properties. The insights provided in this guide aim to facilitate the development of novel and effective therapeutic agents based on the versatile benzofuran scaffold.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]
physical and chemical properties of 5-Iodo-2-methylbenzofuran
An In-depth Technical Guide to 5-Iodo-2-methylbenzofuran: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the iodine atom on the benzofuran scaffold provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its core physical and chemical properties, spectral characteristics, reactivity, and applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Molecular Identity and Physical Properties
The fundamental identity of a chemical compound is established by its structural and basic physical characteristics. These properties are crucial for its handling, characterization, and application in experimental settings.
Chemical Structure:
Figure 1: 2D structure of this compound.
Core Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 5-iodo-2-methyl-1-benzofuran | [1] |
| CAS Number | 60770-68-5 | [1][2][3] |
| Molecular Formula | C₉H₇IO | [1][2][3] |
| Molecular Weight | 258.06 g/mol | [1][2][3] |
| Monoisotopic Mass | 257.95416 Da | [1][4] |
| Appearance | Solid (form) | [5] |
| Purity | Min. 95% (typical for commercial samples) | [2] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the structure and purity of this compound. The following sections detail the expected spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the furan ring proton, and the methyl group protons. The protons on the benzene ring will show coupling patterns (doublets, doublet of doublets) influenced by the iodo and benzofuran ring substituents. The methyl group at the 2-position is expected to appear as a singlet at approximately 2.4-2.6 ppm. The proton on the furan ring (at position 3) will also be a singlet, typically found further downfield.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the iodine (C5) will be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. Carbons of the furan ring (C2 and C3) and the methyl group will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (approximately 258).
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of low intensity.
-
Fragmentation: Common fragmentation patterns for benzofurans involve cleavage of the furan ring and loss of substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[6]
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
-
C-H Stretching (Aliphatic): The methyl group's C-H stretching will appear in the 2850-3000 cm⁻¹ region.
-
C=C Stretching (Aromatic): Benzene ring C=C stretching absorptions are found in the 1450-1600 cm⁻¹ range.
-
C-O-C Stretching: The ether linkage within the benzofuran ring will produce a strong C-O stretching band, typically between 1000-1300 cm⁻¹.
-
C-I Stretching: The carbon-iodine bond vibration occurs at the lower end of the fingerprint region, usually below 600 cm⁻¹.
Chemical Properties and Synthetic Utility
The chemical behavior of this compound is dominated by the benzofuran core and the highly functionalizable carbon-iodine bond.
Synthesis Overview
Benzofuran scaffolds can be synthesized through various methods, with iodocyclization being a particularly relevant and powerful strategy for creating iodinated derivatives.[7] This reaction typically involves the cyclization of an appropriately substituted alkyne, often a 2-alkynylphenol, in the presence of an iodine source.
Figure 2: General workflow for benzofuran synthesis via iodocyclization.
Reactivity and Key Transformations
The true synthetic power of this compound lies in the reactivity of the C5-iodine bond. This bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, making it a cornerstone for molecular diversification in drug discovery.[8]
These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extensive libraries of novel compounds from a single iodinated precursor.
Figure 3: Key cross-coupling reactions utilizing this compound.
Applications in Research and Drug Development
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core structural component in numerous biologically active compounds and approved drugs.[7]
-
Drug Discovery Scaffold: this compound is an ideal starting material for generating diverse chemical libraries. By employing the cross-coupling reactions described above, researchers can rapidly synthesize a wide array of derivatives and screen them for biological activity against various targets, such as kinases, enzymes, and receptors.
-
Bioisosteric Replacement: The benzofuran moiety can be used as a bioisostere for other aromatic systems, such as indoles or naphthalenes, to modulate a compound's pharmacokinetic and pharmacodynamic properties.
-
Materials Science: Substituted benzofurans are also explored for their potential in developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic and photophysical properties.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. Based on available data, the compound is classified with the following hazards:
-
GHS Hazard Statements:
Recommended Safety Protocols:
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Spill Response | In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the affected area. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this compound, the following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 5-phenyl-2-methylbenzofuran from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe or cannula.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product using column chromatography on silica gel to isolate the pure 5-phenyl-2-methylbenzofuran.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
References
- 1. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C9H7IO) [pubchemlite.lcsb.uni.lu]
- 5. 5-Iodo-2,3-dihydrobenzofuran 132464-84-7 [sigmaaldrich.com]
- 6. compoundchem.com [compoundchem.com]
- 7. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Discovery and Synthesis of Novel Benzofuran Compounds: A Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold, a heterocyclic framework composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its prevalence in a vast number of natural products and clinically approved drugs underscores its significance as a "privileged scaffold."[4] Molecules incorporating this moiety exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[5][6][7][8] The ever-increasing demand for novel therapeutics has driven chemists to develop innovative and efficient synthetic methodologies to access structurally diverse and complex benzofuran derivatives.[1][2] This guide provides an in-depth exploration of the core synthetic strategies for constructing the benzofuran nucleus, moving from classical foundations to the latest advancements in transition-metal catalysis and green chemistry. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and providing detailed, self-validating protocols to empower researchers in the discovery of next-generation benzofuran compounds.
The Benzofuran Core: A Privileged Scaffold in Drug Discovery
First synthesized by Perkin in 1870, the benzofuran ring system has since become a focal point of intense research.[1][2] Its structural rigidity and electronic properties make it an ideal pharmacophore for interacting with a multitude of biological targets. The versatility of the scaffold allows for substitution at various positions, enabling fine-tuning of a compound's pharmacological profile.
Prominent examples of benzofuran-containing drugs include Amiodarone , a potent antiarrhythmic agent, and Griseofulvin , a naturally derived antifungal drug.[9][10][11] These molecules, among many others, validate the benzofuran core as a reliable starting point for drug design and development.[12] The ongoing discovery of natural products with this motif continues to inspire the development of new synthetic routes to access these and other novel analogues.[13][14]
Strategic Blueprint for Benzofuran Synthesis: From Classical to Cutting-Edge
The construction of the benzofuran ring can be approached through various bond-forming strategies. While classical methods like the Perkin rearrangement and Rap-Stoermer reaction laid the groundwork, modern synthetic chemistry is dominated by more efficient and versatile transition-metal-catalyzed approaches.[2][9]
The Powerhouse of Synthesis: Transition-Metal Catalysis
Transition metals, particularly palladium, copper, and rhodium, have revolutionized benzofuran synthesis, offering mild reaction conditions, broad substrate scope, and high yields.[1]
Palladium- and Copper-Catalyzed Cross-Coupling/Cyclization: One of the most robust and widely adopted strategies involves a tandem Sonogashira cross-coupling and intramolecular cyclization.[15] This approach typically couples a terminal alkyne with an ortho-iodophenol. The synergy of palladium and a copper co-catalyst is often crucial for success.[1][2]
-
Causality: The palladium catalyst facilitates the oxidative addition into the aryl-iodide bond, while the copper co-catalyst activates the terminal alkyne. This dual activation is key to the efficiency of the Sonogashira coupling. The subsequent intramolecular cyclization (hydroalkoxylation) onto the alkyne forms the furan ring. Triethylamine is commonly used as a base to deprotonate the alkyne and neutralize the HI generated during the reaction.[1][2]
A logical workflow for this common synthetic approach is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 7. Review article on benzofuran [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 10. jocpr.com [jocpr.com]
- 11. bepls.com [bepls.com]
- 12. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scienceopen.com [scienceopen.com]
- 15. divyarasayan.org [divyarasayan.org]
The Biological Significance of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological significance of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR) to guide future drug design efforts.
The Benzofuran Scaffold: A Foundation for Diverse Bioactivity
The inherent physicochemical properties of the benzofuran ring system, including its planarity, aromaticity, and ability to participate in various non-covalent interactions, contribute to its versatility as a pharmacophore. This scaffold is found in a variety of natural products with established physiological and pharmacological effects. The strategic modification of the benzofuran core at various positions allows for the fine-tuning of its biological profile, leading to the generation of derivatives with enhanced potency and selectivity for specific molecular targets.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzofuran derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines. Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: Disruption of Cellular Proliferation and Survival
2.1.1. Inhibition of Tubulin Polymerization:
A prominent mechanism of action for several anticancer benzofuran derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Diagram: Simplified Representation of Tubulin Polymerization Inhibition
Caption: Benzofuran derivatives can inhibit tubulin polymerization, leading to cell cycle arrest.
2.1.2. Modulation of Key Signaling Pathways:
Benzofuran derivatives have been shown to modulate critical signaling pathways that are frequently hyperactivated in cancer, including the NF-κB and MAPK pathways.
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. Some benzofuran derivatives can inhibit the activation of the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of anti-apoptotic genes and sensitizes cancer cells to apoptosis.
-
MAPK Signaling: The MAPK cascade, which includes ERK, JNK, and p38 kinases, regulates cell proliferation, differentiation, and apoptosis. Certain benzofuran derivatives can selectively inhibit the phosphorylation and activation of key kinases within this pathway, such as ERK and p38, thereby suppressing cancer cell growth.
Diagram: Modulation of NF-κB and MAPK Signaling by Benzofuran Derivatives
Caption: Benzofuran derivatives can inhibit pro-survival and proliferative signaling pathways.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of benzofuran derivatives are typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Table 1: Anticancer Activity of Representative Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5 | |
| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | |
| Halogenated Benzofuran | HeLa (Cervical) | 1.136 | |
| 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | |
| 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 | |
| Benzofuran-based oxadiazole | HCT116 (Colon) | 3.27 | |
| Ailanthoidol (Natural) | Huh7 (Liver) | 22 (48h) | |
| Benzofuran-chalcone | HeLa (Cervical) | 5.61 | |
| Benzofuran-chalcone | HCC1806 (Breast) | 5.93 |
Experimental Protocols for Anticancer Activity Evaluation
2.3.1. In Vitro Cell Viability (MTT Assay):
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with a serial dilution of the benzofuran derivative for a specified duration (e.g., 48 or 72 hours).
-
Step 3: MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Step 4: Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2.3.2. In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model):
This model is crucial for evaluating the therapeutic potential of a compound in a living organism.
-
Step 1: Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocom
5-Iodo-2-methylbenzofuran: A Strategic Intermediate in Modern Organic Synthesis
Introduction: The Versatility of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Within this important class of molecules, 5-Iodo-2-methylbenzofuran emerges as a highly versatile and strategic chemical intermediate. The presence of an iodine atom at the C5 position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This, combined with the inherent reactivity of the benzofuran ring system, makes this compound a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. This guide provides an in-depth technical overview of the synthesis, key reactions, and applications of this compound, tailored for researchers and professionals in the chemical sciences.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 60770-68-5 | N/A |
| Molecular Formula | C₉H₇IO | N/A |
| Molecular Weight | 258.06 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. | N/A |
Synthesis of this compound: An Iodocyclization Approach
The construction of the this compound scaffold can be efficiently achieved through an electrophilic iodocyclization reaction. This strategy is widely recognized for its mild reaction conditions and high functional group tolerance in the synthesis of iodinated heterocycles.[1][4]
Conceptual Workflow for Synthesis
The synthesis begins with a suitable ortho-alkynylphenol precursor, which undergoes an intramolecular cyclization triggered by an electrophilic iodine source. The choice of the iodinating agent is critical for the success of the reaction.
Caption: Synthetic workflow for this compound via iodocyclization.
Detailed Experimental Protocol: Synthesis via Iodocyclization
This protocol is a representative procedure based on established iodocyclization methodologies for the synthesis of benzofurans.[1][4]
Materials:
-
2-(prop-1-yn-1-yl)phenol (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2-(prop-1-yn-1-yl)phenol in dichloromethane at 0 °C, add sodium bicarbonate.
-
Slowly add a solution of iodine in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality Behind Experimental Choices:
-
Sodium bicarbonate: Acts as a base to facilitate the cyclization process.
-
Iodine: Serves as the electrophilic iodine source to initiate the cyclization cascade.
-
Sodium thiosulfate quench: Removes any unreacted iodine from the reaction mixture.
Key Reactions of this compound: The Sonogashira Coupling
The C-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the benzofuran core. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a particularly powerful transformation.[5][6]
Catalytic Cycle of the Sonogashira Coupling
The reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.
References
- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-2-methylbenzofuran
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2,5-Disubstituted Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] Specifically, the 2,5-disubstituted benzofuran core is a key architectural element in numerous compounds of medicinal interest. The strategic introduction of an aryl or heteroaryl substituent at the 5-position of the 2-methylbenzofuran nucleus via robust and efficient synthetic methodologies is of paramount importance in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a reliable pathway to synthesize these valuable molecules.[1][3] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-iodo-2-methylbenzofuran, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical parameters for reaction optimization.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the C-I bond being more susceptible to oxidative addition than C-Br or C-Cl bonds.[7][8]
-
Transmetalation: In this key step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center.[4] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4][6]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.[10][11][12]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[13]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13]
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane to water) via syringe.[13] The reaction mixture should be stirred to ensure all solids are suspended.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylbenzofuran product.
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for the Suzuki coupling.
Optimization of Reaction Parameters
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges for the coupling of this compound.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common and effective Pd(0) source. Pd(II) precatalysts like Pd(dppf)Cl₂ and Pd(OAc)₂ are often used in combination with phosphine ligands.[13] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination.[7][8][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength of the base can significantly impact the reaction rate and yield.[9][13] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, aqueous mixtures | The solvent system influences the solubility of reagents and the stability of the catalyst. Aqueous mixtures can often accelerate the reaction.[1][15] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy for oxidative addition, especially with less reactive halides. Microwave irradiation can also be employed to accelerate the reaction.[16][17] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are commonly used, but boronic esters can offer improved stability and are useful for specific applications. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an oxygen-free environment. Use freshly purchased or properly stored catalysts. Consider using a different palladium source or ligand. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeboronation | Presence of water and/or prolonged reaction times | Use anhydrous solvents if necessary, although a small amount of water can be beneficial. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 5-aryl-2-methylbenzofurans. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Topic: Sonogashira Coupling of 5-Iodo-2-methylbenzofuran: A Detailed Technical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers. This application note provides a comprehensive guide to the Sonogashira coupling of 5-iodo-2-methylbenzofuran, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting insights to empower researchers to achieve high-yield, reproducible results. This guide is structured to explain not just the "how," but the critical "why" behind each experimental choice, ensuring a robust understanding for both novice and experienced chemists.
Scientific Foundation: Mechanism and Rationale
The Sonogashira reaction's power lies in its ability to proceed under mild conditions, a feat made possible by a dual catalytic system involving palladium and copper.[3][4] Understanding this synergistic relationship is paramount for successful execution and optimization. The reaction is broadly applicable to a range of aryl and vinyl halides, but aryl iodides, such as this compound, are particularly effective substrates due to the high reactivity of the carbon-iodine bond, which often permits reactions at room temperature.[3][5][6][7]
The Dual Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound, forming a Pd(II) complex. This is followed by a transmetalation step where the alkyne group is transferred from the copper acetylide. The final step is reductive elimination, which yields the desired 2-methyl-5-alkynylbenzofuran product and regenerates the active Pd(0) catalyst.[3][6][7]
-
The Copper Cycle: In parallel, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base.[8][9] This deprotonates the alkyne, forming a copper(I) acetylide intermediate.[7][8] This species is the key player in the transmetalation step, delivering the activated alkyne to the palladium center.[7][10] The use of a copper co-catalyst significantly accelerates the reaction, enabling the mild conditions for which the Sonogashira coupling is renowned.[4][8]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Rationale for Reagent Selection
-
Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) are crucial for stabilizing the palladium center and modulating its reactivity. The use of bulky and electron-rich phosphine ligands can sometimes enhance catalytic activity, particularly for less reactive substrates.[11][12]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and activate it for transmetalation.[8] While highly effective, the presence of copper can lead to the formation of alkyne homocoupling (Glaser coupling) products, especially if oxygen is not rigorously excluded.[3][5] For substrates sensitive to this side reaction, copper-free protocols have been developed.[13]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), serves two critical functions: it deprotonates the terminal alkyne, enabling the formation of the copper acetylide, and it neutralizes the hydrogen iodide (HI) generated during the catalytic cycle, preventing catalyst inhibition.[5][9]
-
Solvent: Anhydrous and anaerobic (degassed) solvents are essential to prevent the decomposition of the catalyst and suppress the oxygen-mediated Glaser coupling.[5][14] Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are common choices.[15]
Experimental Application: Protocols and Data
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.
Protocol: Standard Palladium/Copper Co-catalyzed Coupling
This protocol is a reliable method for coupling this compound with a variety of terminal alkynes.
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine [TEA] (2.0-3.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF) or DMF (approx. 0.1 M concentration)
-
Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) via syringe, followed by triethylamine. Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed to completion without heating.[5][6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-5-alkynylbenzofuran.[6][7]
Data Summary and Optimization Parameters
The following table summarizes typical parameters for this reaction. Yields are highly dependent on the specific alkyne used.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Aryl Halide | This compound | Aryl iodides are highly reactive, enabling mild conditions.[6] |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (1-3%) | Lower loadings may be possible with highly active alkynes. |
| Cu Co-catalyst (mol%) | CuI (2-5%) | Essential for rate acceleration.[8] Reduce if homocoupling is severe. |
| Base | Triethylamine (TEA) | Can often serve as both base and co-solvent. DIPA is also effective. |
| Solvent | THF, DMF, Toluene | Must be anhydrous and degassed. DMF is more polar and can aid solubility. |
| Temperature | Room Temperature to 60 °C | Start at room temperature.[6] Gentle heating may be needed for sterically hindered alkynes. |
| Typical Yield | 75-95% | Yields are for isolated, purified product and vary with alkyne substrate. |
Experimental Workflow and Troubleshooting
A systematic approach is key to a successful synthesis. The workflow below outlines the critical stages from preparation to final product.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; impure reagents; insufficient degassing. | Use a fresh batch of catalyst stored under inert gas.[5] Purify starting materials and ensure solvents are strictly anhydrous and deoxygenated.[5] |
| Black Precipitate Forms (Palladium Black) | Catalyst decomposition. | This can be caused by impurities or inappropriate solvent choice.[5] Ensure high-purity reagents. Anecdotal evidence suggests THF can sometimes promote this; consider switching to DMF or toluene.[16] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Ensure a robust inert atmosphere is maintained throughout. If the problem persists, consider a copper-free protocol.[4][5] |
| Reaction Stalls | Steric hindrance; insufficient temperature. | For sterically demanding substrates, gentle heating (40-60 °C) may be required.[6] Consider using a more active catalyst system with bulkier, electron-rich ligands.[11] |
Safety Precautions
-
Catalysts: Palladium and copper compounds should be handled in a fume hood. Avoid inhalation of fine powders. Wear gloves and safety glasses.
-
Solvents: THF, DMF, and other organic solvents are flammable and should be handled away from ignition sources.
-
Bases: Triethylamine and other amine bases are corrosive and have pungent odors. Always handle them in a well-ventilated fume hood.
-
Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.
Conclusion
The Sonogashira coupling of this compound is a highly efficient and reliable transformation for accessing valuable molecular scaffolds. By understanding the underlying catalytic cycles and paying rigorous attention to experimental parameters—particularly the exclusion of air and moisture—researchers can consistently achieve high yields. The protocols and insights provided in this guide serve as a validated foundation for the successful application of this powerful reaction in drug discovery and materials science programs.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. golden.com [golden.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Catalyst Selection for Cross-Coupling Reactions of 5-Iodo-2-methylbenzofuran: Principles and Protocols
An Application Guide for Researchers
Abstract
The 5-Iodo-2-methylbenzofuran scaffold is a privileged heterocyclic motif integral to the discovery of novel pharmaceuticals and advanced organic materials. Its strategic functionalization via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide provides an in-depth analysis of catalyst system selection for various critical cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By elucidating the causal relationships between catalyst, ligand, base, and solvent, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to streamline reaction optimization, mitigate side reactions, and achieve high-yield synthesis of complex benzofuran derivatives.
Foundational Principles: The Catalytic Cross-Coupling Landscape
The synthetic utility of this compound stems from the high reactivity of its carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl, making iodo-substituted heterocycles ideal substrates for undergoing coupling under relatively mild conditions.[1] These reactions predominantly proceed through a common catalytic cycle, providing a unified framework for understanding and optimization.[2][3]
The General Palladium Catalytic Cycle
The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] The efficiency of each step is profoundly influenced by the choice of the catalyst system.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The rate of this step is dictated by the electron density of the palladium center, which is modulated by the coordinating ligands.
-
Transmetalation: An organic group is transferred from a main-group organometallic reagent (e.g., organoboron, organotin) to the Pd(II) center, displacing the iodide. This step often requires activation by a base.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst.[2]
References
Introduction: The Strategic Value of the 5-Iodo-2-methylbenzofuran Scaffold
An In-Depth Guide to the Functionalization of 5-Iodo-2-methylbenzofuran: Protocols and Reaction Conditions
The benzofuran motif is a privileged heterocyclic structure integral to a vast array of pharmaceuticals, natural products, and advanced materials.[1] Its unique electronic properties and ability to participate in key biological interactions have cemented its importance in medicinal chemistry. Among the various functionalized benzofurans, this compound stands out as a particularly versatile and valuable building block.[2][3]
The strategic placement of the iodine atom at the C5 position provides a highly reactive and reliable handle for a suite of palladium-catalyzed cross-coupling reactions.[4] This allows for the precise and modular installation of a wide range of molecular fragments, including aryl, heteroaryl, alkynyl, vinyl, and amino groups. The C-I bond's reactivity makes it an excellent electrophilic partner in these transformations.[5] This guide serves as a comprehensive resource for researchers, providing detailed application notes and optimized protocols for the key functionalization reactions of this compound, thereby unlocking its full potential in the synthesis of novel and complex molecular architectures.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse for functionalizing this compound is the palladium-catalyzed cross-coupling reaction. These transformations proceed through a well-understood catalytic cycle, generally involving oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and selectivity.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in palladium-catalyzed reactions. The following diagram outlines the essential steps for setting up a typical cross-coupling reaction under an inert atmosphere.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[8][9]
Scientific Principle
The reaction couples the this compound with an organoboron reagent. The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronate species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point for coupling with a typical arylboronic acid.
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[9][11]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[12]
-
Solvent Addition : Add a degassed solvent system, such as 1,4-dioxane/water (4:1 v/v) or DMF, via syringe to achieve a concentration of approximately 0.1 M with respect to the starting iodide.[9][13]
-
Reaction Conditions : Heat the mixture to 80–100 °C with vigorous stirring.[12]
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4–18 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylbenzofuran.
Data Summary: Key Parameters for Suzuki Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) precatalysts like Pd(dppf)Cl₂ are often more air-stable and are reduced in situ.[12][13] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., XPhos) | For simple couplings, PPh₃ is sufficient. For more challenging substrates (sterically hindered or electron-rich), bulky, electron-rich phosphine ligands like XPhos can accelerate oxidative addition and reductive elimination, improving yields.[13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. K₃PO₄ is a strong, non-coordinating base often effective for a wide range of substrates.[12][13] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[9][13] |
| Temperature | 80–120 °C | Heating is typically required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides, though aryl iodides are generally more reactive.[12][13] |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is the premier method for forming a C(sp²)–C(sp) bond, coupling this compound with a terminal alkyne. This reaction is invaluable for creating conjugated enynes and arylalkynes, which are key intermediates in drug discovery and materials science.[4][5]
Scientific Principle
This reaction utilizes a dual catalytic system of palladium and copper(I). The palladium complex undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the 5-alkynyl-2-methylbenzofuran.[4][15]
Protocol: Sonogashira Coupling of this compound
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).[15]
-
Solvent and Base : Add an anhydrous solvent like THF or DMF, followed by an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.[4][15]
-
Alkyne Addition : Add the terminal alkyne (1.1–1.5 equiv) dropwise to the mixture.
-
Reaction Conditions : Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) depending on the reactivity of the substrates.[15]
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2–12 hours.
-
Work-up : Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Data Summary: Key Parameters for Sonogashira Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts. The choice often depends on commercial availability and stability.[4] |
| Copper(I) Source | CuI | Copper(I) iodide is the most common co-catalyst, essential for the formation of the copper acetylide intermediate, which facilitates the key transmetalation step.[15] |
| Base | Et₃N, DIPA | An amine base is required to deprotonate the terminal alkyne and neutralize the HI byproduct formed during the catalytic cycle.[4][15] |
| Solvent | THF, DMF, Acetonitrile | The solvent must be anhydrous to prevent unwanted side reactions. The choice can influence reaction rates and solubility of reagents.[16] |
| Temperature | 25–70 °C | Sonogashira couplings are often performed under mild conditions, a significant advantage of this method.[5][15] |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful and general method. It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and carbamates, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[17][18]
Scientific Principle
The catalytic cycle involves the oxidative addition of the C-I bond to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the active Pd(0) catalyst.[17][19][20]
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a specialized phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv) to an oven-dried reaction vessel.[19]
-
Reagent Addition : Add this compound (1.0 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition : Add the amine coupling partner (1.1–1.3 equiv) via syringe.
-
Reaction Conditions : Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring.[19]
-
Monitoring : Monitor the reaction by LC-MS. Reactions are typically complete in 6–24 hours.
-
Work-up : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, then dry and concentrate.[19]
-
Purification : Purify the product by flash column chromatography.
Data Summary: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common precatalysts that are readily reduced to the active Pd(0) species in the reaction mixture.[19] |
| Ligand | Xantphos, BINAP, Buchwald ligands (e.g., RuPhos) | Bulky, electron-rich phosphine ligands are critical. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition at high temperatures.[17][19][21] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common and effective choice.[19][20] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.[18] |
| Temperature | 80–110 °C | Elevated temperatures are generally necessary to overcome the activation barrier for C-N bond formation.[19] |
Heck Reaction: Vinylation at the C5 Position
The Heck reaction provides a direct method for the arylation of alkenes, enabling the formation of a C(sp²)–C(sp²) bond between this compound and an olefin.[6] This is particularly useful for synthesizing stilbene analogs and other vinyl-substituted benzofurans.[22]
Scientific Principle
The mechanism begins with the oxidative addition of the this compound to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-aryl bond. Finally, a β-hydride elimination step occurs to form the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[6][7]
Protocol: Heck Reaction of this compound
-
Reaction Setup : To a dry reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and optionally a phosphine ligand (e.g., PPh₃, 4-10 mol%).[23][24]
-
Inert Atmosphere : Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Reagent Addition : Add an anhydrous solvent (e.g., DMF, acetonitrile, or dioxane), the alkene (1.2–2.0 equiv), and a base (e.g., Et₃N, K₂CO₃, or KOAc, 2.0 equiv).[23][24]
-
Reaction Conditions : Heat the reaction mixture to 80–120 °C and stir until completion (typically 12–24 hours).[23]
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Work-up : After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.[24]
-
Purification : Purify the crude product by flash column chromatography.
Data Summary: Key Parameters for Heck Reaction
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective catalyst. "Ligandless" conditions are sometimes possible, especially in polar solvents like DMF, but ligands often improve stability and yield.[23] |
| Ligand | PPh₃, P(o-tolyl)₃, or none | For electron-rich aryl iodides, phosphine ligands can stabilize the catalyst. However, in some systems (ionic liquids or high temperatures), ligand-free conditions can be effective.[6][25] |
| Base | Et₃N, K₂CO₃, KOAc | A base is required to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst. Organic bases like Et₃N are common, while inorganic bases like K₂CO₃ can also be used.[23] |
| Solvent | DMF, Acetonitrile, Dioxane | Polar aprotic solvents are generally preferred as they can stabilize the cationic intermediates in the catalytic cycle.[24] |
| Temperature | 80–120 °C | High temperatures are typically required to promote the β-hydride elimination step and ensure a reasonable reaction rate.[23] |
Conclusion and Future Outlook
This compound is a powerful and adaptable platform for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki, Sonogashira, Buchwald-Hartwig, and Heck—provide a robust toolkit for its elaboration. Mastery of these protocols, guided by an understanding of the underlying mechanistic principles and the causal relationships between reaction parameters, enables researchers to efficiently generate libraries of novel benzofuran derivatives for applications in drug discovery, agrochemicals, and materials science. Future advancements will likely focus on developing more sustainable catalytic systems using earth-abundant metals and exploring direct C-H functionalization methods to further streamline synthetic routes.[26][27]
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 5-Iodo-2-methylbenzofuran in medicinal chemistry
An Application Guide to 5-Iodo-2-methylbenzofuran in Medicinal Chemistry: Synthesis, Derivatization, and Therapeutic Exploration
Abstract
The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6] This technical guide focuses on a particularly valuable building block: This compound . The strategic placement of a methyl group at the C-2 position and an iodine atom at the C-5 position provides a unique combination of structural features and synthetic versatility. The iodine atom serves as an exceptionally efficient reactive "handle" for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the benzofuran core.[7] This allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. This document provides an in-depth overview of the synthetic utility of this compound, detailed protocols for its synthesis and derivatization, and a discussion of the therapeutic potential of its derivatives for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound
The utility of this scaffold is rooted in the specific contributions of its substituents:
-
The Benzofuran Core: Provides a rigid, planar aromatic system capable of engaging in various interactions with biological macromolecules, including π-π stacking and hydrogen bonding.
-
The 2-Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability. 2-substituted benzofurans have been a focal point of research, demonstrating potent biological activities.[2]
-
The 5-Iodo Group: This is the key to the molecule's role as a versatile intermediate. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the foundation for its use in a suite of powerful cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds, a cornerstone of modern drug discovery.[8][9]
Synthetic Utility: A Gateway to Chemical Diversity
The primary application of this compound is as a foundational building block for creating libraries of more complex molecules. Its reactivity allows for the systematic introduction of a wide array of functional groups at the C-5 position.
Caption: Versatility of this compound in cross-coupling.
-
Suzuki-Miyaura Coupling: Enables the introduction of various aryl and heteroaryl groups. This is invaluable for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[9]
-
Sonogashira Coupling: Facilitates the formation of carbon-carbon bonds with terminal alkynes, yielding conjugated arylalkyne systems.[7] These structures are explored in anticancer and antiviral drug discovery.[10]
-
Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds, introducing a diverse range of primary and secondary amines. This is critical for modulating physicochemical properties like solubility and for creating ligands that can form key hydrogen bonds with protein targets.[7]
Potential Therapeutic Applications of Derivatives
By leveraging the synthetic versatility of this compound, researchers can access derivatives with a wide range of biological activities.
-
Anticancer Agents: Benzofuran derivatives have been identified as potent anticancer agents.[4] They can function as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11][12] The ability to append different aromatic groups via Suzuki coupling allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.[13]
-
Antiviral Scaffolds: The benzofuran core is present in compounds with demonstrated antiviral activity, including against HIV and Hepatitis C Virus (HCV).[2][10][14] The development of novel antiviral agents is a critical area of research, and this scaffold provides a proven starting point for library synthesis.[15][16]
-
Anti-inflammatory Drugs: Recent studies have highlighted the potential of iodobenzofuran derivatives as potent anti-inflammatory agents, showing superior activity compared to the standard drug diclofenac in preclinical models.[5] These compounds are proposed to act as inhibitors of cyclooxygenase (COX-1/COX-2) enzymes.[5]
Data Presentation: Hypothetical Biological Activity
The table below illustrates the type of data generated during a drug discovery campaign starting from this compound. It shows how SAR can be developed by modifying the substituent at the 5-position.
| Compound ID | 5-Position Substituent (via Suzuki Coupling) | Target Kinase (e.g., VEGFR-2) IC₅₀ (nM) | Cancer Cell Line (e.g., MCF-7) GI₅₀ (µM) |
| Parent | -I (Iodine) | >10,000 | >100 |
| BMD-01 | -Phenyl | 850 | 25.4 |
| BMD-02 | -4-Methoxyphenyl | 420 | 11.2 |
| BMD-03 | -4-Chlorophenyl | 760 | 19.8 |
| BMD-04 | -3-Pyridyl | 350 | 8.5 |
| Sorafenib | Reference Drug | 90 | 5.8 |
This data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound via Iodocyclization
Scientific Rationale: This protocol utilizes an electrophilic iodocyclization reaction, a powerful and direct method for constructing the iodobenzofuran scaffold from an ortho-alkynylphenol precursor.[6][17] N-Iodosuccinimide (NIS) serves as the electrophilic iodine source, which attacks the alkyne, triggering a 5-endo-dig cyclization by the phenolic oxygen to form the furan ring.
Materials:
-
2-(Prop-1-yn-1-yl)phenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Prop-1-yn-1-yl)phenol (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the stirred solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization (Self-Validation):
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the methyl group (singlet, ~2.4 ppm), the furan proton (singlet, ~6.4 ppm), and three aromatic protons in the range of 7.2-7.8 ppm.
-
Mass Spectrometry (EI-MS): Expect a molecular ion peak (M⁺) at m/z = 258.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation
Scientific Rationale: This protocol demonstrates the core utility of this compound as a synthetic handle.[18] A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-I bond. Following transmetalation with the boronic acid and reductive elimination, the new C-C bond is formed, yielding the 5-aryl derivative.[9]
Caption: General workflow for Suzuki coupling and product isolation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v mixture)
-
Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 5-aryl-2-methylbenzofuran derivative.
Characterization (Self-Validation):
-
¹H NMR: Appearance of new signals corresponding to the protons of the newly introduced aryl group. The proton signals on the benzofuran ring will also shift.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the coupled product (e.g., for coupling with 4-methoxyphenylboronic acid, expect m/z = 238).
-
TLC: The product should have a different Rf value compared to the starting material.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its capacity to serve as a robust and reliable starting point for the synthesis of diverse compound libraries. The straightforward application of modern cross-coupling chemistry to this scaffold enables the rapid exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization. Further exploration of the chemical space accessible from this intermediate is highly warranted and holds significant potential for the discovery of next-generation therapeutics targeting a range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Novel antiviral benzofuran-transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Detailed Guide to the Heck Coupling Reaction of 5-Iodo-2-methylbenzofuran
Introduction: The Strategic Importance of the Heck Coupling in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This carbon-carbon bond-forming reaction has become indispensable in the synthesis of a vast array of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis. The reaction's broad functional group tolerance and predictable stereoselectivity make it a powerful tool for medicinal chemists and drug development professionals.[1]
This application note provides a comprehensive, field-proven protocol for the Heck coupling of 5-Iodo-2-methylbenzofuran, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for successful execution and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The catalytic cycle can be broadly divided into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This oxidative addition step forms a square planar Pd(II) complex.[1] Aryl iodides are particularly reactive in this step, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.
-
Alkene Insertion (Migratory Insertion): The alkene substrate then coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and a new Pd(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination must occur. This involves the abstraction of a hydrogen atom from a carbon adjacent to the palladium-bearing carbon, leading to the formation of the substituted alkene product and a palladium-hydride species. The regioselectivity of this step is often influenced by steric and electronic factors.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Materials and Reagents
A successful Heck coupling reaction is contingent on the quality and purity of the reagents and the meticulous exclusion of oxygen and moisture from the reaction system.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under an inert atmosphere. |
| Alkene (e.g., Ethyl Acrylate) | ≥99% | Commercially Available | Freshly distilled or passed through a column of basic alumina to remove inhibitors. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precursor.[3] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially Available | An effective ligand for this transformation. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Freshly distilled over CaH₂. Acts as the base.[4][5] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A suitable polar aprotic solvent.[6][7] |
| Diethyl Ether | Anhydrous | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | Reagent Grade | In-house preparation | For workup. |
| Brine | Saturated aq. NaCl | In-house preparation | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |
| Celite® | --- | Commercially Available | For filtration. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions:
-
This compound: Harmful if swallowed and causes skin and eye irritation.[8]
-
Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[3][9][10]
-
Triethylamine: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[11][12][13]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[6][14][15]
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate
This protocol provides a robust starting point for the Heck coupling of this compound with ethyl acrylate. Optimization may be required for different alkene coupling partners.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous N,N-dimethylformamide (DMF) (to make a ~0.2 M solution of the aryl iodide) and triethylamine (2.0 eq) via syringe.
-
Finally, add ethyl acrylate (1.5 eq) via syringe.
-
-
Reaction:
-
Immerse the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x volume of DMF) and then with brine (1 x volume of DMF).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Discussion and Causality of Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[1] The use of a phosphine ligand, such as tri(o-tolyl)phosphine, is often necessary to stabilize the palladium catalyst and promote oxidative addition, especially with less reactive aryl halides.
-
Base: Triethylamine serves to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[4][5] An excess of the base is used to ensure the reaction goes to completion.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is effective at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.[6][7] Anhydrous conditions are crucial as water can interfere with the catalyst and promote side reactions.
-
Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the specific substrates and should be determined empirically.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere using argon or nitrogen is critical for catalytic activity.
Conclusion
The Heck coupling reaction is a powerful and versatile tool for the synthesis of substituted alkenes. The protocol described herein for the coupling of this compound provides a reliable and adaptable procedure for researchers in drug discovery and development. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively apply and optimize this important transformation for the synthesis of novel and complex molecular architectures.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. redox.com [redox.com]
- 6. fishersci.com [fishersci.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. covachem.com [covachem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chemos.de [chemos.de]
Application Notes and Protocols: The Buchwald-Hartwig Amination of 5-Iodo-2-methylbenzofuran
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl amines are privileged structures, appearing in a vast array of pharmaceuticals and biologically active compounds. The benzofuran moiety, a heterocyclic scaffold, is also of significant interest due to its prevalence in natural products and its association with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The targeted synthesis of N-aryl benzofuran derivatives, therefore, represents a critical task for researchers and scientists in drug development.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds.[3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a milder, more general, and highly efficient route to a diverse range of arylamines.[3][4]
This in-depth technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 5-iodo-2-methylbenzofuran. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) complex.[3][5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. For aryl iodides, this step is generally facile.[6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired N-aryl-2-methylbenzofuran and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5]
A potential side reaction is the β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material and the formation of an imine.[3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Synthesis of 5-Aryl-2-methylbenzofurans from 5-Iodo-2-methylbenzofuran
A Guide to Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery and Materials Science
Introduction
The 2-arylbenzofuran scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] This guide focuses on the synthesis of a specific subclass, 5-aryl-2-methylbenzofurans, utilizing the versatile and readily accessible starting material, 5-iodo-2-methylbenzofuran. While the topic requests the synthesis of "2-arylbenzofurans," the provided starting material, this compound, directs C-C bond formation at the 5-position via modern cross-coupling methodologies. This application note will therefore detail the synthesis of 5-aryl-2-methylbenzofurans , a valuable class of compounds for researchers in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their efficiency, selectivity, and broad functional group tolerance.[3][4] This document provides detailed protocols and mechanistic insights for three cornerstone palladium-catalyzed reactions applied to this compound: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Sonogashira Coupling.
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations is a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step forms a square-planar Pd(II) intermediate.[5][7]
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.[6][9]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for 5-Aryl-2-methylbenzofuran Synthesis
Rationale & Expertise: The Suzuki-Miyaura reaction is often the first choice for creating aryl-aryl bonds due to its remarkable functional group tolerance, the use of thermally stable and less toxic organoboronic acids, and the ease of removing boron-containing byproducts during workup.[5][10] The reaction requires a base to activate the boronic acid, facilitating the transmetalation step.[9][11]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 272 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with argon three times. Add a deoxygenated solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.[11] It is critical to remove dissolved oxygen as it can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.
-
Reaction Execution: Heat the mixture in an oil bath to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-2-methylbenzofuran.[11]
Data Summary: Substrate Scope
The Suzuki-Miyaura coupling is robust and accommodates a wide range of arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | DMF | 110 | 85 |
| 5 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 78* |
*Note: Sterically hindered boronic acids (e.g., ortho-substituted) may require higher catalyst loading or longer reaction times.
Protocol 2: Heck Reaction for 5-Alkenyl-2-methylbenzofuran Synthesis
Rationale & Expertise: The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new C-C bond between the aryl halide and a vinyl carbon.[12][13] This protocol allows for the synthesis of 5-alkenyl-2-methylbenzofurans, which are valuable precursors for polymers and other complex molecules. The mechanism differs from the Suzuki coupling primarily in the second half of the cycle, which involves migratory insertion of the alkene followed by a β-hydride elimination step.[8][13]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, PPh₃, 2-4 mol%)
-
Base (e.g., Et₃N, DIPEA, 2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (272 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), the alkene (1.5 mmol), and triethylamine (Et₃N, 280 µL, 2.0 mmol) under an argon atmosphere.[14] The base is crucial for neutralizing the hydrogen iodide (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[12]
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 18 hours.
-
Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the 5-alkenyl-2-methylbenzofuran.[14]
Protocol 3: Sonogashira Coupling for 5-Alkynyl-2-methylbenzofuran Synthesis
Rationale & Expertise: The Sonogashira coupling enables the direct linkage of a terminal alkyne with an aryl halide.[15][16] This reaction is exceptionally valuable for creating C(sp²)-C(sp) bonds and provides 5-alkynyl-2-methylbenzofurans, which are highly versatile intermediates for click chemistry, further coupling reactions, or conversion into other functional groups. The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[16][17] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[18]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, Diisopropylamine, 3.0 equiv)
-
Solvent (e.g., THF, DMF)
Caption: Simplified dual catalytic cycle of the Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (272 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Catalyst and Reagent Addition: To this solution, add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol), copper(I) iodide (CuI, 5 mg, 0.025 mmol), diisopropylamine (420 µL, 3.0 mmol), and finally the terminal alkyne (1.1 mmol) sequentially.[19]
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 3-6 hours. Monitor by TLC.
-
Work-up and Purification: Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[19]
Safety and Handling Precautions
-
General Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and suitable gloves.[20] All manipulations should be performed in a well-ventilated laboratory chemical hood.[21]
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.
-
Organoboronic Acids: While generally stable, some boronic acids and their anhydrides (boroxines) can be irritants. Handle in a fume hood.
-
Solvents: Many organic solvents used (DMF, Dioxane, THF) are flammable and have associated toxicities. Ensure there are no ignition sources nearby and handle them under an inert atmosphere when anhydrous conditions are required.[20]
-
Bases: Amines (Et₃N, DIPEA) and inorganic bases (K₂CO₃) can be corrosive or irritating. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.[22]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. csub.edu [csub.edu]
- 21. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. orgsyn.org [orgsyn.org]
Application Notes & Protocols: 5-Iodo-2-methylbenzofuran as a Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction: The Benzofuran Scaffold and the Strategic Role of 5-Iodo-2-methylbenzofuran
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of biological effects, including anti-tumor, antiviral, antioxidant, and antibacterial properties, making them highly attractive targets in medicinal chemistry and drug development.[3]
This compound (CAS: 60770-68-5, Formula: C₉H₇IO) emerges as a particularly valuable synthetic intermediate in this context.[4][5][6] Its utility is anchored in the strategic placement of a reactive iodine atom at the C5-position. This iodo group serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, enabling the precise and modular construction of complex molecular architectures from simpler precursors.[7] By leveraging this reactivity, researchers can readily introduce a diverse array of chemical moieties onto the benzofuran core, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the application of this compound in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic rationale behind these transformations and provide robust, field-tested protocols to empower researchers in their quest for novel bioactive molecules.
Core Concept: The Power of the Palladium(0)/Palladium(II) Catalytic Cycle
The remarkable efficacy of the Suzuki, Sonogashira, and Heck reactions stems from a common mechanistic pathway: the Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The cycle can be distilled into three key stages:
-
Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, reacts with the aryl iodide (in our case, this compound). The palladium atom inserts itself into the carbon-iodine bond, undergoing oxidation to a Pd(II) state. This is typically the rate-determining step.
-
Transmetalation (Suzuki) / Carbopalladation (Heck) / Cu-mediated Alkynyl Transfer (Sonogashira): The Pd(II) complex then reacts with the coupling partner. The specific nature of this step varies by reaction, but its purpose is to transfer the second organic fragment to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This efficient cycling allows for the use of sub-stoichiometric amounts of the palladium catalyst, making these reactions highly practical and atom-economical.
Application I: C(sp²)-C(sp²) Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for forging carbon-carbon bonds.[7] It enables the coupling of aryl halides with organoboron compounds, typically boronic acids or esters. The resulting biaryl and heteroaryl-aryl structures are prevalent motifs in a multitude of drug classes, including kinase inhibitors.[10] The reaction is prized for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[11]
Detailed Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a robust starting point based on established methodologies for iodo-heterocycles and should be optimized for specific substrates.[11][12]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 eq).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically a 4:1 to 5:1 ratio of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DMF) and water. The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80–120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the desired 2-methyl-5-arylbenzofuran.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Range for Optimization | Rationale & Key Insights |
| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 1–5 mol% | Excellent for a broad range of substrates. Other common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with an appropriate phosphine ligand. |
| Base | Potassium Carbonate (K₂CO₃) | 2.0–3.0 eq | A widely used, cost-effective base. Cs₂CO₃ is often more effective for challenging couplings but is more expensive. The base is crucial for activating the boronic acid in the transmetalation step. |
| Solvent | 1,4-Dioxane / Water (4:1) | - | The aqueous component is essential for the catalytic cycle, particularly for the solubility of the base and facilitating the transmetalation step. |
| Temperature | 90 °C | 80–120 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition of starting materials or products. |
digraph "Suzuki Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];start [label="Start", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Combine Reagents\n(Iodo-benzofuran, Boronic Acid, Base)"]; inert [label="2. Add Catalyst\n(Under Inert Atmosphere)"]; solvent [label="3. Add Degassed Solvent"]; reaction [label="4. Heat & Stir\n(Monitor by TLC/LC-MS)"]; workup [label="5. Aqueous Workup\n(Dilute, Extract)"]; purify [label="6. Column Chromatography"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> setup; setup -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> purify; purify -> product; }
Application II: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[13][14] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The resulting arylalkynes are valuable structures in their own right and serve as versatile intermediates for synthesizing more complex molecules, including conjugated enynes and various heterocyclic systems.[10][15] In drug discovery, the rigid, linear nature of the alkyne linker is often used to probe binding pockets of proteins and other biological targets.
Detailed Protocol: Representative Sonogashira Coupling
This protocol is adapted from general procedures for iodo-heterocycles and provides a solid foundation for further optimization.[10]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1–1.5 eq) in a suitable solvent (e.g., anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or an amine solvent like triethylamine).
-
Catalyst Addition: To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2–10 mol%). If not using an amine solvent, add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 eq).
-
Reaction: Stir the reaction under an inert atmosphere (Nitrogen or Argon). The reaction is often run at room temperature but may require gentle heating (40–60 °C) for less reactive substrates. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, if an amine was used as the solvent, concentrate the mixture under reduced pressure. If a co-solvent was used, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-2-methylbenzofuran.
Data Presentation: Typical Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Range for Optimization | Rationale & Key Insights |
| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | 1–5 mol% | A classic and reliable catalyst for this transformation. Pd(PPh₃)₄ can also be used. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 2–10 mol% | Crucial for the catalytic cycle; facilitates the formation of a copper(I) acetylide intermediate which then transmetalates to the palladium center. |
| Base | Triethylamine (Et₃N) | 2.0–3.0 eq | Acts as both the base to deprotonate the alkyne and often as a solvent. It also scavenges the HI produced. |
| Solvent | Tetrahydrofuran (THF) | - | A good co-solvent that helps solubilize the aryl iodide. Anhydrous conditions are preferred to prevent side reactions. |
Application III: C(sp²)-C(sp²) Vinylation via Heck Reaction
The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene, forming a new carbon-carbon bond at one of the vinylic positions of the alkene.[9][16] This reaction is a powerful tool for synthesizing substituted alkenes, which are common structural elements in many bioactive compounds. The reaction is typically stereoselective, favoring the formation of the trans isomer.[17] For electron-rich heteroaromatic iodides like this compound, careful selection of the catalyst, ligand, and base is important to achieve high yields and avoid potential side reactions.[18]
Detailed Protocol: Representative Heck Reaction
The following general protocol is based on established methods for electron-rich iodo-heterocycles and serves as an excellent starting point for optimization.[18][19]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 2–5 mol%), and a phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulkier ligand like Tri-o-tolylphosphine, 4–10 mol%).
-
Reagent Addition: Add an anhydrous, polar aprotic solvent such as DMF or Acetonitrile. Then, add the alkene (e.g., n-butyl acrylate, 1.2–1.5 eq) and a base (e.g., Et₃N, 2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80–110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 12–24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract several times with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by column chromatography on silica gel to obtain the 5-vinyl-2-methylbenzofuran derivative.
Data Presentation: Typical Heck Reaction Parameters
| Parameter | Recommended Condition | Range for Optimization | Rationale & Key Insights |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1–5 mol% | A common and effective precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | Triphenylphosphine (PPh₃) | 2–4 eq relative to Pd | Stabilizes the palladium catalyst. For electron-rich substrates, bulkier, more electron-donating phosphine ligands can sometimes improve results. |
| Base | Triethylamine (Et₃N) | 2.0–3.0 eq | An organic base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst. |
| Solvent | N,N-Dimethylformamide (DMF) | - | Aprotic polar solvents are generally most effective as they help to stabilize the charged intermediates in the catalytic cycle. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, potentially bioactive molecules. Its true strength lies in the C5-iodo group, which provides a reliable reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Heck reactions, detailed herein, represent three fundamental strategies for elaborating this scaffold, enabling the creation of C-C bonds with aryl, alkynyl, and vinyl partners, respectively. By applying these robust protocols, researchers in medicinal chemistry and drug discovery can efficiently generate diverse libraries of benzofuran derivatives, accelerating the identification of new therapeutic agents.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Iodo-2-methylbenzofuran
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3] This makes the benzofuran scaffold a "privileged structure" for drug design. Functionalization of this core is paramount for modulating pharmacological activity and physicochemical properties. 5-Iodo-2-methylbenzofuran stands out as a particularly valuable synthetic intermediate.[4][5] The carbon-iodine bond at the 5-position serves as a highly reactive and versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, a class of transformations so impactful they were recognized with the 2010 Nobel Prize in Chemistry.[6][7]
This guide provides an in-depth exploration of key palladium-catalyzed reactions using this compound, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower researchers in their synthetic endeavors.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these powerful bond-forming reactions is a catalytic cycle driven by a palladium complex.[8][9] While specific details vary, the cycle generally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[6]
-
Transmetalation (or Olefin Insertion/Amine Coordination): The coupling partner's organic group is transferred to the palladium center (e.g., in Suzuki or Sonogashira coupling), or the partner coordinates to the palladium before a subsequent step (e.g., in Heck or Buchwald-Hartwig reactions).[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[11][12] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the environmental benignity of boronic acid reagents.[13]
Mechanism and Rationale
The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] The choice of base, solvent, and ligand is critical to prevent side reactions like protodeboronation or homocoupling.[15]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application Notes
For a substrate like this compound, phosphine ligands such as PPh₃ or more electron-rich, bulky Buchwald ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.[15] A mixed solvent system, often containing water (e.g., Dioxane/Water), is frequently used to help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[13][15]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Caption: Experimental Workflow for Suzuki Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
| Parameter | Typical Condition | Rationale / Citation |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(0) sources are often preferred to minimize side reactions.[15] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands can accelerate the reaction.[15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A suitable base is crucial for activating the boronic acid.[14] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Mixed aqueous systems often improve solubility and efficiency.[13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome activation barriers.[15] |
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[16][17] It is a cornerstone of C-C bond formation, allowing for the synthesis of substituted alkenes from unsaturated halides.[18]
Mechanism and Rationale
The Heck reaction proceeds via a different pathway than the Suzuki coupling. After oxidative addition, the alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. The cycle concludes with a β-hydride elimination to release the product, and subsequent reductive elimination of HX regenerates the Pd(0) catalyst in the presence of a base.[9][19]
Caption: Catalytic Cycle of the Heck Reaction.
Application Notes
The Heck reaction is sensitive to steric and electronic factors. Electron-deficient alkenes, like acrylates, are generally more reactive.[18] The choice of base (typically an amine like triethylamine or an inorganic carbonate) is crucial to neutralize the HI generated in the catalytic cycle.[18] For complex substrates, regioselectivity of the alkene insertion can be a challenge, but intramolecular reactions are often highly selective.[20]
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Caption: Experimental Workflow for the Heck Reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.), and triphenylphosphine (PPh₃) (0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.1 M. Then, add n-butyl acrylate (1.5 equiv.) and triethylamine (Et₃N) (2.0 equiv.) via syringe.[18]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or GC-MS.[16]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale / Citation |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, stable precatalyst that is reduced in situ.[19] |
| Ligand | PPh₃, P(t-Bu)₃ | Phosphine ligands stabilize the catalyst and modulate reactivity.[18] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Required to neutralize the hydrogen halide byproduct.[18] |
| Solvent | DMF, Dioxane, MeCN | Aprotic polar solvents are frequently used.[18] |
| Temperature | 80 - 120 °C | Elevated temperatures are typically required for C-I bond activation.[18] |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21] The reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[22]
Mechanism and Rationale
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide occurs, similar to other cross-couplings. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[22]
Caption: Dual Catalytic Cycles of the Sonogashira Reaction.
Application Notes
A critical requirement for Sonogashira coupling is the exclusion of oxygen to prevent the oxidative homocoupling of alkynes (Glaser coupling), which is a major potential side reaction.[23] The amine base (e.g., triethylamine, diisopropylamine) serves both to deprotonate the alkyne and as a solvent. The use of a co-solvent like THF or DMF is common.[7]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Caption: Experimental Workflow for Sonogashira Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and Copper(I) iodide (CuI) (0.04 eq).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed THF, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq) and triethylamine (2.0 eq) via syringe.[7][24]
-
Reaction: Stir the reaction at room temperature for 6-24 hours. The reaction is typically conducted in the dark to prevent light-induced side reactions. Monitor by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts. Concentrate the filtrate.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale / Citation |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | A range of Pd(0) and Pd(II) precatalysts are effective.[7] |
| Cu Co-catalyst | CuI | Essential for the activation of the terminal alkyne.[21][22] |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and often as a solvent.[7] |
| Solvent | THF, DMF, Toluene | Co-solvent used to ensure solubility of all components.[23] |
| Temperature | Room Temp to 60 °C | Reactions with aryl iodides are often facile at room temperature.[22] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling amines with aryl halides.[25] It has become indispensable in pharmaceutical research, as the aryl amine motif is ubiquitous in drug molecules.[26][27]
Mechanism and Rationale
The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the Pd(II) complex after oxidative addition. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst.[10][25] The success of this reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands.[27][28]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Application Notes
The choice of ligand is paramount. Bulky phosphine ligands like Xantphos or BINAP are often required to facilitate the crucial reductive elimination step, which can otherwise be slow.[25][27] Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are necessary to deprotonate the amine within the palladium coordination sphere.[10][27] The reaction must be performed under strictly anhydrous and anaerobic conditions.[29]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).[27]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine (e.g., morpholine, 1.2 eq).[27]
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale / Citation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) and Pd(II) precatalysts.[27] |
| Ligand | Xantphos, BINAP, Buchwald Ligands | Bulky, electron-rich ligands are essential for C-N reductive elimination.[25][27] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to form the amido complex.[10] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary.[27] |
| Temperature | 90 - 120 °C | Thermal energy is needed to drive the catalytic cycle. |
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. spuvvn.edu [spuvvn.edu]
- 24. rsc.org [rsc.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Reactions Involving 5-Iodo-2-methylbenzofuran
Introduction: The Strategic Importance of 5-Iodo-2-methylbenzofuran
In the landscape of modern synthetic chemistry, the benzofuran moiety stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and materials. The strategic functionalization of this heterocyclic system is paramount for the development of novel molecular entities with tailored properties. This compound, in particular, has emerged as a versatile and highly valuable building block. The presence of the iodo group at the 5-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents onto the benzofuran core.
Among the array of cross-coupling methodologies, copper-catalyzed reactions have garnered significant attention due to the low cost, low toxicity, and unique reactivity of copper compared to other transition metals like palladium. This guide provides an in-depth exploration of key copper-catalyzed reactions utilizing this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. We will delve into the practical application of Sonogashira, Ullmann C-O, and Ullmann C-N (Goldberg) couplings, transforming the foundational this compound into more complex and valuable derivatives.
Copper-Catalyzed Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of aryl halides with terminal alkynes. While traditionally catalyzed by palladium, copper-catalyzed or copper-co-catalyzed variants offer a cost-effective and efficient alternative.[1] This reaction is instrumental in the synthesis of arylalkynes, which are key intermediates in the preparation of complex organic molecules, including pharmaceuticals and conjugated materials.
Mechanistic Rationale
The copper-catalyzed Sonogashira coupling is believed to proceed through a catalytic cycle involving copper(I) acetylide intermediates. The generally accepted mechanism, in a palladium-free context, involves the following key steps:
-
Formation of Copper(I) Acetylide: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide species. The base is crucial for this step to proceed.[2]
-
Oxidative Addition: The aryl iodide, in this case, this compound, undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to furnish the desired coupled product and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand, base, and solvent is critical in stabilizing the copper catalyst and promoting the desired reactivity while minimizing side reactions such as the homocoupling of the alkyne (Glaser coupling).
Figure 1: Simplified catalytic cycle for the copper-catalyzed Sonogashira coupling.
Experimental Protocol: Synthesis of 2-methyl-5-(phenylethynyl)benzofuran
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene. Optimization of reaction conditions may be necessary for different alkynes.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (optional, but can improve yields)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Copper(I) iodide (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst and reagents.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Summary:
| Parameter | Condition | Rationale |
| Catalyst | CuI (5 mol%) | A common and effective copper(I) source for Sonogashira couplings. |
| Ligand | PPh₃ (10 mol%) | Stabilizes the copper catalyst and can improve reaction efficiency. |
| Base | Triethylamine | Acts as a scavenger for the HI produced and facilitates the formation of the copper acetylide. |
| Solvent | DMF | A polar aprotic solvent that aids in the dissolution of the reagents and catalyst. |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Expected Yield | 70-90% | Dependant on the purity of starting materials and reaction conditions. |
Copper-Catalyzed Ullmann C-O Coupling: Synthesis of Diaryl Ethers
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, specifically for the synthesis of diaryl ethers.[3] This reaction is of great importance in the synthesis of natural products and pharmaceuticals containing the diaryl ether motif. Modern protocols often utilize ligands to improve the efficiency and mildness of the reaction conditions.
Mechanistic Considerations
The mechanism of the Ullmann C-O coupling is still a subject of some debate, but a plausible pathway involves the following steps:
-
Formation of a Copper(I) Alkoxide/Phenoxide: The alcohol or phenol starting material coordinates to the copper(I) catalyst, and in the presence of a base, forms a copper(I) alkoxide or phenoxide complex.
-
Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) intermediate, regenerating the active copper(I) catalyst.
The choice of ligand is critical in this reaction, as it can influence the solubility of the copper species and the rate of the catalytic cycle. Diamine and amino acid-based ligands have been shown to be particularly effective.
Figure 2: Proposed catalytic cycle for the copper-catalyzed Ullmann C-O coupling.
Experimental Protocol: Synthesis of 2-methyl-5-phenoxybenzofuran
This protocol outlines a general procedure for the Ullmann C-O coupling of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline or L-Proline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ether.
Data Summary:
| Parameter | Condition | Rationale |
| Catalyst | CuI (10 mol%) | A standard and effective copper source for Ullmann couplings. |
| Ligand | 1,10-Phenanthroline (20 mol%) | A bidentate nitrogen ligand that stabilizes the copper catalyst and enhances its reactivity. |
| Base | K₂CO₃ | A common, inexpensive base sufficient for deprotonating the phenol. |
| Solvent | DMSO | A high-boiling polar aprotic solvent that facilitates the reaction at elevated temperatures. |
| Temperature | 110-120 °C | Higher temperatures are often required for Ullmann C-O couplings to proceed efficiently. |
| Expected Yield | 60-85% | Yields can vary depending on the specific phenol and reaction optimization. |
Copper-Catalyzed Goldberg (Ullmann C-N) Coupling: Amination of this compound
The Goldberg reaction, a variant of the Ullmann condensation, is a powerful method for the formation of C-N bonds, specifically the arylation of amines. This reaction provides a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination and is particularly useful for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Mechanistic Overview
Similar to the C-O coupling, the mechanism of the Goldberg reaction is thought to involve a copper(I)/copper(III) catalytic cycle:
-
Formation of a Copper(I) Amide: The amine nucleophile reacts with the copper(I) catalyst in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to the copper(I) amide complex, generating a copper(III) species.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) center, affording the N-arylated product and regenerating the active copper(I) catalyst.
The use of a suitable ligand, such as a diamine or an amino acid, is often crucial for achieving high yields and mild reaction conditions.
Figure 3: Plausible catalytic cycle for the copper-catalyzed Goldberg C-N coupling.
Experimental Protocol: Synthesis of N-phenyl-2-methylbenzofuran-5-amine
This protocol describes a general procedure for the N-arylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene or 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL), aniline (1.2 mmol, 1.2 equiv), and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired N-arylated product.
Data Summary:
| Parameter | Condition | Rationale |
| Catalyst | CuI (5 mol%) | An effective and commonly used copper(I) source for Goldberg reactions. |
| Ligand | DMEDA (10 mol%) | A simple and inexpensive diamine ligand that significantly accelerates the C-N coupling. |
| Base | K₃PO₄ | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A non-polar solvent that is effective for this type of coupling reaction. |
| Temperature | 100 °C | Provides the necessary energy to drive the reaction to completion. |
| Expected Yield | 75-95% | Highly dependent on the specific amine and purity of reagents. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized benzofuran derivatives. Copper-catalyzed cross-coupling reactions, including the Sonogashira, Ullmann C-O, and Goldberg C-N couplings, provide efficient and cost-effective methods for the elaboration of this scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling the development of novel and impactful molecular architectures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 5-Iodo-2-methylbenzofuran Synthesis
Welcome to the technical support center for the synthesis of 5-Iodo-2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this important synthetic transformation. As a key building block in medicinal chemistry and materials science, achieving high yields of this compound is often critical for project success. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic strategy for preparing this compound?
The most prevalent and atom-economical approach is the direct electrophilic aromatic substitution (SEAr) on the 2-methylbenzofuran core.[1][2] 2-Methylbenzofuran is an electron-rich heterocyclic system. The lone pairs on the furan oxygen and the electron-donating effect of the methyl group activate the ring towards electrophilic attack. This activation strongly directs incoming electrophiles, such as an iodinating agent, to the C5 position, making this a highly regioselective transformation.
The general mechanism involves the generation of a potent electrophilic iodine species (e.g., I⁺), which is then attacked by the π-system of the benzofuran ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the final 5-iodo product.
Caption: General mechanism for electrophilic iodination of 2-methylbenzofuran.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. The following workflow diagram provides a logical path for diagnosing problems.
Caption: A logical workflow for troubleshooting the synthesis.
Q2: My reaction has stalled. TLC analysis shows mostly unreacted 2-methylbenzofuran even after several hours. What's wrong?
This issue typically points to problems with reagent activity or insufficiently forcing reaction conditions.
-
Cause 1: Inactive Iodinating Agent. Molecular iodine (I₂) is a relatively weak electrophile and often requires an oxidizing agent (e.g., nitric acid, H₂O₂) to generate a more potent iodinating species in situ.[3] If using this system, ensure your oxidant is active. N-Iodosuccinimide (NIS) is a common alternative, but it can decompose upon prolonged storage.
-
Cause 2: Low Reaction Temperature. Electrophilic iodination can be sluggish at room temperature, especially with less reactive substrates or mild reagents.
-
Cause 3: Impurities. Water or other nucleophilic impurities in the solvent or starting material can quench the electrophilic iodine species.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of NIS or ensure your oxidizing agent is active. Ensure your 2-methylbenzofuran starting material is pure.
-
Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction by TLC. A common starting point is 40-60 °C.
-
Ensure Anhydrous Conditions: Use a dry solvent (e.g., freshly distilled THF, DMF, or acetonitrile) and run the reaction under an inert atmosphere (N₂ or Argon).
Q3: The reaction works, but my yield is low, and the crude product is a complex mixture with multiple spots on TLC, some of which are dark/streaky.
This is a classic sign of side reactions, primarily over-iodination and decomposition.
-
Side Reaction 1: Over-Iodination. The product, this compound, is still an electron-rich ring and can undergo a second iodination, typically at the C3 or C7 position, to give di-iodo byproducts. This is especially common if an excess of the iodinating agent is used.
-
Side Reaction 2: Polymerization/Decomposition. Furan rings can be sensitive to strongly acidic conditions, which can be generated as a byproduct (HI) or if using certain oxidizing systems (e.g., I₂/HNO₃).[3] This leads to the formation of intractable tars.
Optimization Strategies:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent. Use a stoichiometric amount or a very slight excess (1.0 to 1.1 equivalents). Adding the reagent portion-wise can also help maintain a low instantaneous concentration, minimizing di-iodination.
-
Use a Milder Reagent: Switch from harsher methods like I₂/oxidant to N-Iodosuccinimide (NIS), which is generally more selective and operates under milder conditions.[4]
-
Buffer the Reaction: If acidic byproduct formation is suspected, consider adding a non-nucleophilic base, like pyridine or 2,6-lutidine, to the reaction mixture to scavenge protons.
-
Lower the Temperature: Running the reaction at a lower temperature for a longer period can often improve selectivity and reduce decomposition.
Q4: I have a moderate yield of the crude product, but I'm losing a significant amount during silica gel column chromatography. Why is this happening?
Product loss during purification is often due to the compound's physical properties or instability on the stationary phase.
-
Cause 1: Product Volatility. While this compound is not extremely volatile, some loss can occur if high vacuum is applied for extended periods during solvent removal (rotary evaporation).
-
Cause 2: Instability on Silica Gel. The acidic nature of standard silica gel can cause decomposition of sensitive compounds like substituted furans.[3] This is often observed as streaking on the TLC plate or a trail of colored impurities from the main product band on the column.
-
Cause 3: Co-elution. The product may have a similar polarity (Rf value) to a byproduct or remaining starting material, leading to mixed fractions and apparent yield loss.
Purification Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the column eluent containing a small amount of a non-polar base, like triethylamine (~0.5-1% v/v), before loading your sample. This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography if silica-mediated decomposition is severe.
-
Optimize Eluent System: Perform a thorough TLC analysis with different solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM) to find a system that provides better separation between your product and key impurities.
-
Consider Crystallization: If the crude product is a solid or can be induced to crystallize, this can be an excellent and scalable alternative to chromatography for achieving high purity.
Optimization Protocols & Data
Systematic optimization is key to maximizing yield. The choice of iodinating agent and solvent are the most critical parameters.
Table 1: Comparison of Common Iodinating Systems
| Iodinating System | Pros | Cons | Typical Conditions |
| I₂ / Oxidant (e.g., HNO₃, HIO₃) | Inexpensive reagents. | Can be harsh, generating strong acids; low selectivity leading to byproducts.[3] | Acetic Acid or DCM, 25-60 °C |
| N-Iodosuccinimide (NIS) | Mild, high selectivity, easy to handle solid.[4] | More expensive than I₂. | Acetonitrile, DMF, or DCM, 25-80 °C |
| Iodine Monochloride (ICl) | Highly reactive, fast reactions. | Can be harsh; requires careful handling. | DCM or CCl₄, 0-25 °C |
| Bis(collidine)iodonium (I(coll)₂PF₆) | Very mild and highly effective for sensitive substrates.[5] | Expensive, requires preparation. | DCM, rt |
Recommended Experimental Protocol (Starting Point)
This protocol uses NIS, a reliable and selective reagent, providing a strong foundation for further optimization.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzofuran (1.0 equiv., e.g., 1.32 g, 10 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 50 mL) via syringe under an inert atmosphere of nitrogen.
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.05 equiv., e.g., 2.36 g, 10.5 mmol).
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the progress of the reaction by TLC (e.g., using 95:5 Hexanes:Ethyl Acetate as eluent) every 30-60 minutes.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining iodine species, followed by a brine wash (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
References
Navigating the Synthesis of 5-Iodo-2-methylbenzofuran: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-Iodo-2-methylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of its synthesis and achieve optimal results in your experiments.
Introduction: The Synthetic Strategy
The most common and logical pathway to this compound involves a two-stage process: first, the synthesis of the 2-methylbenzofuran core, followed by its regioselective iodination at the C-5 position. The electron-donating nature of the oxygen atom in the furan ring activates the aromatic system towards electrophilic substitution, with the C-5 position being sterically and electronically favored for iodination.
This guide will address potential issues that can arise in both stages of this synthesis, as well as in the subsequent use of this compound in cross-coupling reactions.
Troubleshooting Guide: Common Challenges and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Low or No Yield of 2-Methylbenzofuran (Starting Material)
Question: I am attempting to synthesize the 2-methylbenzofuran precursor from salicylaldehyde and chloroacetone, but I am getting a very low yield. What are the likely causes?
Answer:
This is a classic Perkin-like reaction to form the benzofuran ring, and several factors can contribute to low yields:
-
Inefficient Base: The choice of base is critical for the initial condensation reaction. Potassium carbonate (K₂CO₃) is commonly used, but its efficiency can be hampered by poor solubility in some organic solvents.
-
Solution: Consider using a stronger, more soluble base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). However, be cautious with stronger bases as they can promote side reactions. Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with K₂CO₃ can improve the reaction rate and yield.
-
-
Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the starting materials or the product.
-
Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be beneficial.
-
-
Purity of Starting Materials: Salicylaldehyde can oxidize over time, and chloroacetone is a lachrymator that can degrade.
-
Solution: Ensure your salicylaldehyde is pure; distill it if necessary. Use freshly opened or properly stored chloroacetone.
-
Challenges in the Iodination of 2-Methylbenzofuran
Question: My iodination of 2-methylbenzofuran is not working well. I'm either getting a mixture of products or recovering unreacted starting material. What should I do?
Answer:
The direct iodination of 2-methylbenzofuran requires careful control of the reaction conditions to achieve high regioselectivity and yield.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is a key parameter.
-
Milder Conditions: For a more controlled reaction, N-Iodosuccinimide (NIS) is an excellent choice. It is generally more selective and less likely to cause over-iodination or side reactions.
-
More Reactive Conditions: A combination of molecular iodine (I₂) with an oxidizing agent like periodic acid (HIO₄) or silver sulfate (Ag₂SO₄) can also be effective but may require more optimization to avoid the formation of di-iodinated byproducts.
-
-
Solvent Effects: The solvent can influence the reactivity of the iodinating agent and the stability of the intermediates.
-
Solution: Acetonitrile or dichloromethane are good starting points for reactions with NIS. When using I₂ with an oxidizing agent, a mixture of acetic acid and sulfuric acid can be employed, but be aware that these acidic conditions can be harsh.
-
-
Reaction Temperature: Iodination reactions are often exothermic.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This will help to control the reaction rate and minimize the formation of side products. Monitor the reaction closely by TLC.
-
Question: I am observing multiple spots on my TLC plate after the iodination reaction. What are these impurities?
Answer:
The most common impurities in the iodination of 2-methylbenzofuran are:
-
Unreacted 2-Methylbenzofuran: This indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the equivalents of the iodinating agent.
-
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-2-methylbenzofuran isomers.
-
Solution: Use a milder iodinating agent like NIS, control the stoichiometry of the iodinating agent carefully (use 1.05-1.1 equivalents), and maintain a low reaction temperature.
-
-
Other Isomers: While the 5-iodo isomer is the major product, small amounts of other isomers (e.g., 3-iodo, 7-iodo) might be formed, especially under harsh reaction conditions.
-
Solution: Use milder conditions and a selective iodinating agent. Purification by column chromatography is usually effective in separating these isomers.
-
Purification Difficulties
Question: I am having trouble purifying my this compound. It seems to be unstable on silica gel.
Answer:
Iodinated aromatic compounds can sometimes be sensitive to silica gel, leading to decomposition.
-
Deactivation of Silica Gel: The acidic nature of silica gel can be problematic.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate). This will neutralize the acidic sites on the silica.
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) and then allowing it to cool slowly.
-
Sublimation: For thermally stable, non-polar compounds, sublimation under vacuum can be a very effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-methylbenzofuran?
A1: A robust method is the reaction of salicylaldehyde with chloroacetone in the presence of a base like potassium carbonate in a solvent such as acetone or DMF.[1] Another effective, modern approach involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, catalyzed by cuprous chloride.[2][3][4]
Q2: What are the recommended conditions for the iodination of 2-methylbenzofuran?
A2: For a selective and high-yielding reaction, the use of N-Iodosuccinimide (NIS) in a solvent like acetonitrile at 0 °C to room temperature is highly recommended.[5] This method generally provides good regioselectivity for the 5-position.
Q3: How can I confirm the regiochemistry of my iodinated product?
A3: The most definitive method for confirming the position of the iodine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum will be distinct for each isomer. For unequivocal confirmation, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can be used to show the correlation between the protons and the iodinated carbon.
Q4: My downstream Suzuki/Sonogashira coupling reaction with this compound is not working. What should I check?
A4: The success of palladium-catalyzed cross-coupling reactions is highly dependent on several factors:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. The choice of ligand is crucial and can significantly impact the reaction outcome. For Suzuki couplings, ligands like SPhos or XPhos are often effective.
-
Base: The base is critical for activating the boronic acid (in Suzuki coupling) or deprotonating the alkyne (in Sonogashira coupling). Ensure you are using an appropriate and sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki; a hindered amine base like diisopropylethylamine for Sonogashira).
-
Solvent: The solvent system must be anhydrous and deoxygenated. Common solvents include dioxane, THF, or DMF.
-
Purity of this compound: Impurities from the iodination step, such as residual acid or other electrophiles, can poison the palladium catalyst. Ensure your starting material is of high purity.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzofuran
This protocol is based on the reaction of salicylaldehyde with chloroacetone.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone, add salicylaldehyde (1.0 equivalent).
-
Add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 2-methylbenzofuran.
Protocol 2: Synthesis of this compound
This protocol describes the iodination of 2-methylbenzofuran using N-Iodosuccinimide (NIS).
Materials:
-
2-Methylbenzofuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylbenzofuran (1.0 equivalent) in anhydrous acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with dichloromethane (3 x volume of acetonitrile).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Typical Yield (Iodination) |
| 2-Methylbenzofuran | C₉H₈O | 132.16 g/mol | N/A |
| This compound | C₉H₇IO | 258.06 g/mol | 80-90% |
Visualizations
Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]
- 3. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in 5-Iodo-2-methylbenzofuran Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Iodo-2-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common byproduct formation issues encountered during synthesis. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions for higher yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in coupling reactions with this compound?
A1: The primary undesired byproducts in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, involving this compound are typically:
-
Homocoupling Product: Formation of a bi-benzofuran species resulting from the coupling of two molecules of this compound.[1]
-
Protodeiodination (or Hydrodehalogenation): The replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-methylbenzofuran.[1] This is a common side reaction with aryl halides.[2]
-
Byproducts from Reactions with the Furan Ring: The electron-rich furan ring can be susceptible to side reactions, especially under harsh conditions.[1]
Q2: Why is my Suzuki coupling reaction showing significant amounts of homocoupled 2,2'-bi(this compound)?
A2: Homocoupling of the aryl halide is a known side reaction in Suzuki couplings.[1][3] It can be promoted by the presence of oxygen, which can alter the catalytic cycle.[4] Additionally, certain reaction conditions, such as high catalyst loading or specific ligands, may favor this pathway over the desired cross-coupling.[1]
Q3: I am observing a significant amount of 2-methylbenzofuran in my reaction mixture. What causes this protodeiodination?
A3: Protodeiodination, or the loss of the iodine atom, can occur through several mechanisms. It can be facilitated by the presence of trace amounts of water or other protic impurities in the reaction mixture.[1][2] Stronger bases and higher reaction temperatures can also promote this side reaction.[5]
Q4: Can the 2-methyl group on the benzofuran ring participate in side reactions?
A4: While the primary reactive site for cross-coupling is the C-I bond, the 2-methyl group is generally stable under typical palladium-catalyzed coupling conditions. However, under forcing conditions or with highly reactive reagents, side reactions involving the methyl group cannot be entirely ruled out, though they are less common than homocoupling and protodeiodination.
Q5: How does the choice of phosphine ligand affect byproduct formation?
A5: The phosphine ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[6][7] Bulky, electron-rich ligands generally promote the oxidative addition step and can influence the rate of reductive elimination, which can help to suppress side reactions like β-hydride elimination in Heck couplings.[8] The choice of ligand can significantly impact the balance between the desired cross-coupling and undesired side reactions.[2]
II. Troubleshooting Guides
This section provides detailed troubleshooting strategies for common byproduct formation issues.
Issue 1: Excessive Homocoupling of this compound
Homocoupling is a frequent byproduct in palladium-catalyzed reactions, leading to the formation of a dimer of the starting aryl halide.[1][9]
Underlying Causes:
-
Oxygen Contamination: The presence of molecular oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions.[4]
-
Catalyst System: The choice of palladium precursor and ligand can influence the propensity for homocoupling.
-
Reaction Kinetics: If the transmetalation step is slow relative to other pathways, homocoupling of the organopalladium intermediate can occur.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere:
-
Action: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
-
Rationale: Removing dissolved oxygen is crucial to minimize oxidative pathways that can lead to homocoupling.[4][10]
-
Procedure: Assemble the reaction glassware under a positive pressure of inert gas. Use Schlenk line techniques or a glovebox for optimal results.
-
-
Optimize the Ligand:
-
Action: Screen a variety of phosphine ligands. Start with bulky, electron-rich monodentate ligands (e.g., tBu3P, SPhos) or bidentate ligands with a large bite angle (e.g., Xantphos).
-
Rationale: The steric and electronic properties of the ligand directly influence the rates of the elementary steps in the catalytic cycle.[6] Bulky ligands can favor reductive elimination of the cross-coupled product over side reactions.[8]
-
See Table 1 for a ligand selection guide.
-
-
Adjust Catalyst Loading:
-
Action: Decrease the palladium catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower).
-
Rationale: Higher catalyst concentrations can sometimes lead to an increased rate of side reactions, including homocoupling.[1]
-
-
Control Reagent Stoichiometry:
-
Action: Use a slight excess of the coupling partner (e.g., 1.1 to 1.5 equivalents of the boronic acid in a Suzuki coupling).
-
Rationale: Ensuring a sufficient concentration of the coupling partner can help to drive the transmetalation step forward, outcompeting the homocoupling pathway.
-
Issue 2: Significant Protodeiodination (Hydrodehalogenation)
The loss of the iodine atom and its replacement with hydrogen is a common pathway that consumes the starting material.[1]
Underlying Causes:
-
Protic Impurities: Trace amounts of water, alcohols, or other protic species can serve as a proton source.[2]
-
Base Strength and Type: Strong bases, particularly in combination with high temperatures, can promote protodeiodination.[5]
-
Hydrogen Source: In some cases, the solvent or other reagents can act as a hydrogen donor.[11]
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Action: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and reagents.
-
Rationale: Minimizing the presence of water and other protic impurities is critical to suppress this side reaction.[2]
-
-
Optimize the Base:
-
Action: Screen milder bases. For example, if using a strong base like t-BuOK, consider switching to a weaker inorganic base like K2CO3 or Cs2CO3.[12]
-
Rationale: The base plays a crucial role in the catalytic cycle, but an overly strong base can facilitate undesired side reactions.[5] The choice of base can significantly impact the reaction outcome.[13][14]
-
See Table 2 for a base selection guide.
-
-
Lower the Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Higher temperatures can increase the rate of protodeiodination.[5]
-
-
Solvent Selection:
-
Action: Choose a solvent that is less likely to act as a hydrogen donor. Aprotic solvents like dioxane, toluene, or DMF are common choices.
-
Rationale: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
III. Data and Visualization
Data Presentation
Table 1: General Guidance for Phosphine Ligand Selection in Cross-Coupling Reactions
| Ligand Type | Examples | Key Characteristics | Recommended For |
| Bulky, Electron-Rich Monodentate | P(t-Bu)3, PCy3, SPhos, XPhos | High electron density, large cone angle. | Generally effective for Suzuki, Heck, and Sonogashira couplings, especially with less reactive aryl halides.[8] |
| Bidentate (Chelating) | dppf, BINAP, Xantphos | Forms stable chelate complexes with palladium.[8] | Can provide catalyst stability and influence selectivity. Xantphos is known for its large bite angle.[8] |
| Triphenylphosphine (PPh3) | PPh3 | Readily available, but can be less effective for challenging couplings. | A good starting point for optimization, but often outperformed by more specialized ligands. |
Table 2: Common Bases for Palladium-Catalyzed Coupling Reactions
| Base | Type | Common Solvents | Notes |
| Potassium Carbonate (K2CO3) | Inorganic | DMF, Dioxane/Water, Toluene | A common and effective base for Suzuki couplings.[5] |
| Cesium Carbonate (Cs2CO3) | Inorganic | Dioxane, Toluene, THF | More soluble than K2CO3 in organic solvents, can be effective at lower temperatures. |
| Potassium Phosphate (K3PO4) | Inorganic | Toluene, Dioxane | Often used in Suzuki couplings, can be a good alternative to carbonates. |
| Sodium tert-butoxide (NaOt-Bu) | Organic | Toluene, Dioxane, THF | A strong, non-nucleophilic base, often used in Buchwald-Hartwig aminations.[15] Can promote protodeiodination.[12] |
| Triethylamine (Et3N) | Organic (Amine) | THF, Acetonitrile | A common base for Heck and Sonogashira reactions.[16] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound (Model for Optimization)
This is a general starting point and requires optimization for each specific boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
General Catalytic Cycle of a Suzuki Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17][18][19][20]
Troubleshooting Logic for Byproduct Formation
Caption: A logical workflow for troubleshooting common byproduct formation issues.
IV. References
-
Benchchem. Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-amine. 21
-
Cross-Coupling Reactions Guide. 17
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. 18
-
Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. 2
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. 22
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. 19
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 20
-
Benchchem. side reactions of the furan moiety in 5-Iodofuran-2-amine. 1
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. 13
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. 3
-
Benchchem. A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. 6
-
ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.. 12
-
ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. 9
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?7
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. 15
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. 14
-
Tokyo Chemical Industry Co., Ltd. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. --INVALID-LINK--
-
ACS Publications. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. 10
-
ResearchGate. A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. 11
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. 8
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). 4
-
Chemistry LibreTexts. (2023). Heck Reaction. 23
-
Benchchem. impact of base selection on the outcome of 5-Iodofuran-2-amine reactions. 5
-
Organic Chemistry Portal. Sonogashira Coupling. 16
-
Wikipedia. Sonogashira coupling. 24
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. 25
-
arkat usa. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. 26
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. 27
-
ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. 28
-
ResearchGate. Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. 29
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. jmcct.com [jmcct.com]
- 18. fiveable.me [fiveable.me]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nobelprize.org [nobelprize.org]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. arkat-usa.org [arkat-usa.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling with 5-Iodo-2-methylbenzofuran
Here is the technical support center with troubleshooting guides and FAQs for the Suzuki reaction with 5-Iodo-2-methylbenzofuran.
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet common, synthetic transformation. The electron-rich nature of the benzofuran ring system can present unique challenges compared to standard aryl halides, making careful optimization critical for success.
This resource provides in-depth, question-and-answer-based troubleshooting guides, logical workflows, and validated experimental protocols to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common failure modes encountered when performing Suzuki-Miyaura couplings with this compound.
Question 1: My reaction shows low or no conversion of the this compound. What are the likely causes and solutions?
This is the most frequent issue and can stem from several factors related to the catalytic cycle. The overall Suzuki-Miyaura reaction follows a well-defined cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A failure in any of these steps will halt the reaction.
The active catalyst in the Suzuki reaction is a Palladium(0) species. If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) in situ for the reaction to begin. If this reduction is inefficient or the Pd(0) catalyst is oxidized by trace oxygen, the reaction will not initiate.[4][5]
-
Solution 1: Ensure Rigorous Inert Atmosphere. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of palladium black.[4][6] Thoroughly degas your solvent(s) (including water, if used) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes or by using several freeze-pump-thaw cycles.[2][6]
-
Solution 2: Use a Pre-formed Pd(0) Catalyst. To eliminate issues with in situ reduction, consider using a stable, pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[4][7]
-
Solution 3: Employ Modern Pre-catalysts. Buchwald pre-catalysts (e.g., XPhos Pd G3/G4) are designed for rapid and efficient generation of the active LPd(0) species, often giving more consistent results.[8]
While the Carbon-Iodine bond is the most reactive of the halides (I > Br > Cl), the electron-rich nature of the 2-methylbenzofuran ring can slow the oxidative addition step, which is the insertion of the Pd(0) catalyst into the C-I bond.[3][9]
-
Solution 1: Ligand Selection. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands stabilize the palladium center and their electron-donating properties accelerate the rate of oxidative addition.[3]
-
Solution 2: Increase Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] A good starting point is often 80-100 °C for solvents like dioxane or toluene.
Transmetalation is the transfer of the organic group from the boron reagent to the palladium complex. This step is critically dependent on the base.[11][12] The base activates the boronic acid by converting it to a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then reacts with the Pd(II) intermediate.[12]
-
Solution 1: Base Optimization. A common cause of failure is a sub-optimal base. For challenging couplings, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃.[4] Phosphates are often an excellent choice in these systems.
-
Solution 2: Solvent System. The choice of solvent is linked to the base. For inorganic bases like carbonates and phosphates, a polar, often aqueous, co-solvent is necessary for solubility and to facilitate the formation of the reactive boronate species.[4][13] Common solvent systems include dioxane/water, THF/water, or toluene/water.
Question 2: My starting materials are consumed, but I see significant side products like 2-methylbenzofuran or biaryl homocoupling product. How can I suppress these?
The formation of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the productive cross-coupling.
Observing 2-methylbenzofuran means the iodine has been replaced by a hydrogen atom. This is a common side reaction known as hydrodehalogenation.[9] It occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[9]
-
Solution 1: Change the Base. Avoid strong alkoxide bases if possible, as they can be a source of hydrides. K₃PO₄ is often a better choice to minimize this pathway.[9]
-
Solution 2: Switch to Aprotic Solvents. If your base allows, use anhydrous aprotic solvents like dioxane or toluene to minimize potential hydride sources.[9]
-
Solution 3: Use a Bulky Ligand. Bulky ligands like XPhos or SPhos can promote the desired reductive elimination of the product over the undesired dehalogenation pathway.[9]
If you observe the arene corresponding to your boronic acid starting material, it is likely due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[14] This is a base-catalyzed hydrolysis process and is a very common decomposition pathway for boronic acids.[15]
-
Solution 1: Use Boronate Esters. Boronate esters, particularly pinacol (Bpin) or MIDA esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][16] MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[16]
-
Solution 2: Minimize Water. While some water is often necessary to dissolve the base, using an excessive amount can accelerate protodeboronation. Try reducing the water content in your solvent mixture.
-
Solution 3: Shorter Reaction Times. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the this compound is consumed to avoid prolonged exposure of the boronic acid to the basic, aqueous conditions.[10]
The formation of a biaryl product derived from two molecules of your boronic acid is often promoted by the presence of oxygen, which can facilitate a competing catalytic cycle.[4]
-
Solution: Rigorous Degassing. This reinforces the need for a strictly inert atmosphere. Thoroughly degassing the reaction mixture is the most effective way to prevent oxygen-mediated homocoupling.[17]
Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random screening. Use the following workflow and the accompanying logical diagram to diagnose the issue.
Step 1: Analyze the Crude Reaction Mixture
Run a TLC, LC-MS, or ¹H NMR of the crude reaction mixture. This is the most critical step.
-
Scenario A: Only Starting Materials Present. The catalytic cycle never started. Focus on Catalyst Activation and Oxidative Addition (See FAQ 1).
-
Scenario B: Mixture of Starting Materials and Side Products. The reaction is sluggish and/or competing pathways are dominant. Focus on optimizing conditions to favor the desired reaction and suppress side reactions (See FAQ 2).
-
Scenario C: Starting Materials Consumed, Only Side Products Present. The conditions strongly favor side reactions. A significant change in base, solvent, or the boron reagent is likely needed (See FAQ 2).
Step 2: Re-evaluate Reagent Quality & Setup
-
Catalyst: Is it old? Has it been exposed to air? Use a fresh batch or a different pre-catalyst.
-
Base: Is it anhydrous K₃PO₄? Some protocols require the hydrate. Is it finely powdered to ensure good mixing?[18]
-
Solvents: Are they peroxide-free (especially THF and dioxane)? Peroxides can destroy phosphine ligands and kill the catalyst.[6]
-
Setup: Was the degassing procedure followed meticulously? Was the system kept under a positive pressure of inert gas?
Step 3: Implement a Single, Logical Change
Based on your analysis, make one deliberate change at a time. For example, if you suspect slow oxidative addition, switch to a bulkier, more electron-rich ligand. If you see significant protodeboronation, switch from a boronic acid to its pinacol ester. Changing multiple variables at once will prevent you from understanding the root cause.
Troubleshooting Logic Diagram
Here is a visual guide to help you navigate the troubleshooting process.
Caption: A flowchart for systematic troubleshooting of the Suzuki reaction.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle below highlights the key steps for the coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol
This protocol is a robust starting point for the coupling of this compound and should be used as a baseline for optimization.
Reagents & Conditions Table
| Component | Recommended | Equivalents | Molarity (Typical) | Purpose |
| Aryl Halide | This compound | 1.0 | 0.1 M | Electrophile |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 | - | Nucleophile[19] |
| Catalyst | XPhos Pd G3 or Pd₂(dba)₃ + XPhos | 1-3 mol% | - | Forms active Pd(0) species[10] |
| Ligand (if not pre-cat) | XPhos | 2-6 mol% | - | Accelerates OA & RE[3][9] |
| Base | K₃PO₄ (finely ground) | 2.0 - 3.0 | - | Activates boron reagent[4] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | - | 0.1 M | Solubilizes reagents, facilitates base action |
| Temperature | 80 - 100 °C | - | - | Overcomes activation barriers[4] |
| Reaction Time | 4 - 24 h | - | - | Monitor by TLC/LC-MS |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).[20]
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). Add the catalyst to the reaction flask. Note: If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Prepare the solvent mixture (e.g., 1,4-Dioxane and water, 5:1 v/v). Degas the solvent mixture thoroughly by sparging with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
stability of 5-Iodo-2-methylbenzofuran under reaction conditions
Welcome to the technical support center for 5-Iodo-2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. Here, we consolidate field-proven insights and experimental data to help you anticipate challenges, troubleshoot common issues, and ensure the stability and reactivity of this compound in your synthetic endeavors.
Introduction
This compound is a key intermediate in organic synthesis, valued for the strategic placement of the iodo group, which serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1] However, the inherent reactivity of the benzofuran ring system, coupled with the lability of the carbon-iodine bond, can present stability challenges under various reaction conditions. This guide provides a systematic overview of its stability profile and practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses broad questions regarding the handling, storage, and general stability of this compound.
Q1: How should this compound be stored to ensure long-term stability?
A1: Proper storage is crucial to prevent degradation. We recommend the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Temperature: Keep refrigerated at 2-8°C for short-term storage. For long-term stability, storage at -20°C is advised.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Aromatic iodides can be light-sensitive, potentially leading to the formation of radical species and subsequent decomposition.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which could lead to hydrolysis or other side reactions, especially if trace acidic impurities are present.
Q2: What is the general thermal stability of the this compound?
A2: The benzofuran core is quite thermally robust. Studies on the thermal decomposition of benzofuran itself show that degradation primarily occurs at very high temperatures, in the range of 723–1123 K (450–850 °C).[1][2] Similarly, polymers derived from benzofuran exhibit high thermal stability.[3][4] Therefore, this compound is expected to be stable under typical reaction conditions, including heating up to 120-150 °C for prolonged periods, which is common for cross-coupling reactions. Degradation is more likely to stem from chemical reactivity than purely thermal decomposition under normal synthetic conditions.
Q3: Is the benzofuran ring susceptible to opening under acidic or basic conditions?
A3: Yes, this is a critical consideration. While the fused benzene ring lends additional stability compared to a simple furan, the core reactivity remains.
-
Acidic Conditions: Strong acidic conditions should be avoided. The furan oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening.[5] Even prolonged exposure to mildly acidic media, such as silica gel during chromatography, can potentially cause degradation.[6]
-
Basic Conditions: The benzofuran ring is generally more stable under basic conditions than acidic ones and is considered resistant to aqueous alkali.[7] However, very strong, non-nucleophilic bases (e.g., organolithium reagents) can deprotonate the molecule, potentially at the methyl group or an aromatic position, leading to unintended side reactions.[8] For most cross-coupling reactions that require a base, inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are well-tolerated.
Q4: Is this compound sensitive to oxidation or reduction?
A4: Yes, both are important potential reaction pathways.
-
Oxidation: The electron-rich benzofuran ring is susceptible to oxidation. Strong oxidizing agents like hydrogen peroxide or m-CPBA can lead to epoxidation of the furan double bond, which can be followed by ring-opening or rearrangement.[9][10] Reactions should be conducted under an inert atmosphere to prevent air oxidation, especially at elevated temperatures.
-
Reduction: The C-I bond is susceptible to reductive cleavage. This is most relevant during palladium-catalyzed reactions where palladium-hydride species can form, leading to protodeiodination (replacement of iodine with hydrogen).[11] Care should be taken to avoid unintentional reducing agents in the reaction mixture.
Troubleshooting Guide for Common Reactions
This section provides specific troubleshooting advice in a Q&A format for issues encountered during common synthetic transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.)
Issue 1: Low or no yield of the desired coupled product.
-
Question: My Suzuki coupling reaction is not working. I'm using Pd(PPh₃)₄, a boronic acid, and K₂CO₃ in dioxane/water, but I only recover starting material. What could be wrong?
-
Answer: Several factors could be at play:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Pd(PPh₃)₄ can degrade upon prolonged storage. Consider using a fresh batch or a more robust pre-catalyst like a Pd(OAc)₂/ligand system. Rigorously degassing your solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid.[13] Potassium carbonate may not be strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[12] The presence of a small amount of water is often beneficial for Suzuki couplings as it facilitates the formation of the reactive boronate species.[14]
-
Ligand Choice: For sterically hindered or electron-rich aryl halides, standard ligands like PPh₃ may not be optimal. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps.[12][14]
-
Issue 2: Significant formation of 2-methylbenzofuran (protodeiodination byproduct).
-
Question: In my Sonogashira coupling, I'm observing a major byproduct that corresponds to the mass of 2-methylbenzofuran. How can I prevent this loss of iodine?
-
Answer: This side reaction is known as protodeiodination or hydrodehalogenation and is a common pitfall with aryl iodides.[15] It arises from a competing pathway where a palladium-hydride (Pd-H) species reduces your starting material.
-
Source of Hydride: The Pd-H species can be generated from various sources, including solvents (like THF or alcohols), water, or the amine base itself.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.
-
Optimize the Base: The choice of base is critical. For Sonogashira couplings, a bulky, non-coordinating organic base like diisopropylethylamine (DIPEA) or DBU may be preferable to simpler amines.[16][17] For other couplings, ensure the base is not promoting Pd-H formation.
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired C-C bond-forming reductive elimination, helping it to outcompete the deiodination pathway.[11]
-
Scavengers: In some cases, adding a small amount of a sacrificial alkene can intercept the Pd-H species, though this can complicate purification.
-
-
Issue 3: Formation of dark, tarry byproducts, especially at high temperatures.
-
Question: When I run my Heck reaction at 120 °C, the mixture turns black and I get a complex mixture of products upon workup. What is causing this decomposition?
-
Answer: Dark, insoluble materials often indicate catalyst decomposition (formation of palladium black) and/or substrate/product polymerization.
-
Catalyst Decomposition: Ensure your ligand-to-metal ratio is sufficient to stabilize the palladium catalyst throughout the reaction. A ratio of 2:1 or 4:1 (ligand:Pd) is common.
-
Substrate/Product Instability: While thermally stable, the benzofuran ring can be sensitive to certain conditions. If your reaction is run for an extended period at high temperatures, side reactions may become significant. Try lowering the reaction temperature and screening more active catalyst systems that may allow for milder conditions.[18] Protecting the reaction from light by wrapping the flask in foil is also a good practice.
-
Purification Issues
Issue 4: The compound appears to degrade during silica gel column chromatography.
-
Question: I observe streaking and material loss when I purify my product on a standard silica gel column. Is this compound unstable on silica?
-
Answer: Yes, this is a plausible cause. The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including some benzofurans.[6]
-
Troubleshooting Steps:
-
Minimize Contact Time: Run the column as quickly as possible. Avoid letting the compound sit on the column for extended periods.
-
Use Deactivated Silica: Pre-treat your eluent by adding a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica.
-
Switch Stationary Phase: If the problem persists, consider using a more inert stationary phase, such as neutral alumina, or consider purification by recrystallization if your product is a solid.
-
-
Experimental Protocols & Workflows
Model Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid. Optimization will be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water). The reaction should be set up at a concentration of approximately 0.1 M with respect to the starting iodide.
-
Inerting: Seal the flask and purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (using a solvent system containing 0.5% triethylamine to prevent degradation) or recrystallization.
Visualization of Workflows
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Quantitative Data Summary
| Property | Value / Observation | Implication for Stability & Reactivity |
| Molecular Weight | 258.06 g/mol | Standard for a small molecule building block. |
| Thermal Stability | Decomposes > 450 °C (benzofuran core)[1][2] | High thermal stability; standard reaction heating is well-tolerated. |
| Oxidative Stability | Susceptible to oxidation by H₂O₂ or m-CPBA[9][10] | Avoid strong oxidants; run reactions under inert atmosphere. |
| Reductive Stability | C-I bond is the most labile of aryl halides (I > Br > Cl) to reductive cleavage[15] | Prone to protodeiodination, especially in Pd-catalyzed reactions. |
| Acid Stability | Sensitive to strong acids; potential degradation on acidic silica gel[5][6] | Avoid acidic conditions; use neutralized silica for chromatography. |
| Base Stability | Generally stable to inorganic bases (e.g., K₂CO₃, K₃PO₄) | Tolerates common cross-coupling bases well. Avoid organolithiums. |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal decomposition kinetics of benzofuran derived polymer/organosilicate nanocomposites | Kuwait Journal of Science [journalskuwait.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Iodo-2-methylbenzofuran
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Iodo-2-methylbenzofuran. The following information is curated from established chemical literature and field-proven insights to ensure scientific integrity and practical applicability.
I. Understanding the Impurity Profile of Crude this compound
The successful purification of this compound hinges on a foundational understanding of the potential impurities that may arise during its synthesis. The nature and quantity of these impurities can vary significantly based on the synthetic route employed. Common synthetic pathways, such as the iodocyclization of o-alkynylphenols or electrophilic iodination of 2-methylbenzofuran, can introduce specific side products.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 2-methylbenzofuran or the corresponding o-alkynylphenol.
-
Regioisomers: Formation of other iodinated isomers of 2-methylbenzofuran.
-
Di-iodinated Species: Over-iodination of the benzofuran ring.
-
Polymerization Products: Furan moieties can be susceptible to polymerization under acidic conditions.[1]
-
Degradation Products: Halogenated and heterocyclic compounds can be sensitive to light, air, and acidic conditions, leading to decomposition.[2][3]
-
Residual Reagents and Solvents: Iodine, activating agents, and solvents used in the reaction and workup.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and devise an appropriate purification strategy.
II. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format, providing probable causes and actionable solutions.
Scenario 1: Poor Separation or Co-elution of Impurities during Column Chromatography
-
Question: My TLC analysis shows multiple spots, but on the column, the desired product co-elutes with an impurity. How can I improve the separation?
-
Probable Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve compounds with similar retention factors (Rf).
-
Column Overloading: Exceeding the capacity of the stationary phase can lead to band broadening and poor separation.
-
Similar Polarity of Product and Impurity: The inherent chemical properties of the product and a specific impurity might be very close.
-
-
Solutions:
-
Optimize the Eluent System:
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can effectively separate compounds with a wider range of polarities.
-
Alternative Solvents: Explore different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or a mixture of toluene and ethyl acetate might alter the selectivity of the separation. A common starting point for benzofurans is a hexane-ethyl acetate mixture.[4]
-
-
Reduce the Load: Decrease the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Consider a Different Stationary Phase: If silica gel proves ineffective, consider using neutral alumina, which can be beneficial for acid-sensitive compounds.[3]
-
Scenario 2: Product Degradation on the Column
-
Question: I observe streaking on my TLC plates post-column, and my yield of the pure product is significantly lower than expected. I suspect the product is degrading on the silica gel. What can I do?
-
Probable Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds like some halogenated heterocycles.[3]
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of degradation.
-
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a basic additive, such as triethylamine (0.1-1% v/v), in the eluent.[3]
-
Use Neutral Alumina: As mentioned previously, switching to a neutral stationary phase like alumina can prevent acid-catalyzed degradation.
-
Flash Chromatography: Employ flash chromatography with slightly increased pressure to reduce the elution time and minimize contact with the stationary phase.
-
Alternative Purification Method: If degradation is severe, consider recrystallization as a non-chromatographic purification method.
-
Scenario 3: Difficulty in Achieving High Purity by Recrystallization
-
Question: I have attempted to recrystallize my crude this compound, but the resulting crystals are still impure, or the compound oils out. What should I do?
-
Probable Causes:
-
Incorrect Solvent Choice: The chosen solvent may have either too high or too low solubility for the compound at room and elevated temperatures.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the product or cause the compound to separate as an oil.
-
High Impurity Load: If the crude material is highly impure, a single recrystallization may not be sufficient.
-
-
Solutions:
-
Systematic Solvent Screening:
-
Single Solvent Recrystallization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, hexane, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but not when cold.[5][6]
-
Mixed Solvent Recrystallization: Use a solvent pair where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the crude material in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include hexane/ethyl acetate and methanol/water.[7]
-
-
Control the Cooling Process: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Avoid agitating the solution during the initial cooling phase.
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography to remove the bulk of the impurities followed by a final recrystallization step can yield a highly pure product.
-
III. Frequently Asked Questions (FAQs)
-
Q1: How can I effectively monitor the purification of this compound by TLC?
-
A1: Use a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). Visualize the spots under UV light (254 nm), where aromatic compounds typically show as dark spots on a fluorescent background.[8] Additionally, placing the TLC plate in a chamber with a few crystals of iodine can help visualize unsaturated and aromatic compounds as brown spots.[9][10]
-
-
Q2: What are the ideal storage conditions for purified this compound?
-
A2: To prevent degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and air.[2]
-
-
Q3: My purified product is a pale-yellow oil, but the literature reports it as a solid. What could be the reason?
-
A3: The presence of even small amounts of residual solvent or impurities can lower the melting point of a compound, causing it to appear as an oil. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, a final purification step, such as recrystallization from a suitable solvent, may be necessary to induce crystallization.
-
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
V. Visualizations
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common issues in column chromatography.
Diagram 2: General Workflow for Purification
Caption: A general workflow for the purification of this compound.
VI. Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Column Chromatography | >98% | 60-90% | Potential for product degradation on silica gel. |
| Recrystallization | >99% (if successful) | 50-85% | Highly dependent on finding a suitable solvent system. |
VII. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Thin Layer Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
TLC Visualization Methods. (n.d.). Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PubChem. Retrieved from --INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
Thin Layer Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from --INVALID-LINK--
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 00045. --INVALID-LINK--
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). identifying and characterizing impurities in 5-Iodofuran-2-amine samples. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from --INVALID-LINK--
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from --INVALID-LINK--
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Crystallization Solvents.pdf. (n.d.). Retrieved from --INVALID-LINK--
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). stability issues of 2-Acetyldibenzofuran under experimental conditions. Retrieved from --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. scribd.com [scribd.com]
Technical Support Center: Catalyst Deactivation in 5-Iodo-2-methylbenzofuran Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenges of catalyst deactivation in cross-coupling reactions involving 5-iodo-2-methylbenzofuran. This guide is intended for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these critical transformations.
The benzofuran motif is a privileged scaffold in medicinal chemistry, and the C-C and C-N bond-forming reactions of halogenated benzofurans are indispensable tools for the synthesis of novel therapeutic agents. However, the unique electronic properties of the benzofuran ring system can present challenges, particularly concerning the stability and activity of the palladium catalyst. This guide provides in-depth, experience-driven insights into the causes of catalyst deactivation and offers practical, step-by-step solutions to overcome them.
Troubleshooting Guides: A Symptom-Based Approach
This section is designed to help you quickly diagnose and resolve common problems observed during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows significant amounts of unreacted this compound, even after extended reaction times. What are the likely causes and how can I address this?
Answer: Low or no conversion is a frequent and frustrating issue, often pointing directly to a problem with the catalytic cycle. The primary culprits are catalyst inactivity or deactivation.
Possible Causes and Solutions:
-
Catalyst Poisoning by the Benzofuran Oxygen: The Lewis basic oxygen atom of the benzofuran ring can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. This is a significant deactivation pathway, particularly with certain ligand combinations.
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Josiphos families, or N-heterocyclic carbenes (NHCs).[1] These ligands create a sterically hindered environment around the palladium, disfavoring coordination of the benzofuran oxygen and stabilizing the active catalytic species.[2] The choice of ligand is critical for preventing catalyst deactivation.[3]
-
Solution 2: Use of Additives. In some cases, additives can mitigate catalyst poisoning. For instance, in Suzuki-Miyaura couplings, the use of trimethyl borate has been shown to prevent catalyst deactivation caused by heteroatomic units.[4]
-
-
Inefficient Oxidative Addition: While the C-I bond is generally reactive, oxidative addition can be sluggish if the catalyst system is not optimal.[5] This is often the rate-limiting step in many cross-coupling reactions.[5]
-
Solution: Optimize Catalyst and Ligand System. Ensure your palladium source and ligand are well-suited for activating aryl iodides. Electron-rich ligands can facilitate the oxidative addition step.[6] Consider using a pre-catalyst, which can lead to a more efficient formation of the active catalytic species.[7]
-
-
Impure Reagents or Solvents: Trace impurities in your starting materials, solvents, or base can act as catalyst poisons.[8][9]
Issue 2: Formation of Palladium Black
Question: My reaction mixture turns black, and I observe a precipitate. What does this indicate, and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst decomposition.[11] This occurs when the active Pd(0) species agglomerate and fall out of solution, rendering the catalyst inactive.[12]
Possible Causes and Solutions:
-
Insufficient Ligand Stabilization: The ligand plays a crucial role in stabilizing the Pd(0) catalyst and preventing aggregation.[2]
-
Solution 1: Increase Ligand-to-Palladium Ratio. A slight excess of the ligand can help maintain the stability of the catalytic species. However, be aware that a large excess can sometimes inhibit the reaction.[1][13]
-
Solution 2: Use a More Robust Ligand. As mentioned previously, bulky, electron-rich phosphine ligands or NHCs are excellent choices for stabilizing the palladium center.[1]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and agglomeration.[1]
-
Solution: Temperature Optimization. Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screening is often a worthwhile optimization step.[7]
-
-
Presence of Oxygen: Oxygen is a known culprit in the oxidation and subsequent decomposition of Pd(0) catalysts.[10]
-
Solution: Maintain a Strict Inert Atmosphere. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the reaction setup and duration.[1]
-
Issue 3: Protodeiodination (Loss of Iodine)
Question: I am observing the formation of 2-methylbenzofuran as a significant byproduct. What is causing this, and how can I minimize it?
Answer: The replacement of the iodo group with a hydrogen atom is known as protodeiodination. This side reaction consumes your starting material and reduces the overall yield of the desired coupled product.
Possible Causes and Solutions:
-
Source of Protons: The presence of water or other protic impurities in the reaction mixture can lead to protodeiodination.
-
Solution 1: Rigorous Drying of Reagents and Solvents. Ensure all components of your reaction are scrupulously dry. Use anhydrous solvents and dry your starting materials and base if necessary.
-
Solution 2: Choice of Base. The choice of base can influence the extent of protodeiodination. In some cases, a weaker, non-nucleophilic base may be preferable.[14]
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can exacerbate protodeiodination.
-
Solution: Optimize Reaction Time and Temperature. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid unnecessary exposure to the reaction conditions.[15]
-
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).[15]
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.[15]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in the cross-coupling of this compound?
A1: The main deactivation pathways include:
-
Poisoning: Coordination of the Lewis basic oxygen of the benzofuran ring to the palladium center, forming inactive off-cycle species.[1]
-
Agglomeration: The aggregation of Pd(0) species to form inactive palladium black.[11]
-
Ligand Degradation: Decomposition of the supporting phosphine ligand, which can be sensitive to air and elevated temperatures.[16]
-
Oxidation: Oxidation of the active Pd(0) to inactive Pd(II) species by residual oxygen.[1]
Q2: How does the choice of ligand impact catalyst stability and prevent deactivation?
A2: The ligand is arguably the most critical component for ensuring catalyst stability and activity.[6]
-
Steric Hindrance: Bulky ligands create a protective pocket around the palladium atom, preventing both self-aggregation and coordination by inhibitory species like the benzofuran oxygen.[2]
-
Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step and stabilize the active catalyst.[6]
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate phosphine ligand can influence the ease of reductive elimination and the overall stability of the catalytic intermediates.
Q3: What role does the base play in catalyst stability?
A3: The base is not just a passive reagent; its choice can significantly impact catalyst performance.
-
Activation: In Suzuki couplings, the base activates the organoboron species.[14] In Buchwald-Hartwig aminations, it deprotonates the amine.[17]
-
Byproduct Neutralization: The base neutralizes the acid (HI) generated during the catalytic cycle, preventing it from degrading the catalyst or sensitive functional groups.[14]
-
Compatibility: An overly strong or nucleophilic base can lead to undesired side reactions or degradation of the this compound substrate, which in turn can generate species that deactivate the catalyst.[14]
Q4: Can impurities in the starting materials affect the reaction?
A4: Absolutely. Even trace amounts of certain impurities can have a detrimental effect on the catalytic cycle.[8][9]
-
Catalyst Poisons: Impurities containing sulfur, thiols, or other strongly coordinating functional groups can irreversibly bind to the palladium catalyst, rendering it inactive.
-
Inhibitors: Other impurities might reversibly coordinate to the catalyst, slowing down the reaction rate.
-
Recommendation: It is always advisable to use high-purity starting materials. If you suspect impurities, purification by recrystallization, distillation, or chromatography is recommended.
Q5: Are there any specific considerations for different types of cross-coupling reactions with this compound?
A5: Yes, the optimal conditions can vary depending on the reaction type.
-
Suzuki-Miyaura Coupling: Prone to protodeboronation of the boronic acid partner, so reaction times should be minimized.[4]
-
Sonogashira Coupling: Requires a copper co-catalyst, which can lead to alkyne homocoupling (Glaser coupling) as a side reaction. This can be minimized by running the reaction under strictly anaerobic conditions.[10]
-
Heck Coupling: Regioselectivity can be an issue. The choice of ligand and additives can be crucial for controlling the position of the new C-C bond.
-
Buchwald-Hartwig Amination: The amine coupling partner can also act as a ligand for the palladium, potentially leading to catalyst inhibition. The use of bulky ligands is often necessary to favor the desired C-N bond formation.[3]
Visualizing Catalyst Deactivation Pathways
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in 5-Iodo-2-methylbenzofuran Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Exothermic Iodination
The synthesis of 5-Iodo-2-methylbenzofuran is a critical process in the development of various pharmaceutical compounds.[1][2] The core challenge in this synthesis lies in the management of the highly exothermic iodination step. Aromatic iodination reactions, particularly on activated ring systems like 2-methylbenzofuran, can release significant amounts of heat.[3][4] Failure to adequately control this exotherm can lead to a dangerous situation known as a thermal runaway.[5][6][7][8] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in equipment failure, explosions, and the release of hazardous materials.[5][6][7][8]
This guide provides a systematic approach to understanding and mitigating these risks through careful experimental design, robust monitoring, and effective troubleshooting.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike During Iodinating Agent Addition
Q: I am observing a sudden and sharp increase in temperature beyond the desired range as I add my iodinating agent. What is causing this, and how can I prevent it?
A: This is a classic sign of an inadequately controlled exothermic reaction. The rate of heat generation is surpassing the cooling capacity of your setup. Several factors could be contributing to this:
-
Causality:
-
High Reactant Concentration: The rate of an exothermic reaction is directly proportional to the concentration of the reactants. A high initial concentration of 2-methylbenzofuran or the iodinating agent will lead to a rapid initial reaction rate and a large heat output.
-
Rapid Addition Rate: Adding the iodinating agent too quickly does not allow sufficient time for the generated heat to dissipate, leading to accumulation and a temperature spike.[5]
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity to remove the heat being generated at the rate of addition. The efficiency of heat transfer is also dependent on the surface-area-to-volume ratio, which becomes less favorable on a larger scale.[6]
-
Choice of Iodinating Agent: Some iodinating agents are more reactive than others. For instance, methods involving elemental iodine with strong oxidizing agents like nitric acid can be highly exothermic and difficult to control.[3][9]
-
-
Solutions & Protocols:
-
Control Addition Rate: The most immediate and effective control measure is to slow down the addition of the iodinating agent. Use a syringe pump or a dropping funnel with precise control to add the reagent dropwise.
-
Dilution: Reduce the concentration of the reactants by using a larger volume of a suitable solvent. This will decrease the reaction rate and increase the thermal mass of the system, buffering temperature changes.
-
Pre-cooling: Ensure the reaction vessel is thoroughly pre-cooled to the target temperature before adding the first drop of the iodinating agent.
-
Efficient Stirring: Vigorous stirring is crucial to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath.
-
Reagent Selection: Consider using a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good alternative as its reactivity can be modulated by the choice of an acid catalyst.[10][11][12]
Experimental Protocol: Controlled Addition of N-Iodosuccinimide (NIS)
-
Dissolve 2-methylbenzofuran in a suitable solvent (e.g., acetonitrile or dichloromethane) in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of N-Iodosuccinimide (1.1 equivalents) in the same solvent.
-
Using a syringe pump, add the NIS solution to the cooled 2-methylbenzofuran solution at a rate that maintains the internal temperature below 5 °C.
-
Monitor the temperature closely throughout the addition. If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.
-
Issue 2: Pressure Buildup in the Reaction Vessel
Q: My reaction vessel is showing a noticeable increase in pressure. What could be causing this, and what are the immediate safety concerns?
A: Pressure buildup is a serious safety hazard and a strong indicator of a potential runaway reaction. It is typically caused by the formation of gaseous byproducts or the boiling of the solvent due to excessive heat.
-
Causality:
-
Solvent Boiling: If the internal temperature of the reaction exceeds the boiling point of the solvent, the solvent will begin to vaporize, leading to a rapid increase in pressure.
-
Gas Evolution: Some iodination methods may produce gaseous byproducts. For example, reactions involving certain oxidizing agents could lead to the evolution of gases.
-
Decomposition: At elevated temperatures, the reactants, products, or solvent may begin to decompose, releasing gases.
-
-
Solutions & Protocols:
-
Immediate Action: If you observe a pressure increase, immediately stop the addition of reagents and, if safe to do so, enhance the cooling to bring the temperature down.
-
Venting: Ensure the reaction is conducted in a system that is not completely closed. A nitrogen bubbler or a condenser open to the atmosphere (through a drying tube) can provide a safe outlet for any pressure buildup. Never run a potentially exothermic reaction in a sealed vessel.
-
Solvent Choice: Select a solvent with a higher boiling point to provide a larger safety margin. However, be aware that a higher boiling point also means the reaction can reach a higher, more dangerous temperature before the solvent begins to boil, which might mask the severity of the exotherm.
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry is an essential tool to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR) in case of a cooling failure.[13]
-
Issue 3: Formation of Dark-Colored Impurities and Low Yield
Q: The reaction mixture is turning dark brown or black, and the final yield of this compound is low. What is happening?
A: The formation of dark-colored byproducts is often indicative of side reactions, such as polymerization or decomposition, which are typically promoted by excessive temperatures.
-
Causality:
-
Thermal Decomposition: Benzofurans and their derivatives can be sensitive to high temperatures and strong acids, leading to decomposition and the formation of polymeric tars.
-
Oxidation: Some iodinating systems, especially those using strong oxidizing agents, can lead to over-oxidation of the electron-rich benzofuran ring, resulting in undesired byproducts.[3]
-
Side Reactions: At higher temperatures, the selectivity of the iodination can decrease, leading to the formation of di-iodinated or other isomeric products.
-
-
Solutions & Protocols:
-
Strict Temperature Control: Maintaining a consistently low temperature (e.g., 0-5 °C) throughout the reaction is paramount to minimizing side reactions.
-
Choice of Iodinating Reagent and Catalyst: Using a milder and more selective iodinating system, such as NIS with a catalytic amount of a non-oxidizing acid like trifluoroacetic acid, can improve yields and reduce impurity formation.[10]
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy any remaining iodinating agent. This prevents further reaction or degradation during workup.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for the synthesis of this compound to minimize exothermic risk?
A1: While several reagents can effect this transformation, N-Iodosuccinimide (NIS) is often preferred for its manageable reactivity and improved safety profile compared to harsher reagents like iodine with nitric or sulfuric acid.[3][9][11] The reactivity of NIS can be fine-tuned by the choice and amount of an acidic activator, allowing for greater control over the reaction rate and heat output.[10][11]
Q2: How does the solvent affect the management of the exotherm?
A2: The solvent plays a crucial role in several ways:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing better thermal buffering.
-
Boiling Point: A higher boiling point provides a wider operating temperature range before the risk of solvent boiling and pressure buildup.
-
Solubility: Good solubility of all reactants is essential for a homogeneous reaction and efficient heat transfer.
-
Reactivity: The solvent should be inert to the reaction conditions.
Q3: What are the key parameters to monitor during the reaction?
A3: Continuous monitoring is essential for safety and success. The most critical parameter is the internal reaction temperature . A digital thermometer with an alarm function is highly recommended. Other important parameters to monitor include the addition rate , stirring speed , and any color changes or gas evolution .
Q4: How do I safely scale up this reaction from a lab scale to a pilot plant?
A4: Scale-up of an exothermic reaction is a significant challenge and must be approached with extreme caution.[6]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient.[6] A thorough understanding of the reactor's heat transfer capabilities is essential.
-
Process Safety Analysis: A comprehensive hazard analysis, including reaction calorimetry to determine the heat of reaction and adiabatic temperature rise, is mandatory.[13]
-
Dosing and Mixing: The addition of the limiting reagent must be carefully controlled, and mixing must be efficient to avoid localized "hot spots."
-
Emergency Planning: A detailed emergency plan, including quench procedures and pressure relief systems, must be in place.
Q5: Can continuous flow chemistry be used to manage this exothermic reaction?
A5: Yes, continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[14] By performing the reaction in a microreactor or a flow reactor, the reaction volume at any given time is very small, leading to extremely efficient heat transfer and precise temperature control.[14] This technology significantly reduces the risks associated with thermal runaway and is highly recommended for the safe production of this compound, especially on a larger scale.[14]
Visual Aids and Data
Table 1: Comparison of Common Iodinating Systems
| Iodinating System | Typical Conditions | Advantages | Disadvantages & Exothermic Risk |
| I₂ / HNO₃ | Acetic Acid, 50-80 °C | Inexpensive reagents | High Risk: Strongly exothermic, can be difficult to control, generates NOx gases.[3] |
| I₂ / HIO₃ / H₂SO₄ | Acetic Anhydride, 0-10 °C | Effective for deactivated systems | High Risk: Vigorous, exothermic reaction if not cooled properly.[9] |
| N-Iodosuccinimide (NIS) / TFA (cat.) | Acetonitrile, 0 °C | Mild, selective, controllable | Moderate Risk: Exotherm is manageable with controlled addition and cooling.[10] |
| I₂ / H₂O₂ | Acetic Acid | "Green" oxidant (water byproduct) | Moderate Risk: Exotherm needs to be managed, especially during initiation.[15] |
Diagrams
Workflow for Safe Exothermic Reaction Management
Caption: A logical workflow for preparing, executing, and controlling an exothermic reaction.
Relationship Between Reaction Parameters and Thermal Risk
Caption: Factors influencing the risk of thermal runaway in exothermic reactions.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. [Research on the benzofuran series. III. Study of the thyroid function in man during the administration of an iodized bensofuran derivative (Benziodarone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. cedrec.com [cedrec.com]
- 7. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 8. icheme.org [icheme.org]
- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 13. wjarr.com [wjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing dehalogenation of 5-Iodo-2-methylbenzofuran
A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 5-Iodo-2-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of complex organic reactions and the frustrations that can arise from unexpected side products. One of the most common challenges encountered with this compound, and indeed with many aryl iodides, is dehalogenation—the undesired replacement of the iodine atom with a hydrogen atom. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize this side reaction and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation, in this context, refers to the hydrodehalogenation or protodeiodination of this compound, which results in the formation of 2-methylbenzofuran as a significant byproduct. This side reaction consumes your starting material and catalyst, leading to lower yields of the desired cross-coupled product and complicating purification. The Carbon-Iodine (C-I) bond is the most reactive among the carbon-halogen bonds, making aryl iodides particularly susceptible to this undesired reduction.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water. This Pd-H species can then participate in a competing reductive elimination pathway with the aryl group on the palladium intermediate (Ar-Pd-I), yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.
Q3: Are certain cross-coupling reactions more prone to dehalogenation?
A3: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can vary. Reactions that are sluggish or require harsh conditions (high temperatures, very strong bases) can be more susceptible. For instance, in Sonogashira couplings, the presence of a copper co-catalyst and an amine base can sometimes lead to conditions that favor the formation of Pd-H species. Similarly, in Heck couplings, the choice of base and solvent is critical to minimize this side reaction.
Q4: How does the electronic nature of the benzofuran ring influence dehalogenation?
A4: The benzofuran ring system is generally considered electron-rich, which can influence the rates of the various steps in the catalytic cycle. While electron-deficient aryl halides are often cited as being more susceptible to dehalogenation, the specific electronic and steric environment of the this compound substrate plays a complex role that necessitates careful optimization of reaction conditions.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of 2-methylbenzofuran.
Issue: Significant Formation of 2-Methylbenzofuran Detected
When you observe a significant amount of the dehalogenated byproduct in your reaction mixture, a systematic optimization of the reaction parameters is necessary. The following decision tree and detailed explanations will guide you through this process.
Caption: Troubleshooting workflow for dehalogenation.
Step 1: Re-evaluate Your Catalyst and Ligand System
The choice of ligand is paramount in controlling the outcome of a cross-coupling reaction. The ligand's steric and electronic properties directly influence the stability of the palladium intermediates and the relative rates of productive versus unproductive pathways.
-
Expertise & Experience: Bulky, electron-donating ligands are your first line of defense against dehalogenation. These ligands promote the desired reductive elimination step to form the C-C bond, which is often the rate-limiting step for product formation. By accelerating this step, the lifetime of the Ar-Pd-I intermediate is shortened, reducing the opportunity for it to react with any Pd-H species present. Furthermore, the steric bulk of these ligands can disfavor the formation of the Pd-H species or its subsequent reaction.
-
Recommended Ligands:
-
Buchwald-type Biaryl Phosphine Ligands: SPhos, XPhos, and tBuXPhos are excellent choices for suppressing dehalogenation in Suzuki, Heck, and Sonogashira couplings.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are also highly effective, offering strong σ-donation and significant steric bulk.[2]
-
Step 2: Optimize the Base
The base plays a multifaceted role in cross-coupling reactions, and its choice can be a delicate balance. It is needed to facilitate transmetalation (in Suzuki reactions) or to neutralize the HX generated, but an overly strong or reactive base can be a primary source of the problematic Pd-H species.
-
Expertise & Experience: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are often very effective at promoting the desired reaction but can also be more prone to generating hydride species, leading to dehalogenation.[2] Weaker inorganic bases are generally a safer choice when dehalogenation is a concern. The solubility of the base is also a critical factor; a poorly soluble base can lead to a sluggish reaction, which in turn may favor side reactions.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, providing a good balance of basicity and solubility in common solvent systems.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder bases that are effective in a wide range of cross-coupling reactions and are less likely to promote dehalogenation.[3][4] Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃.
-
Step 3: Adjust Solvent and Temperature
The reaction environment, dictated by the solvent and temperature, can significantly influence the competition between the desired coupling and dehalogenation.
-
Expertise & Experience: Protic solvents, especially alcohols, can be a direct source of hydrides and should generally be avoided if dehalogenation is observed. Aprotic solvents are preferred. Temperature control is also a powerful tool. Dehalogenation pathways may have a different activation energy than the desired cross-coupling. Often, lowering the temperature can disproportionately slow down the undesired side reaction.
-
Recommended Solvents and Temperature Control:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common and effective solvents for cross-coupling reactions.
-
Temperature: Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. It is often better to run a reaction for a longer time at a lower temperature than to force it to completion quickly at a higher temperature.
-
Data Presentation: Illustrative Impact of Reaction Parameters
Table 1: Effect of Ligand on a Model Suzuki-Miyaura Coupling
| Entry | Ligand | Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | PPh₃ | 45 | 30 |
| 2 | SPhos | 85 | <5 |
| 3 | XPhos | 92 | <2 |
Conditions: Iodobenzofuran derivative, arylboronic acid, Pd₂(dba)₃, K₃PO₄, Toluene/H₂O, 80 °C. Data is representative and based on trends observed for challenging Suzuki couplings of heteroaryl iodides.
Table 2: Effect of Base on a Model Sonogashira Coupling
| Entry | Base | Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | Et₃N | 60 | 25 |
| 2 | K₂CO₃ | 78 | 10 |
| 3 | Cs₂CO₃ | 88 | <5 |
Conditions: this compound, terminal alkyne, PdCl₂(PPh₃)₂, CuI, DMF, 60 °C. Data is illustrative of the general trend of base impact on dehalogenation in Sonogashira reactions.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, incorporating the principles discussed above to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Heck Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and a suitable ligand such as P(o-tol)₃ (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (3x).
-
Reagent Addition: Add an aprotic solvent such as DMF or NMP, followed by the alkene (1.5 eq) and a mild base such as K₂CO₃ (2.0 eq).
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue can be purified by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (3x).
-
Reagent Addition: Add degassed THF, followed by the terminal alkyne (1.2 eq) and a suitable amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate and purify the crude product by column chromatography.
By implementing these strategies and protocols, you will be well-equipped to overcome the challenge of dehalogenation and successfully synthesize your target molecules derived from this compound.
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Base and Ligand for 5-Iodo-2-methylbenzofuran Coupling Reactions
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 5-iodo-2-methylbenzofuran. This guide is structured to provide not just protocols, but a deeper understanding of the mechanistic principles that govern the selection of bases and ligands for this versatile building block. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.
This compound is an electron-rich heteroaromatic iodide. The iodine at the 5-position provides a reactive handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, making it a valuable intermediate in medicinal chemistry and materials science. However, the success of these transformations is critically dependent on the careful orchestration of the catalytic system, particularly the choice of base and ligand.
Troubleshooting Guide & FAQs: A Mechanistic Approach
This section addresses common issues encountered during cross-coupling reactions with this compound in a practical question-and-answer format.
Issue 1: Low or No Conversion to Product
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling. I'm using Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane, but I see mostly starting material. What's going wrong?
Answer: This is a frequent challenge. While "classical" conditions can work, low conversion with a substrate like this compound often points to issues with catalyst activity or the transmetalation step.
-
Causality & Explanation:
-
Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation if the reaction is not rigorously deoxygenated. Furthermore, triphenylphosphine (PPh₃) is a relatively simple ligand. For challenging substrates, more robust, electron-rich, and sterically hindered ligands are often required to stabilize the palladium center and promote the key steps of the catalytic cycle.[1][2]
-
Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3][4] A weak base like sodium carbonate (Na₂CO₃) may not be sufficient to efficiently generate the boronate, especially if the boronic acid is electron-deficient or sterically hindered.
-
-
Solutions & Optimization Strategy:
-
Ligand Screening: Switch from PPh₃ to a more electron-rich and bulky phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf) are excellent starting points as they are known to accelerate both oxidative addition and reductive elimination.[1][5]
-
Base Selection: Employ a stronger base to enhance the rate of transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[3][4] For anhydrous conditions, a strong base like sodium tert-butoxide (NaOtBu) is common in Buchwald-Hartwig aminations and can be effective in other couplings, though it may promote side reactions.
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can lead to the formation of palladium black (inactive Pd metal) and the oxidation of phosphine ligands.
-
Issue 2: Significant Formation of Side Products
Question: I'm attempting a Sonogashira coupling of this compound with a terminal alkyne and observing significant amounts of a homocoupled alkyne (Glaser coupling) and de-iodinated starting material. How can I improve selectivity?
Answer: The formation of these byproducts points to an imbalance in the rates of the desired cross-coupling pathway versus competing side reactions.
-
Causality & Explanation:
-
Homocoupling: The copper(I) co-catalyst, essential for activating the alkyne, can also promote the oxidative dimerization of the alkyne, especially in the presence of oxygen.
-
Protodeiodination (Hydrodehalogenation): The this compound can react with a proton source in the reaction mixture (e.g., trace water, the alkyne itself, or the amine base) to replace the iodine with a hydrogen atom. This is often facilitated by the palladium catalyst and can be exacerbated by strong bases and high temperatures.
-
-
Solutions & Optimization Strategy:
-
Minimize Oxygen: Rigorous degassing is crucial to suppress Glaser homocoupling.
-
Copper-Free Conditions: For some substrates, copper-free Sonogashira conditions can be employed to eliminate the homocoupling side reaction entirely. This often requires a more active palladium catalyst/ligand system.
-
Base Choice: An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in Sonogashira reactions to act as both a base and a solvent.[3] If deiodination is severe, switching to a milder inorganic base like K₂CO₃ might be beneficial, although this could slow down the desired reaction.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, Sonogashira couplings with reactive aryl iodides can proceed efficiently at room temperature.
-
Optimization of Base and Ligand: Data-Driven Recommendations
The optimal choice of base and ligand is highly dependent on the specific coupling reaction being performed. Below are tables summarizing recommended starting conditions for various palladium-catalyzed couplings with this compound, based on successful reports with analogous substrates.
Table 1: Recommended Base Selection for Different Coupling Reactions
| Coupling Reaction | Recommended Bases | pKa (approx.) | Rationale & Comments |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃ | 12.3 (for HPO₄²⁻), 10.2 (for HCO₃⁻) | Stronger inorganic bases that effectively promote transmetalation. Generally provide good yields and are compatible with a wide range of functional groups.[3][4] |
| Sonogashira | Et₃N, DIPEA | 10.7, 11.0 | Organic amines that act as both base and solvent, effectively scavenging the HI byproduct.[3] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | 19.0, 12.3, 10.2 | Strong, non-nucleophilic bases are required for amine deprotonation. NaOtBu is very common, but K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[6][7] |
| Heck | Et₃N, K₂CO₃ | 10.7, 10.3 | An appropriate base is needed to neutralize the hydrogen halide generated. Organic amines are common, but inorganic bases can also be effective.[8] |
Table 2: Recommended Ligand Selection for Different Coupling Reactions
| Coupling Reaction | Recommended Ligands | Type | Rationale & Comments |
| Suzuki-Miyaura | SPhos, XPhos, dppf | Bulky Biaryl Phosphine, Ferrocenyl Phosphine | These electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and efficiency for heteroaryl iodides.[1][5] |
| Sonogashira | PPh₃, Xantphos | Triarylphosphine, Bidentate Phosphine | PPh₃ is a standard ligand for Sonogashira reactions. For more challenging couplings, a bidentate ligand like Xantphos can improve catalyst stability and performance.[6] |
| Buchwald-Hartwig | Xantphos, BINAP, XPhos | Bidentate & Bulky Monodentate Phosphines | These ligands are essential for stabilizing the palladium amido intermediate and facilitating the C-N reductive elimination, which is often the rate-limiting step.[6][7] |
| Heck | PPh₃, P(o-tol)₃ | Triarylphosphines | Standard phosphine ligands are often sufficient for Heck reactions with reactive aryl iodides. Increasing ligand bulk can sometimes improve regioselectivity.[8] |
Visualizing the Process: Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Logic for Low-Yield Reactions
Caption: Troubleshooting logic for low-yield reactions.
Detailed Experimental Protocols
The following are general, robust starting protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of argon, add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
References
- 1. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo-2-methylbenzofuran vs. 5-Bromo-2-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalization of this nucleus, often through transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic strategy. The choice of starting material is paramount, and for halogenated benzofurans, the seemingly subtle difference between an iodine and a bromine substituent at the 5-position has profound implications for reactivity, reaction design, and overall synthetic efficiency.
This guide provides an in-depth, objective comparison of the reactivity of 5-iodo-2-methylbenzofuran and 5-bromo-2-methylbenzofuran. Moving beyond simple statements of reactivity, we will explore the fundamental chemical principles, present comparative data, and offer field-proven insights to inform your experimental design.
The Decisive Factor: The Carbon-Halogen Bond
The divergent reactivity of these two molecules is fundamentally governed by the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively reflected in their average bond dissociation energies (BDE):
This energy difference is critical because the cleavage of the C-X bond is the initial, and often rate-determining, step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.[4][5] This step, known as oxidative addition , involves the insertion of the palladium(0) catalyst into the C-X bond. The lower BDE of the C-I bond means that this compound will undergo oxidative addition much more readily—at lower temperatures and at a faster rate—than its bromo-counterpart.[6][7]
Caption: Relationship between C-X bond energy and reactivity.
Performance in Key Cross-Coupling Reactions
The theoretical advantage of the iodo-substrate is borne out in practice across the most common and synthetically valuable cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a workhorse of modern synthesis.[8][9][10] The reactivity order I > Br is starkly evident. The oxidative addition to the C-Br bond is slower, often necessitating higher temperatures, longer reaction times, and more sophisticated, electron-rich ligands to achieve comparable yields to the C-I analogue.[11]
Caption: The Suzuki catalytic cycle.
Table 1: Representative Comparison for Suzuki-Miyaura Coupling
| Feature | This compound (Ar-I) | 5-Bromo-2-methylbenzofuran (Ar-Br) | Rationale & Causality |
|---|---|---|---|
| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.[12] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | A higher catalyst concentration may be required to achieve a reasonable reaction rate with the less reactive bromide. |
| Ligand Choice | Simple phosphines (e.g., PPh₃) often suffice. | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) or NHCs are often necessary. | Advanced ligands accelerate both oxidative addition and reductive elimination, compensating for the substrate's lower reactivity.[7] |
| Reaction Time | 0.5 - 4 hours | 6 - 24 hours | The faster rate of oxidative addition for the C-I bond leads to a much quicker turnover of the catalytic cycle. |
| Typical Yields | Excellent | Good to Excellent | With optimized conditions, high yields are achievable for both, but the iodo-substrate provides a wider window for success. |
B. Sonogashira Coupling
This reaction creates a C-C bond between an aryl halide and a terminal alkyne, and it is exceptionally sensitive to the identity of the halide.[13][14] The established reactivity trend is I > Br >> Cl .[5] While couplings with 5-bromo-2-methylbenzofuran are feasible, they almost always require higher temperatures and are more prone to side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). The use of this compound allows for significantly milder conditions, often at room temperature, which preserves sensitive functional groups on the alkyne coupling partner.[15]
Table 2: Representative Comparison for Sonogashira Coupling
| Feature | This compound (Ar-I) | 5-Bromo-2-methylbenzofuran (Ar-Br) | Rationale & Causality |
|---|---|---|---|
| Typical Temperature | Room Temp to 60 °C | 60 °C to 100 °C | The high activation energy of C-Br oxidative addition necessitates more aggressive heating. |
| Co-catalyst | CuI is standard. | CuI is standard, but catalyst system optimization is more critical. | The fundamental mechanism is the same, but efficiency is lower for the bromide. |
| Base | Amine bases (e.g., Et₃N, DIPEA) are sufficient. | Stronger bases may be required in some cases. | The base deprotonates the alkyne but also neutralizes the H-X formed; its role is crucial.[16] |
| Side Reactions | Low incidence of alkyne homocoupling. | Higher risk of alkyne homocoupling and hydrodehalogenation. | Harsher conditions can promote undesired catalyst- or base-mediated side pathways. |
C. Heck Coupling & Buchwald-Hartwig Amination
This reactivity trend holds true for other critical transformations:
-
Heck Coupling (C-C bond with alkenes): The reactivity order of the aryl halide is again I > Br > Cl.[17] Reactions with 5-bromo-2-methylbenzofuran will likely require higher temperatures and potentially specialized ligand systems to achieve efficient coupling.[17]
-
Buchwald-Hartwig Amination (C-N bond with amines): This reaction is one of the most powerful methods for constructing arylamine bonds.[18][19] While modern, highly active catalysts based on bulky biarylphosphine ligands can effectively couple aryl bromides and even chlorides, aryl iodides remain the most reactive substrates.[20][21] Using this compound can allow for lower catalyst loadings and temperatures, which is particularly advantageous when working with volatile amines or thermally sensitive substrates.[4]
Experimental Protocols: A Self-Validating Approach
The following protocols are generalized but represent a self-validating system through the incorporation of best practices for ensuring reproducibility and reaction success.
Protocol: Suzuki-Miyaura Coupling of a 5-Halobenzofuran
Caption: General experimental workflow for cross-coupling.
Materials:
-
5-Halo-2-methylbenzofuran (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-halo-2-methylbenzofuran (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst and ligand.
-
For this compound: Pd(PPh₃)₄ (2-3 mol%) may be sufficient.
-
For 5-Bromo-2-methylbenzofuran: A combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a specialized ligand like SPhos (4 mol%) is a more robust choice.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the appropriate temperature until analysis (TLC or GC-MS) shows consumption of the starting material.
-
For this compound: Start by stirring at 80 °C.
-
For 5-Bromo-2-methylbenzofuran: Heat the reaction to 100-110 °C.
-
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Summary and Strategic Recommendations
The choice between this compound and its bromo-analogue is a strategic decision based on a trade-off between reactivity and cost.
| Feature | This compound | 5-Bromo-2-methylbenzofuran |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (Lower Temp, Shorter Time) | Harsher (Higher Temp, Longer Time) |
| Process Robustness | More forgiving; wider success window. | Requires more careful optimization of catalyst, ligand, and conditions. |
| Substrate Compatibility | Ideal for thermally sensitive substrates. | May pose challenges for sensitive functional groups. |
| Cost & Availability | Generally more expensive. | Generally less expensive and more widely available. |
Expert Recommendations:
-
For early-stage discovery and complex synthesis: The superior reactivity of This compound is a distinct advantage.[4] It provides greater flexibility, higher success rates under mild conditions, and is the preferred substrate when working with delicate or complex coupling partners.
-
For process development and scale-up: 5-bromo-2-methylbenzofuran becomes a more attractive option due to its lower cost. The investment in developing a robust catalytic system (e.g., screening for the optimal palladium precursor, ligand, and base) can be justified by the long-term savings in raw material cost.
Ultimately, understanding the fundamental principles of the C-X bond and its role in oxidative addition empowers the synthetic chemist to make an informed choice, tailoring their reaction strategy to the specific goals of their project.
References
- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Suzuki Coupling of Iodo- vs. Bromobenzofurans for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.[3][4] Among the heterocyclic cores of interest, the benzofuran moiety is a common structural subunit in both natural products and synthetic drugs.[3][5] This guide provides a detailed comparison of iodobenzofurans and bromobenzofurans as substrates in Suzuki coupling reactions, offering insights into their reactivity, optimal reaction conditions, and practical considerations to aid in experimental design.
The Decisive Step: Oxidative Addition and Halide Reactivity
The efficacy of a Suzuki coupling reaction is fundamentally governed by the reactivity of the aryl halide, which directly impacts the often rate-determining step of the catalytic cycle: oxidative addition.[2][6] In this initial step, the palladium(0) catalyst inserts into the carbon-halogen bond of the benzofuran. The strength of this bond dictates the ease of this process, with the general reactivity trend being C-I > C-Br > C-Cl.[7][8] Consequently, iodobenzofurans are typically more reactive than their bromo- and chloro-analogues.[7][9]
This increased reactivity of iodides translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with iodobenzofurans can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: The faster rate of oxidative addition can lead to shorter overall reaction times.[9]
However, the higher reactivity of iodides can also be a double-edged sword, as they are more prone to side reactions such as dehalogenation, where the halogen is replaced by a hydrogen atom.[10] Conversely, bromobenzofurans, while less reactive, are generally more cost-effective and stable starting materials.[9] Achieving high yields with bromobenzofurans may necessitate more forcing conditions, such as higher temperatures, increased catalyst loadings, or the use of more sophisticated, electron-rich phosphine ligands to facilitate the oxidative addition step.[9]
Data-Driven Comparison: Iodo- vs. Bromobenzofurans in Suzuki Coupling
While a direct, side-by-side comparison of iodo- and bromobenzofurans under identical Suzuki coupling conditions is not extensively documented, the general principles of aryl halide reactivity provide a strong basis for predicting their behavior. The following table summarizes the expected and reported differences in reaction parameters and outcomes.
| Parameter | Iodobenzofurans | Bromobenzofurans | Rationale & References |
| Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition.[7][9] |
| Reaction Temperature | Lower (e.g., RT - 80 °C) | Higher (e.g., 80 - 110 °C) | Higher energy input is needed to cleave the stronger C-Br bond.[5][9] |
| Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 1 - 5 mol%) | More challenging oxidative addition may require a higher catalyst concentration.[9] |
| Reaction Time | Shorter (e.g., 1 - 12 hours) | Longer (e.g., 4 - 24 hours) | Reflects the faster rate of the initial oxidative addition step.[5][9] |
| Yields | Generally high | Good to excellent | Both can achieve high yields with optimized conditions.[1][11] |
| Side Reactions | More prone to dehalogenation | Less prone to dehalogenation | The higher reactivity can lead to undesired reduction of the starting material.[10] |
| Cost & Stability | Higher cost, less stable | Lower cost, more stable | A practical consideration in process development and scale-up.[9] |
Experimental Protocols: Tailoring Conditions to the Halide
The choice between an iodo- or bromobenzofuran will dictate the specific experimental setup. Below are representative, detailed protocols for the Suzuki coupling of a generic halobenzofuran with an arylboronic acid, highlighting the key differences in reaction conditions.
Protocol 1: Suzuki Coupling of 2-Iodobenzofuran
This protocol is designed for the more reactive iodobenzofuran, allowing for milder conditions.
Materials:
-
2-Iodobenzofuran
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total).[12]
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki Coupling of 2-Bromobenzofuran
This protocol utilizes slightly more forcing conditions to accommodate the lower reactivity of the bromobenzofuran.[1]
Materials:
-
2-Bromobenzofuran
-
Arylboronic acid
-
Palladium(II) complex (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) source and a ligand.[1]
-
Potassium carbonate (K₂CO₃)
-
Ethanol and water (degassed)[1]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzofuran (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).[1]
-
Add the palladium catalyst (e.g., a specialized Pd(II) complex, 0.03 mmol, 3 mol%).[1]
-
Add a degassed solvent mixture of ethanol and water (1:1 ratio, 12 mL total).[1]
-
Stir the resulting suspension at 80 °C for 4 hours.[1]
-
After cooling to room temperature, add brine to the mixture and extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by thin-layer chromatography or column chromatography to yield the 2-arylbenzofuran derivative.[1]
Visualizing the Process
To better understand the underlying chemistry and decision-making process, the following diagrams illustrate the Suzuki coupling catalytic cycle and a workflow for selecting the appropriate benzofuran halide.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for selecting iodo- vs. bromobenzofuran.
Conclusion
The choice between iodo- and bromobenzofurans in Suzuki coupling reactions represents a classic trade-off between reactivity and cost. Iodobenzofurans offer the advantage of higher reactivity, which can lead to milder reaction conditions, lower catalyst loadings, and faster reaction times. This makes them an excellent choice for sensitive substrates or in high-throughput synthesis settings. On the other hand, bromobenzofurans provide a more economical and stable alternative, which may be preferable for large-scale synthesis, provided that the reaction conditions are optimized to overcome their lower reactivity. By understanding the fundamental principles of oxidative addition and considering the practical aspects of cost and stability, researchers can make an informed decision to best suit the specific needs of their synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 5-Iodo-2-methylbenzofuran for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of an iodine atom, as in 5-Iodo-2-methylbenzofuran, provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex drug candidates.[4] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Feature | Route A: Direct Iodination | Route B: Sonogashira Coupling & Cyclization |
| Starting Material | 2-Methylbenzofuran | 4-Iodophenol, Propyne (or equivalent) |
| Key Transformation | Electrophilic Aromatic Substitution | Palladium/Copper-catalyzed Cross-Coupling, Intramolecular Cyclization |
| Number of Steps | One | Two (often one-pot) |
| Potential Yield | Moderate to Good | Good to Excellent |
| Key Advantages | Simplicity, readily available starting material. | High convergency, good control of regiochemistry. |
| Potential Challenges | Regioselectivity, potential for over-iodination. | Handling of gaseous propyne, catalyst cost and sensitivity. |
Route A: Direct Iodination of 2-Methylbenzofuran
This approach represents the most straightforward synthetic strategy, involving the direct electrophilic iodination of the pre-formed 2-methylbenzofuran ring. The success of this route hinges on the regioselectivity of the electrophilic substitution on the benzofuran nucleus.
Mechanistic Rationale: Regioselectivity
The benzofuran ring system is activated towards electrophilic attack. The regioselectivity is governed by the stability of the intermediate sigma complexes. Attack at the 5-position is favored due to effective stabilization of the positive charge by the benzene ring through resonance, without disrupting the furan ring's aromaticity.[5][6] While substitution can also occur at other positions, the 5-position is a common site for electrophilic attack in many benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
A Comparative Guide to the Structural Validation of 5-Iodo-2-methylbenzofuran Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. 5-Iodo-2-methylbenzofuran derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, present unique challenges and opportunities for structural validation. The presence of a heavy iodine atom, a rigid bicyclic core, and various substitution patterns necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of the primary techniques employed for the structural elucidation of these valuable molecules, grounded in field-proven insights and experimental data.
The Imperative of Orthogonal Structural Validation
The adage "structure dictates function" is particularly poignant in drug discovery. A misplaced substituent or an incorrect stereochemical assignment can lead to a complete loss of biological activity or, worse, unforeseen toxicity. Therefore, relying on a single analytical technique is often insufficient. This guide champions an orthogonal approach, where the weaknesses of one method are compensated by the strengths of another, leading to an irrefutable structural assignment. We will explore the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound derivatives.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. The high electron density of the iodine atom in this compound derivatives is particularly advantageous for this technique, as it simplifies the phasing problem and leads to a more accurate electron density map.
Causality Behind Experimental Choices
The choice to pursue X-ray crystallography is predicated on the ability to grow high-quality single crystals. This is often a trial-and-error process involving the slow evaporation of various solvent systems. The payoff, however, is a wealth of precise data, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane/hexane) in a clean vial.[1] Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][2] The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[1][2] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and displacement parameters.[1][2]
Data Presentation: A Comparative Look at this compound Derivatives
| Parameter | 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran[2] | 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran[1] |
| Molecular Formula | C₁₆H₁₃IO₃S | C₁₆H₁₃IO₂S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.2161 (1) | 14.3793 (3) |
| b (Å) | 10.5267 (2) | 11.4519 (2) |
| c (Å) | 11.3442 (2) | 9.6419 (2) |
| β (º) | 90.882 (1) | 107.854 (1) |
| Volume (ų) | 750.19 (2) | 1511.27 (5) |
| Dihedral Angle (Benzofuran & Phenyl) | 70.35 (5)° | 88.36 (7)° |
This table clearly demonstrates how X-ray crystallography can precisely define the geometric parameters of different derivatives, highlighting the impact of substituent changes on the overall molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton in Solution
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3][4] For this compound derivatives, ¹H and ¹³C NMR provide critical information about the connectivity of atoms, while 2D NMR techniques (COSY, HSQC, HMBC) allow for the complete assignment of the molecular framework.
Causality Behind Experimental Choices
The choice of NMR experiments is dictated by the complexity of the molecule and the specific questions being asked. A simple ¹H NMR can confirm the presence of key functional groups, while a full suite of 2D experiments is necessary for de novo structure elucidation. The choice of solvent is also critical to ensure solubility and avoid signal overlap.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. Key signals to analyze include the methyl singlet, the furan proton singlet, and the aromatic protons of the benzofuran core and any substituents.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for tracing out the connectivity of the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule.
-
Data Presentation: Predicted and Literature-Based NMR Data for a Representative Derivative
Due to the limited availability of complete, published NMR data for the parent this compound, the following table presents data for a closely related and well-characterized derivative, 5-iodo-2,3-diphenylbenzofuran, to illustrate the expected chemical shifts and correlations.
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations |
| Benzene Ring Protons | 7.79 (m), 7.58-7.64 (m), 7.42-7.48 (m), 7.30-7.33 (m) | 133.2, 133.0, 132.1, 130.1, 129.7, 129.2, 128.8, 128.5, 128.0, 127.1, 116.7, 113.2 | Aromatic protons to quaternary carbons of the benzofuran and phenyl rings. |
| C5-I | - | 86.5 | - |
| C2/C3-Phenyl | - | 153.4, 151.4 | - |
(Data adapted from the supporting information for the synthesis of 5-Iodo-2,3-diphenylbenzofuran[5])
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues.[6][7] For this compound derivatives, both soft ionization techniques (like ESI) and hard ionization techniques (like EI) can be employed.
Causality Behind Experimental Choices
Electron Ionization (EI) is often used for relatively small, volatile molecules and provides a reproducible fragmentation pattern that can be compared to spectral libraries. Electrospray Ionization (ESI) is a softer technique that is ideal for obtaining the mass of the intact molecule, often as a protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule with high confidence.
Experimental Protocol: GC-MS (EI) and LC-MS (ESI)
-
GC-MS (EI):
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
Inject the sample into a gas chromatograph to separate it from any impurities.
-
The separated compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
LC-MS (ESI):
-
Dissolve the sample in a solvent compatible with liquid chromatography (e.g., acetonitrile, methanol).
-
Inject the sample into an HPLC or UPLC system for separation.
-
The eluent from the column is introduced into the ESI source, where the analyte is ionized.
-
The ions are then analyzed by the mass spectrometer.
-
Data Presentation: Expected Fragmentation of this compound
The PubChem database provides a GC-MS spectrum for this compound (CID 3856046).[3] The molecular ion peak would be expected at m/z 258, corresponding to the molecular weight of C₉H₇IO.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment |
| 258 | [M]⁺ (Molecular Ion) |
| 243 | [M - CH₃]⁺ |
| 131 | [M - I]⁺ |
| 103 | [M - I - CO]⁺ |
This table illustrates the expected fragmentation pattern, which can be rationalized based on the stability of the resulting carbocations and radical species.
Workflow and Comparative Analysis
The structural validation of a novel this compound derivative should follow a logical progression, with each technique providing a piece of the structural puzzle.
Caption: A typical workflow for the structural validation of a novel compound.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural validation of this compound derivatives is a critical step in their development for various applications. While X-ray crystallography provides the most definitive structural information, it is not always feasible. A combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments can provide an equally high level of confidence in the assigned structure. By understanding the strengths and limitations of each technique and employing them in a logical, orthogonal manner, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C9H7IO) [pubchemlite.lcsb.uni.lu]
- 6. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Iodo-2-methylbenzofuran: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the benzofuran core is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling methods for the derivatization of 5-iodo-2-methylbenzofuran, a key building block for the synthesis of novel molecular entities. We will delve into the mechanistic intricacies, experimental protocols, and expected efficiencies of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings, offering a comprehensive resource for selecting the optimal synthetic strategy.
The Versatile Substrate: this compound
This compound is an attractive starting material for diversification due to the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions. The electron-rich nature of the benzofuran ring system can influence the catalytic cycle, and understanding these effects is crucial for reaction optimization. This guide will provide the necessary insights to navigate the subtleties of cross-coupling on this valuable substrate.
C-C Bond Formation: A Comparative Overview
The formation of new carbon-carbon bonds at the 5-position of the benzofuran nucleus can be achieved through several powerful cross-coupling reactions. Below, we compare the most common methods, highlighting their strengths and weaknesses.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably one of the most widely used cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid to facilitate transmetalation.
Diagram of the Suzuki-Mયાura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
A study on the closely related methyl 5-bromobenzofuran-2-carboxylate provides a strong basis for a reliable protocol for our target molecule. High yields have been reported using a palladium complex under microwave irradiation, demonstrating an efficient modern approach.
-
Reaction Setup: To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., a 2-quinolinealdoxime-Pd(II)-complex, 0.1-1 mol%).
-
Solvent: Add toluene (3 mL).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 150 °C for approximately 20-30 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Summary: Suzuki Coupling of a Benzofuran Substrate
The following table is based on the results from the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids and serves as a strong predictive model for the reactivity of this compound.[1]
| Coupling Partner | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| Phenylboronic acid | 0.1 | 23 | 93 |
| 4-Chlorophenylboronic acid | 0.1 | 25 | 96 |
| 4-Methylphenylboronic acid | 0.1 | 20 | 97 |
| 4-Methoxyphenylboronic acid | 0.1 | 20 | 95 |
| 2-Thienylboronic acid | 0.5 | 30 | 85 |
The Heck Reaction: Vinylation of the Benzofuran Core
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[2]
Mechanistic Rationale:
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.
Experimental Protocol: A Generalized Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol).
-
Solvent: Add a suitable solvent such as DMF or NMP (5 mL).
-
Reaction Conditions: Heat the mixture to 80-120 °C for 12-24 hours.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, reacting a terminal alkyne with an aryl or vinyl halide.[2] This reaction is typically co-catalyzed by palladium and copper.
Mechanistic Rationale:
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide intermediate. Reductive elimination then yields the final product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.
Experimental Protocol: A Standard Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or GC.
-
Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by column chromatography.
The Stille Coupling: Utilizing Organostannanes
The Stille reaction couples an organotin compound with an organic halide.[4][5] A key advantage of this reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.
Mechanistic Rationale:
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the organostannane, and reductive elimination.
Experimental Protocol: A Typical Stille Coupling
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in an anhydrous solvent like toluene.
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours.
-
Work-up: A specific work-up with a saturated aqueous solution of potassium fluoride is often employed to remove tin byproducts.
-
Purification: Purify by column chromatography.
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes highly reactive organozinc reagents to couple with organic halides.[6] This high reactivity allows for milder reaction conditions in some cases.
Mechanistic Rationale:
The mechanism follows the familiar pattern of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.
Experimental Protocol: A Representative Negishi Coupling
-
Organozinc Formation: The organozinc reagent can be prepared in situ from the corresponding aryl halide and activated zinc metal.
-
Reaction Setup: To a solution of the in situ generated arylzinc reagent, add this compound (1.0 mmol) and a palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos).
-
Solvent: Anhydrous THF is a common solvent.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 60 °C).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, followed by a standard extraction and purification by column chromatography.
C-N Bond Formation: The Buchwald-Hartwig Amination
For the introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination is the preeminent method.[7] It allows for the coupling of aryl halides with a wide variety of amines.
Mechanistic Rationale:
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a strong base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst.
Diagram of the Buchwald-Hartwig Amination Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Spectroscopic Journey: Distinguishing 5-Iodo-2-methylbenzofuran from Its Synthetic Precursors
A Senior Application Scientist's Guide to Structural Elucidation in Drug Development
In the intricate world of pharmaceutical synthesis, the unambiguous identification of a target molecule and the diligent tracking of its formation are paramount. Spectroscopic techniques serve as the cornerstone of this analytical endeavor, providing a molecular fingerprint that allows researchers to confirm structure, assess purity, and gain insight into the electronic environment of atoms within a molecule. This guide provides an in-depth spectroscopic comparison of the promising heterocyclic compound, 5-Iodo-2-methylbenzofuran, with its key precursors: 2-methylbenzofuran, 4-iodoanisole, and 2-hydroxy-5-iodobenzaldehyde. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the characteristic spectral features that arise at each stage of a plausible synthetic route, offering a robust framework for reaction monitoring and quality control in a drug development context.
The Synthetic Pathway: A Spectroscopic Roadmap
A logical synthetic approach to this compound can be envisioned through the condensation of an appropriately substituted phenol and a ketone, followed by cyclization, or via direct iodination of a benzofuran scaffold. For the purpose of this comparative guide, we will consider a hypothetical pathway where precursors like 4-iodoanisole and 2-hydroxy-5-iodobenzaldehyde could be involved in forming the core structure, which is then compared to the parent 2-methylbenzofuran and the final iodinated product.
Figure 1: A conceptual synthetic workflow illustrating the relationship between the precursors and the final product, this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exquisitely sensitive to the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of information for structural elucidation.
In our comparative analysis, the most striking differences will be observed in the aromatic region. The introduction of the bulky and electronegative iodine atom significantly influences the electron density distribution in the benzene ring, leading to predictable changes in the chemical shifts of the aromatic protons.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-Methylbenzofuran | 7.48-7.42 (m, 2H), 7.20-7.10 (m, 2H), 6.28 (s, 1H) | 2.45 (s, 3H, -CH₃) |
| 4-Iodoanisole | 7.55 (d, J=8.8 Hz, 2H), 6.68 (d, J=8.8 Hz, 2H) | 3.78 (s, 3H, -OCH₃) |
| 2-Hydroxy-5-iodobenzaldehyde | 7.95 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.8, 2.4 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H) | 11.0 (s, 1H, -OH), 9.80 (s, 1H, -CHO) |
| This compound | 7.80 (d, J=1.6 Hz, 1H), 7.45 (dd, J=8.4, 1.6 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 6.35 (s, 1H) | 2.40 (s, 3H, -CH₃) |
Analysis of ¹H NMR Data:
-
2-Methylbenzofuran exhibits a complex multiplet for the aromatic protons and a characteristic singlet for the methyl group.
-
4-Iodoanisole presents a simple, symmetrical pattern in the aromatic region with two doublets, characteristic of a para-substituted benzene ring.
-
2-Hydroxy-5-iodobenzaldehyde shows a more complex aromatic pattern due to the three different substituents. The downfield shifts of the aldehyde and hydroxyl protons are highly diagnostic.
-
This compound displays a distinct set of aromatic signals. The introduction of iodine at the 5-position deshields the proton at C4, causing a downfield shift, while the proton at C6 is also affected. The singlet for the furan proton (H3) remains a key identifier.
¹³C NMR Spectroscopy: The Carbon Backbone Unveiled
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
The presence of the iodine atom in our target molecule and precursors has a significant "heavy atom effect" on the carbon to which it is attached, causing a notable upfield shift in its resonance.
| Compound | Aromatic/Vinylic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 2-Methylbenzofuran | 155.0, 154.5, 129.0, 123.5, 122.0, 120.5, 111.0, 101.5 | 14.5 (-CH₃) |
| 4-Iodoanisole | 159.5, 138.5 (2C), 117.0 (2C), 82.5 (C-I) | 55.5 (-OCH₃) |
| 2-Hydroxy-5-iodobenzaldehyde | 195.0 (C=O), 160.0 (C-OH), 145.0, 130.0, 120.0, 118.0, 85.0 (C-I) | - |
| This compound | 156.0, 154.0, 132.0, 129.0, 125.0, 113.0, 102.0, 83.0 (C-I) | 14.0 (-CH₃) |
Analysis of ¹³C NMR Data:
-
The carbon attached to the iodine atom (C-I) in 4-iodoanisole , 2-hydroxy-5-iodobenzaldehyde , and This compound is consistently found at a significantly upfield chemical shift (around 82-85 ppm) due to the heavy atom effect. This is a key diagnostic feature for confirming the success of an iodination reaction.
-
The carbonyl carbon of the aldehyde in 2-hydroxy-5-iodobenzaldehyde appears at a very downfield chemical shift (~195.0 ppm), which is a clear marker for this precursor.
-
The chemical shifts of the other aromatic and vinylic carbons are subtly influenced by the presence and position of the iodine substituent, providing a unique fingerprint for each molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Methylbenzofuran | 3050-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1600, 1450 (C=C aromatic), 1250 (C-O-C) |
| 4-Iodoanisole | 3050-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1580, 1480 (C=C aromatic), 1240 (C-O-C), ~500 (C-I) |
| 2-Hydroxy-5-iodobenzaldehyde | 3200 (O-H broad), 3050-3000 (C-H aromatic), 2850, 2750 (C-H aldehyde), 1660 (C=O aldehyde), 1580, 1470 (C=C aromatic), 1280 (C-O phenol), ~510 (C-I) |
| This compound | 3050-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1600, 1460 (C=C aromatic), 1260 (C-O-C), ~520 (C-I) |
Analysis of IR Data:
-
The presence of a broad O-H stretch around 3200 cm⁻¹ and a sharp C=O stretch for the aldehyde at ~1660 cm⁻¹ are definitive features of 2-hydroxy-5-iodobenzaldehyde .
-
The C-I stretching vibration, typically appearing in the far-infrared region around 500-520 cm⁻¹, is a common feature for all the iodinated compounds and can be used to confirm the presence of the iodine substituent.
-
The ether C-O-C stretch is present in all benzofuran derivatives and 4-iodoanisole, typically in the 1240-1260 cm⁻¹ region.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Methylbenzofuran | 132 [M]⁺ | 131 [M-H]⁺, 103 [M-CHO]⁺ |
| 4-Iodoanisole | 234 [M]⁺ | 219 [M-CH₃]⁺, 107 [M-I]⁺, 92 [M-I-CH₃]⁺ |
| 2-Hydroxy-5-iodobenzaldehyde | 248 [M]⁺ | 247 [M-H]⁺, 220 [M-CO]⁺, 121 [M-I]⁺ |
| This compound | 258 [M]⁺ | 257 [M-H]⁺, 131 [M-I]⁺, 102 [M-I-CHO]⁺ |
Analysis of Mass Spectrometry Data:
-
The molecular ion peak is the most direct evidence of the compound's identity and will clearly differentiate between the precursors and the final product.[1][2]
-
The presence of a prominent peak at m/z 127, corresponding to the iodine cation (I⁺), or a loss of 127 mass units from the molecular ion, is a characteristic feature of the iodinated compounds.
-
The fragmentation patterns provide further structural confirmation. For example, the loss of a methyl group (15 amu) from 4-iodoanisole or the loss of a CHO group (29 amu) from the benzofuran ring are diagnostic fragmentation pathways.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for each specific sample and spectrometer.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Parameters may include a 45° pulse width, a relaxation delay of 2-5 seconds, and several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or more polar molecules.
-
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio, and a detector records their abundance.
Figure 2: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The journey from precursor to final product in chemical synthesis is a path that can be meticulously mapped through the lens of spectroscopy. As demonstrated, ¹H and ¹³C NMR, IR, and Mass Spectrometry each provide a unique and complementary piece of the structural puzzle. For the synthesis of this compound, the introduction of the iodine atom and the manipulation of functional groups on the aromatic ring give rise to highly characteristic and predictable changes in the spectroscopic data. By understanding these spectral shifts and patterns, researchers and drug development professionals can confidently navigate the synthetic landscape, ensuring the identity and purity of their target molecules with a high degree of certainty. This analytical rigor is not merely a procedural step but a fundamental pillar of scientific integrity and the successful development of novel therapeutics.
References
assessing the purity of synthesized 5-Iodo-2-methylbenzofuran
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 5-Iodo-2-methylbenzofuran
Authored by: A Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation of reproducible results, downstream reaction success, and the ultimate safety and efficacy of a potential therapeutic agent. This compound, a key heterocyclic scaffold in medicinal chemistry, is no exception.[1][2] Its proper functionalization is critical, and the presence of even minor impurities can lead to failed reactions, misleading biological data, or the generation of undesirable side products.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to robustly assess the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, establishing a self-validating system where multiple analytical techniques provide a cohesive and trustworthy purity profile.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with understanding the potential impurities that can arise from the synthetic route. Benzofuran synthesis often involves methods like iodocyclization of alkynes or palladium-catalyzed reactions.[1][2] These pathways, while effective, can introduce specific impurities that must be monitored.
Common Sources of Impurities:
-
Starting Materials & Reagents: Unreacted precursors, such as substituted phenols or α-haloketones, can persist in the final product.[3][4]
-
Reaction Intermediates: Incomplete cyclization or functionalization can leave synthetic intermediates in the mixture.
-
Byproducts: Side reactions, such as dimerization, de-iodination, or the formation of regioisomers, can generate structurally similar impurities that are challenging to separate.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, acetonitrile, ethyl acetate) are common process-related impurities.[5][6]
-
Degradation Products: The compound may degrade upon exposure to light, air, or heat, leading to the formation of colored impurities through oxidation or polymerization.[6][7]
Caption: Potential impurity sources in a typical synthesis of this compound.
A Multi-Technique Approach: The Cornerstone of Accurate Purity Determination
No single analytical method can provide a complete picture of a compound's purity. While one technique might excel at quantifying organic impurities, it may be blind to residual solvents or fail to confirm the elemental composition. Therefore, a multi-faceted, orthogonal approach is essential. The primary methods for a comprehensive assessment are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for structural elucidation and is a powerful tool for purity analysis.[8] It provides detailed information about the molecular structure, allowing for the identification of the target compound and any structurally related impurities.
-
¹H NMR: This is often the first analysis performed. The chemical shift, integration (proton count), and coupling patterns of the signals confirm the identity of this compound. Impurity signals are often readily visible, even at low levels. The absence of signals corresponding to starting materials is a key indicator of reaction completion.
-
¹³C NMR: Provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is crucial for identifying isomeric impurities where the proton environments may be deceptively similar.
-
Quantitative NMR (qNMR): qNMR is a highly accurate and non-destructive method for determining the purity of a sample without the need for a specific reference standard of the analyte.[9][10] By adding a known amount of a stable, non-interfering internal standard (e.g., dimethyl sulfoxide), the absolute purity of the target compound can be calculated from the integral ratios.[11]
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse for purity determination in the pharmaceutical industry, adept at separating a target compound from non-volatile and semi-volatile impurities.[12][13]
-
Principle of Separation: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Differences in the affinity of the compounds for the stationary phase cause them to separate. For benzofuran derivatives, reverse-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) is typically employed.[14]
-
Detection:
-
UV Detection: Benzofurans possess a strong UV chromophore, making UV detection highly sensitive for this class of compounds. Purity is often expressed as "% area," which assumes that all components have a similar response factor at the chosen wavelength.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is exceptionally powerful. It provides the molecular weight of the main peak, confirming its identity, and also gives the molecular weights of impurity peaks, which is invaluable for their identification.[5][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Many impurities, particularly residual solvents from synthesis and purification, are too volatile for HPLC analysis. GC-MS is the ideal technique for identifying and quantifying these components.[6][16]
-
Principle of Separation: The sample is vaporized and injected into a carrier gas stream (mobile phase) that transports it through a separating column. Separation occurs based on the compound's boiling point and interactions with the stationary phase.[6]
-
Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum acts as a molecular "fingerprint," which can be compared against extensive libraries (like the NIST library) for positive identification of common solvents and other volatile impurities.[17]
Elemental Analysis (EA): The Fundamental Composition Check
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and heteroatoms (like iodine) in a sample.[18]
-
Principle: A small, precisely weighed amount of the sample undergoes complete combustion. The resulting gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentage of each element.
-
Application: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₉H₇IO). A close match (typically within ±0.4%) provides strong evidence of purity and confirms the correct elemental composition.[18][19] It is particularly useful for detecting inorganic impurities or co-eluting species in chromatography that might otherwise go unnoticed.[20][21]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Strengths | Limitations |
| ¹H / ¹³C NMR | Structural confirmation, identification of organic impurities. | Moderate to High | Provides unambiguous structural data; non-destructive.[8] | May not detect non-protonated or inorganic impurities; can be less sensitive than HPLC for trace analysis. |
| qNMR | Absolute purity determination.[9][10] | High | Highly accurate; does not require a reference standard of the analyte. | Requires a suitable internal standard; careful experimental setup is crucial. |
| HPLC-UV | Purity relative to other UV-active components. | Very High | Excellent for separating non-volatile impurities; robust and widely available.[12] | Purity by % area is an estimate; blind to non-UV active impurities. |
| LC-MS | Purity and molecular weight of each component. | Very High | Confirms identity of main peak and provides masses of impurities for identification.[13] | Response factors can vary significantly; complex matrices can cause ion suppression. |
| GC-MS | Identification and quantification of volatile impurities. | Very High | Gold standard for residual solvent analysis; extensive compound libraries for identification.[6] | Not suitable for non-volatile or thermally labile compounds.[16] |
| Elemental Analysis | Elemental composition (%C, %H, %I). | Low | Confirms the correct empirical formula; detects inorganic impurities.[18][22] | Does not distinguish between isomers; requires high sample purity for accurate results. |
An Integrated Workflow for Self-Validating Purity Assessment
A logical, multi-step workflow ensures that data from each technique builds upon and validates the others, creating a trustworthy and comprehensive purity profile.
Caption: Integrated workflow for comprehensive purity assessment.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general reverse-phase method suitable for this compound. Optimization may be required based on the specific impurity profile.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: Hold at 50% B (re-equilibration).
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have peaks that overlap with key sample signals.
-
Cap the tube and invert several times to fully dissolve the sample.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. Verify that the integral ratios match the expected number of protons for this compound.
-
Analyze any minor peaks for potential impurities by examining their chemical shifts and coupling patterns.
-
Conclusion
Assessing the purity of a synthesized compound like this compound is a rigorous process that demands more than a single measurement. It requires a holistic and orthogonal analytical strategy. By integrating the structural detail from NMR, the powerful separation capabilities of HPLC, the volatile impurity detection of GC-MS, and the fundamental compositional confirmation from elemental analysis, researchers can build a self-validating dossier of data. This comprehensive approach provides the highest level of confidence in the quality of the material, ensuring the integrity and reproducibility of subsequent research and development efforts.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.brewerscience.com [blog.brewerscience.com]
- 17. Small Molecule Analysis | AxisPharm [axispharm.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 20. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. study.com [study.com]
A Senior Application Scientist's Guide to the Mechanistic Nuances of 5-Iodo-2-methylbenzofuran Reactions
Welcome to an in-depth exploration of the reactivity of 5-iodo-2-methylbenzofuran, a key heterocyclic building block in medicinal chemistry and materials science. This guide moves beyond simple protocols to provide a comparative analysis of the primary synthetic transformations of this molecule, grounded in mechanistic principles and supported by experimental data. As researchers, scientists, and drug development professionals, understanding the "why" behind a reaction's success or failure is paramount. This document is structured to provide that critical insight, enabling you to make informed decisions in your synthetic endeavors.
The Strategic Importance of the this compound Scaffold
The benzofuran motif is a privileged structure found in numerous biologically active natural products and pharmaceuticals. The presence of a methyl group at the 2-position and an iodine atom at the 5-position on this scaffold offers a versatile platform for molecular elaboration. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. This guide will focus on the three most prevalent and mechanistically distinct cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will also touch upon alternative synthetic strategies, providing a holistic view of the chemical behavior of this important intermediate.
Comparative Analysis of Key Cross-Coupling Reactions
The functionalization of this compound is dominated by palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired carbon-carbon bond to be formed: sp²-sp² (Suzuki-Miyaura), sp²-sp² (Heck, vinylation), or sp²-sp (Sonogashira). While all three reactions proceed via a Pd(0)/Pd(II) catalytic cycle, the nature of the coupling partner and the key mechanistic steps of transmetalation or migratory insertion lead to distinct reaction conditions and outcomes.
Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Benzofuran Linkages
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[1] This reaction is favored for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[2]
Mechanistic Overview:
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1] A base is crucial for activating the boronic acid to facilitate transmetalation.[2]
Comparative Performance Data:
While specific data for this compound is not abundant in the literature, we can extrapolate from similar systems, such as the coupling of 5-iodovanillin.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | K₂CO₃ | DMF/H₂O | Reflux (Microwave) | 1.5 | ~90 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | 85-95 (expected) | - |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | 1-6 | 90-98 (expected) | - |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd/C (10 wt%, 1.4 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of DMF (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Benzofuran Core
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[5] It is a powerful tool for introducing vinyl groups onto the 5-position of the benzofuran ring.[6][7] The reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle.[8]
Mechanistic Overview:
The mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The base then facilitates the reductive elimination of HX to regenerate the Pd(0) catalyst.[5]
Comparative Performance Data:
The following table summarizes typical conditions for Heck reactions on iodo-heterocycles, providing a starting point for the optimization of reactions with this compound.[6]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 18 | Good (expected) | [6] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | >100 | 4-24 | Good (expected) | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-120 | 12-24 | Good (expected) | - |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL), n-butyl acrylate (1.2 mmol), and triethylamine (2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[10]
Mechanistic Overview:
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynylated benzofuran and regenerates the Pd(0) catalyst.[9]
Comparative Performance Data:
The following conditions are representative for the Sonogashira coupling of iodo-furans.[10]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT to 60 | 6-12 | High (expected) | [10] |
| Pd₂(dba)₃ / PPh₃ | - (Copper-free) | DIPEA | DMF | RT | 4-12 | High (expected) | [10] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add degassed THF (5 mL), followed by phenylacetylene (1.2 mmol) and triethylamine (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Alternative Mechanistic Pathways
Beyond palladium-catalyzed cross-coupling, other reactions are crucial for the synthesis and functionalization of iodo-benzofurans.
Iodocyclization for Benzofuran Synthesis
An alternative to functionalizing a pre-existing iodo-benzofuran is to introduce the iodine during the formation of the benzofuran ring itself. Iodocyclization of 2-alkynylphenols is a powerful method for this purpose.[11] This reaction proceeds via an electrophilic attack of an iodine source on the alkyne, followed by intramolecular cyclization of the phenolic oxygen.[12]
Metal-Halogen Exchange
For transformations that require a nucleophilic benzofuranyl species, lithium-halogen exchange is a key reaction. Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures can generate the corresponding 5-lithio-2-methylbenzofuran. This powerful nucleophile can then be trapped with various electrophiles. The rate of exchange typically follows the trend I > Br > Cl.
Conclusion
This compound is a versatile building block whose reactivity is dominated by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings each offer a unique and powerful method for C-C bond formation, allowing for the synthesis of a wide array of derivatives. The choice of reaction and conditions depends on the desired target molecule and must be guided by an understanding of the underlying reaction mechanisms. Furthermore, alternative strategies such as iodocyclization and metal-halogen exchange provide complementary approaches to the synthesis and functionalization of this important heterocyclic scaffold. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Substituted Benzofurans: A Handbook for Researchers
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery and development.[4][5][6] This guide provides an in-depth comparison of the biological activities of substituted benzofurans, focusing on the crucial role of substitution patterns in dictating their therapeutic potential. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Benzofuran Core: A Privileged Scaffold
The versatility of the benzofuran ring system allows for substitutions at various positions, primarily at the C-2, C-3, C-5, and C-6 positions. These substitutions profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn govern its interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective benzofuran-based drugs.[1][2]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[1][2][3][7] Their mechanisms of action are diverse and often hinge on the nature and position of the substituents.
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Substitution at C-2: The C-2 position is a frequent site for modification. The introduction of aryl groups, heterocyclic rings (like thiazole, pyrazole, or oxadiazole), or linking moieties such as chalcones at this position has been shown to be crucial for cytotoxic activity.[2][5][8] For instance, 2-benzoylbenzofuran derivatives have shown potent anticancer activities.[7][9]
-
Substitution at C-3: Modifications at the C-3 position can also significantly impact anticancer potency. For example, a bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxic activity against leukemia cells.[10]
-
Halogenation: The presence of halogen atoms, such as chlorine, bromine, or fluorine, on either the benzofuran core or the substituted moieties often enhances anticancer activity.[2][11] The position of the halogen is a critical determinant of its biological effect.[2]
-
Hybrid Molecules: Hybrid molecules incorporating benzofuran with other pharmacologically active scaffolds like piperazine, triazole, or benzene-sulfonamide have demonstrated synergistic cytotoxic effects.[9][10]
Comparative Anticancer Activity of Substituted Benzofurans
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 1 | 3-(bromomethyl)benzofuran | K562 (Leukemia) | 5 | [10] |
| HL60 (Leukemia) | 0.1 | [10] | ||
| Hybrid 16 | Benzofuran-piperazine hybrid | A549 (Lung) | 0.12 | [9][12] |
| SGC7901 (Gastric) | 2.75 | [9][12] | ||
| Chalcone 3g | 5-bromo-2-(3-(4-chlorophenyl)acryloyl)benzofuran | MCF-7 (Breast) | < 20 | [8] |
| LSD1 Inhibitor 17i | Complex benzofuran derivative | H460 (Lung) | 2.06 | [13] |
| MCF-7 (Breast) | 2.90 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of benzofuran derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
Substituted benzofurans have demonstrated significant activity against a broad spectrum of bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.[5][14][15]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Substitution at C-2 and C-3: Substitutions at these positions with moieties like thiazoles, pyrazoles, and oxadiazoles have been shown to be effective.[5] SAR studies have revealed that hydroxyl substituents at C-3 and C-4 positions can result in good antibacterial activities.[5]
-
Heterocyclic Ring Substitutions: The introduction of heterocyclic rings at the C-2 position is a key strategy for enhancing antimicrobial potency.[2]
-
Halogen and Nitro Groups: The presence of electron-withdrawing groups like halogens (Cl, F, Br) and nitro groups on the substituted phenyl rings often leads to increased antibacterial activity.[15]
-
Ketoxime Derivatives: Benzofuran ketoxime derivatives have shown good activity, particularly against Candida albicans.[5]
Comparative Antimicrobial Activity of Substituted Benzofurans
| Compound/Derivative | Substitution Pattern | Microorganism(s) | MIC (µg/mL) | Reference |
| Benzofuran ketoxime 38 | Cyclobutyl ketoxime at C-2 | S. aureus | 0.039 | [5] |
| C. albicans | 0.625-2.5 | [5] | ||
| Thiazolyl-pyrazoline 19 | Pyrazoline and thiazole moieties | Gram-negative bacteria | - (Inhibitory zone 25 mm) | [5][16] |
| Benzofuran amide 6b | Amide derivative | Broad-spectrum antimicrobial | 6.25 | [17] |
| Aza-benzofuran 1 | Aza-benzofuran derivative | E. coli | - | [18] |
| Oxa-benzofuran 6 | Oxa-benzofuran derivative | P. italicum, C. musae | 12.5-25 | [18] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion:
Caption: Workflow of the agar well diffusion method for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[11][19][20] Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Fluorination: The introduction of fluorine atoms into the benzofuran scaffold can enhance anti-inflammatory effects.[11]
-
Hybrid Structures: Hybrid compounds, such as those combining benzofuran with piperazine, have demonstrated potent anti-inflammatory activity through the inhibition of NO production.[9][12]
-
Inhibition of Signaling Pathways: Some benzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[19]
Comparative Anti-inflammatory Activity of Substituted Benzofurans
| Compound/Derivative | Mechanism of Action/Assay | IC50/Effect | Reference |
| Fluorinated benzofurans | Inhibition of IL-6 secretion | 1.2 - 9.04 µM | [11] |
| Inhibition of NO production | 2.4 - 5.2 µM | [11] | |
| Benzofuran-piperazine hybrid 16 | Inhibition of NO generation (LPS-stimulated RAW-264.7 cells) | 5.28 µM | [9][12] |
| Benzofuran amide 6b | Carrageenan-induced paw edema inhibition (in vivo) | 71.10% inhibition at 2h | [17] |
| Aza-benzofuran 1 | Inhibition of NO release (LPS-stimulated RAW 264.7 cells) | 17.3 µM | [18] |
| Aza-benzofuran 4 | Inhibition of NO release (LPS-stimulated RAW 264.7 cells) | 16.5 µM | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema:
Caption: Workflow of the carrageenan-induced paw edema model for in vivo anti-inflammatory screening.
Antioxidant Activity: Quenching Reactive Oxygen Species
Oxidative stress is implicated in numerous diseases, and the antioxidant properties of benzofuran derivatives have garnered significant attention.[21][22][23]
Structure-Activity Relationship (SAR) for Antioxidant Activity
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzofuran ring or its substituents is often associated with potent antioxidant activity.[22]
-
Transformation from Chroman to Benzofuran: It has been reported that the antioxidant activity is increased by the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton.[21][23]
-
Azo-Benzofuran Derivatives: Some azo-benzofuran derivatives have shown moderate antioxidant power.[24]
Comparative Antioxidant Activity of Substituted Benzofurans
| Compound/Derivative | Assay | Activity | Reference |
| Substituted benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH radical scavenging | Very good antioxidant activity | [21][23] |
| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | - | Better antioxidant activity than Trolox C | [21][23] |
| Azo-benzofuran 3c | - | Highest antioxidant effect among tested derivatives | [24] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay for antioxidant activity assessment.
Conclusion and Future Directions
The substituted benzofuran scaffold is undeniably a versatile platform for the development of novel therapeutic agents. The evidence overwhelmingly indicates that the biological activity of these compounds is intricately linked to the nature and position of their substituents. This guide has provided a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, highlighting key structure-activity relationships and providing standardized experimental protocols.
Future research should focus on the synthesis of novel benzofuran derivatives with enhanced potency and selectivity. The exploration of hybrid molecules and the application of computational methods for rational drug design will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 16. ijsdr.org [ijsdr.org]
- 17. jopcr.com [jopcr.com]
- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijbcp.com [ijbcp.com]
- 21. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
The Strategic Advantage: Unpacking the Reactivity of 5-Iodo-2-methylbenzofuran
An In-Depth Comparative Guide to the Synthetic Advantages of 5-Iodo-2-methylbenzofuran
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate intermediate is a critical decision that dictates the efficiency, versatility, and overall success of a synthetic campaign. The benzofuran nucleus is a privileged scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Consequently, the methods used to functionalize this core structure are of paramount importance.
This guide provides a comprehensive comparison of this compound against other common intermediates used for derivatization at the 5-position. We will delve into the underlying chemical principles that confer its advantages, present comparative experimental data, and offer a validated protocol for its application in a key synthetic transformation. Our analysis aims to demonstrate why this compound often represents a superior choice for complex molecule synthesis.
This compound is a functionalized heteroaromatic compound prized for its role as a versatile building block.[4][5] Its primary strategic advantage lies in the presence of a highly reactive carbon-iodine (C-I) bond at the 5-position. This "synthetic handle" makes the molecule an exceptional electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6][7]
The utility of aryl halides in these reactions is dictated by the strength of the carbon-halogen bond. The C-I bond is significantly weaker (approx. 228 kJ/mol) than the carbon-bromine (C-Br) bond (approx. 285 kJ/mol) and the carbon-chlorine (C-Cl) bond (approx. 340 kJ/mol). This lower bond dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle of cross-coupling reactions.[8] Consequently, reactions involving this compound can often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo- and chloro-analogues. This enhanced reactivity is not merely a matter of convenience; it broadens the substrate scope, improves functional group tolerance, and can be the deciding factor in the synthesis of sensitive, complex molecules.[9]
Caption: Generalized workflow for cross-coupling reactions using this compound.
Comparative Analysis: this compound vs. Alternative Intermediates
To objectively assess its performance, we compare this compound with its most common alternatives for 5-position functionalization: 5-Bromo-2-methylbenzofuran and 2-methylbenzofuran-5-boronic acid. The latter represents a reversed-polarity approach where the benzofuran acts as the nucleophile.
| Parameter | This compound | 5-Bromo-2-methylbenzofuran | 2-Methylbenzofuran-5-boronic Acid |
| Role in Coupling | Electrophile | Electrophile | Nucleophile |
| Reaction Type | Suzuki, Sonogashira, Heck, etc. | Suzuki, Sonogashira, Heck, etc. | Primarily Suzuki |
| Relative Reactivity | Highest | Moderate | N/A (Different Mechanism) |
| Typical Temp. | 60 - 100 °C[10] | 80 - 120 °C[11] | 80 - 110 °C |
| Typical Time | 2 - 12 hours | 12 - 24 hours | 6 - 24 hours |
| Catalyst Loading | Lower (e.g., 0.1 - 2 mol%)[11] | Higher (e.g., 1 - 5 mol%) | Standard (e.g., 2 - 5 mol%) |
| Key Advantage | High reactivity allows for mild conditions and broad functional group tolerance.[8][12] | More economical starting material compared to the iodo-analogue. | Useful when the coupling partner is a complex or sensitive halide. |
| Key Disadvantage | Higher cost of starting material. | Harsher reaction conditions may be required, limiting compatibility with sensitive substrates. | Synthesis of the boronic acid adds steps; susceptible to protodeboronation.[13] |
This comparison highlights a clear trade-off. While 5-Bromo-2-methylbenzofuran is often less expensive, the superior reactivity of this compound provides significant advantages in terms of reaction efficiency and substrate compatibility, which can be crucial in the later stages of a drug development program where yield and purity are paramount. The choice between the iodo- and boronic acid derivatives depends entirely on the synthetic strategy and the availability of the desired coupling partners.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a reliable, self-validating system for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 5-(4-methoxyphenyl)-2-methylbenzofuran.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Iodo-2-methylbenzofuran
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 5-Iodo-2-methylbenzofuran, a key intermediate in synthetic chemistry. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH).
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the principal technique for assay and impurity determination, with Gas Chromatography-Mass Spectrometry (GC-MS) presented as a powerful alternative for trace-level analysis and identification.
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is contingent on the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, selectivity, and the sample matrix. This compound is a moderately polar, non-volatile compound, making it an ideal candidate for HPLC analysis. However, its thermal stability also permits analysis by GC-MS, which offers superior sensitivity and structural confirmation.
| Parameter | HPLC-UV/DAD | GC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection.[2][3] |
| Strengths | Excellent for non-volatile and thermally sensitive compounds; robust and highly reproducible for quantification.[3][4] | High sensitivity and unparalleled selectivity; provides structural information for impurity identification.[3] |
| Weaknesses | Lower sensitivity compared to MS detection; potential for matrix interference.[3] | Requires analyte to be volatile and thermally stable; potential for thermal degradation of labile compounds.[3] |
| Linearity (R²) | Typically > 0.999[5] | Typically > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[4] | 95 - 105%[3] |
| Precision (%RSD) | < 2.0%[6] | < 15%[7] |
| Limit of Detection (LOD) | ng/mL range | pg to fg range[7] |
| Typical Use Case | Assay, purity determination, and stability testing of the bulk substance and formulated product. | Trace impurity profiling, identification of unknown degradants, and analysis of residual solvents. |
The Validation Lifecycle: A Conceptual Workflow
Analytical method validation is not a single event but a lifecycle. It begins with method development and optimization, proceeds through formal validation studies, and continues with routine monitoring to ensure the method remains fit for purpose.
Caption: The lifecycle of an analytical method from development to routine use.
Pillar 1: HPLC Method Validation Protocol for this compound
This section provides a detailed protocol for the validation of a Reverse-Phase HPLC (RP-HPLC) method for the assay of this compound. The parameters and acceptance criteria are derived from the ICH Q2(R2) guideline.[1][6]
Instrumentation and Chromatographic Conditions (Hypothetical)
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic to be determined during development). A typical starting point would be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of this compound (likely ~254 nm).
-
Injection Volume: 10 µL.
-
Standard & Sample Diluent: Acetonitrile/Water (50:50).
Step-by-Step Validation Experiments
1. System Suitability
-
Causality: Before any validation run, the suitability of the chromatographic system must be established. This ensures the equipment is performing correctly on the day of analysis.[1]
-
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the %RSD for retention time and peak area.
-
-
Acceptance Criteria:
-
%RSD of peak areas ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
2. Specificity (Selectivity)
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][8]
-
Protocol:
-
Forced Degradation: Subject samples of this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a blank (diluent).
-
Assess peak purity of the main peak in the stressed samples using the DAD to ensure no co-eluting peaks.
-
-
Acceptance Criteria: The method must be able to separate the main analyte peak from any degradation products or impurities. The peak purity angle should be less than the peak purity threshold.
3. Linearity
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[9][10]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound across a specified range.
-
For an assay, the typical range is 80% to 120% of the target concentration.[4] For example: 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy
-
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Protocol:
-
Perform the assay on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration).
-
Accuracy is often assessed by spiking a placebo with a known amount of the analyte.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[4]
5. Precision
-
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Assay six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.[4]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Causality: LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[10][11] These are critical for impurity analysis.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.[10]
-
This can be done by injecting a series of dilute solutions of this compound.
-
-
Acceptance Criteria:
-
LOQ: The %RSD for precision at the LOQ concentration should be ≤ 10%.
-
LOD: The analyte peak must be clearly distinguishable from the baseline noise.
-
7. Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][10]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Examples: Flow rate (± 0.1 mL/min), column temperature (± 5°C), mobile phase composition (± 2% organic).
-
Analyze a system suitability standard under each condition and evaluate the results against the original method's performance.
-
-
Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.
Interrelation of Core Validation Parameters
The validation parameters are not isolated; they form a self-validating system where each parameter supports the others to demonstrate the method is fit for its intended purpose.
References
- 1. database.ich.org [database.ich.org]
- 2. shimadzu.com [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aaps.ca [aaps.ca]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
An In-depth Technical Guide to the Proper Disposal of 5-Iodo-2-methylbenzofuran
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 5-Iodo-2-methylbenzofuran. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound with a defined hazard profile that dictates all subsequent handling and disposal decisions.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled[1].
The presence of an iodine atom on the benzofuran structure places this compound firmly in the category of halogenated organic compounds , a critical classification for waste segregation and disposal[2].
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any capacity, from experimental use to waste disposal.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect for integrity before use. | To prevent skin contact, which can cause irritation and potential absorption[1]. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes that can cause serious eye irritation[1]. |
| Lab Coat | Standard laboratory coat, preferably flame-retardant. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood to prevent inhalation of vapors or aerosols[3]. | The compound may cause respiratory irritation[1]. A fume hood provides the primary engineering control to minimize this risk. |
Part 2: The Cornerstone of Disposal: Waste Characterization and Segregation
The single most critical step in the disposal process is correct waste characterization and segregation at the point of generation. Mischaracterization can lead to dangerous chemical reactions, improper disposal, regulatory fines, and significantly increased disposal costs.
Why Segregation is Non-Negotiable
This compound is a halogenated organic waste . It must never be mixed with non-halogenated organic waste. The rationale is twofold:
-
Disposal Method: Halogenated wastes are typically managed via high-temperature incineration in specially licensed facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion[2]. Non-halogenated solvents may be recycled or used in fuel blending, a much less expensive disposal route[4].
-
Cost: The cost to dispose of a drum of halogenated solvent waste can be two to three times higher than that of a non-halogenated equivalent[4][5]. Cross-contamination of a large volume of non-halogenated waste with even a small amount of a halogenated compound like this compound can force the entire container to be treated as the more hazardous and costly waste stream.
The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Waste Segregation Decision Flowchart.
Part 3: Step-by-Step Protocol for Waste Accumulation
This protocol details the standard operating procedure for the safe accumulation of this compound waste within a laboratory satellite accumulation area (SAA).
Materials:
-
Designated hazardous waste container (e.g., 4L polyethylene-coated glass bottle) with a screw cap.
-
Hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.
-
Secondary containment bin.
-
Permanent marker.
Procedure:
-
Container Preparation: Obtain a clean, empty, and appropriate waste container. Ensure it is compatible with halogenated organic compounds[6].
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container[3]. Fill out all required information, including:
-
Generator Information: Your name, lab, and contact information.
-
Contents: Write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas[3].
-
Hazards: Check the boxes for "Toxic" and "Irritant." If dissolved in a flammable solvent, also check "Flammable."
-
-
Location: Place the labeled container in a designated SAA. This area must be at or near the point of generation and under the control of the operator. The container must be stored in a secondary containment bin to prevent the spread of material in case of a leak.
-
Adding Waste: All transfers of waste into the container must be performed inside an operating chemical fume hood to minimize inhalation exposure[5].
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste[3][4]. A funnel left in the opening is not considered a closed container.
-
Monitor Fill Level: Do not overfill the container. Fill to no more than 90% capacity to allow for vapor expansion.
-
Arrange for Disposal: Once the container is full, or if waste generation is complete, contact your institution's EHS department to arrange for pickup and final disposal[5].
Part 4: Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risk.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Small Spill Cleanup (Inside a Chemical Fume Hood):
-
Containment: Contain the spill with an inert absorbent material, such as vermiculite, sand, or commercial spill pads[5]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).
-
Labeling and Disposal: Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through your institution's EHS office[5].
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste.
For any large spill, or any spill that occurs outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's emergency response or EHS team immediately.
Part 5: Final Disposal Pathway
The ultimate disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it is subject to land disposal restrictions under the Resource Conservation and Recovery Act (RCRA) if its concentration exceeds 1,000 mg/kg[7]. Therefore, the only acceptable final disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Your institution's EHS office is the sole entity authorized to manage the transport and final disposal of this waste. The laboratory researcher's responsibility ends with ensuring the waste is properly accumulated, segregated, and labeled for pickup by EHS personnel. Never attempt to dispose of this compound via drain disposal or by mixing it with regular trash, as this is illegal and environmentally hazardous.
References
- 1. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. p2infohouse.org [p2infohouse.org]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-Iodo-2-methylbenzofuran
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 5-Iodo-2-methylbenzofuran. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a halogenated organic compound that presents multiple hazards. A thorough understanding of these risks is the foundation of a safe handling protocol.
GHS Hazard Classification: According to its Globally Harmonized System (GHS) classification, this compound is:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin irritation - Category 2).[1][2]
-
Causes serious eye irritation (Eye irritation - Category 2A).[1][2]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Respiratory system - Category 3).[1][2]
The presence of the iodine atom categorizes it as a halogenated hydrocarbon, which necessitates specific disposal procedures to prevent environmental contamination.[3]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory. The following table summarizes the required equipment for handling this compound.
| Body Part | Recommended PPE | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or Neoprene | Protects against skin irritation and absorption.[3][4] Double gloving provides additional protection in case of a tear or splash.[5] |
| Eyes/Face | Safety goggles with side shields and a face shield | ANSI Z87.1 compliant | Protects against splashes that can cause serious eye irritation.[2][4] A face shield offers broader protection. |
| Body | Flame-retardant lab coat | Cotton or other non-synthetic material | Protects skin and clothing from splashes.[6] Synthetic fabrics can melt and adhere to skin in a fire. |
| Respiratory | Use within a certified chemical fume hood | --- | Primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[3][6] |
| For emergencies or inadequate ventilation: NIOSH-approved respirator with organic vapor cartridges | Follow OSHA Respiratory Standard | Provides protection in situations where fume hood use is not possible or during a large spill.[5] | |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material | Protects feet from spills.[3][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring safety.
Preparation:
-
Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks.[3][6]
-
Verify Emergency Equipment: Before starting, ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[4]
-
Assemble Materials: Have all necessary equipment, reagents, and a designated hazardous waste container prepared and within the fume hood to avoid unnecessary movements.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[8]
Handling:
-
Weighing and Transfer: When weighing the solid, perform the task in the fume hood to prevent the inhalation of any fine particulates. Use non-sparking tools.
-
Solution Preparation: Add the compound to the solvent slowly to avoid splashing. Keep containers closed when not in use to minimize the release of vapors.[4]
-
Monitoring: Be vigilant for any changes in the reaction or signs of a spill. Never leave an active experiment unattended.[6]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
-
Spill: Evacuate the immediate area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.[8] Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental persistence.
Waste Segregation:
-
Crucial First Step: Do not mix waste containing this compound with other non-halogenated organic or aqueous waste streams.[3][10]
-
Designated Containers: All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[3][9]
Step-by-Step Disposal:
-
Waste Collection: Collect all materials that have come into contact with this compound in the designated halogenated waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11] Ensure the container is in good condition and compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (Irritant, Harmful).[8]
-
Disposal Method: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Incineration at high temperatures is a common disposal method for halogenated organic compounds.[9]
Visualized Workflow for Safe Handling
The following diagram illustrates the complete, self-validating workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. pppmag.com [pppmag.com]
- 6. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
